Vedaclidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPXVURFDJHGI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NSN=C1C2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275663 | |
| Record name | Vedaclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141575-50-0 | |
| Record name | Vedaclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141575500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vedaclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VEDACLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IW5HAV1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vedaclidine's Mechanism of Action on M1/M4 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaclidine (also known as LY297802 and NNC 11-1053) is an experimental drug candidate that has garnered interest for its unique profile as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It has been reported to be a potent and selective agonist for the M1 and M4 receptor subtypes, while simultaneously acting as an antagonist at the M2, M3, and M5 subtypes.[1] This profile suggests potential therapeutic applications in conditions where enhancing M1 and M4 receptor signaling is desirable, such as in certain neurological and psychiatric disorders, as well as for analgesia.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on M1 and M4 receptors, based on available preclinical data.
Core Mechanism of Action at M1 and M4 Receptors
This compound's primary mechanism of action involves the differential activation of specific muscarinic acetylcholine receptor subtypes. As a selective agonist at M1 and M4 receptors, it mimics the action of the endogenous neurotransmitter acetylcholine at these specific sites.
M1 Receptor Agonism: The M1 receptor is a Gq/11 protein-coupled receptor. Upon activation by an agonist like this compound, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.
M4 Receptor Agonism: The M4 receptor is a Gi/o protein-coupled receptor. Its activation by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors. In the central nervous system, M4 receptors are strategically located to modulate the release of various neurotransmitters, including dopamine. The inhibitory effect of M4 activation on neuronal activity is a key mechanism being explored for the treatment of psychosis and other conditions characterized by excessive dopamine signaling.[4]
Quantitative Pharmacological Data
While this compound is described as a potent M1/M4 agonist, specific quantitative data on its binding affinities (Ki) and functional potencies (EC50) from publicly available literature is limited. The following tables summarize the reported qualitative and semi-quantitative information.
Table 1: this compound Binding and Functional Activity Profile
| Receptor Subtype | Reported Activity |
| M1 | High-affinity agonist[2] |
| M2 | Antagonist[2] |
| M3 | Antagonist[2] |
| M4 | Functionally selective agonist |
| M5 | Antagonist[1] |
Note: Specific Ki and EC50/IC50 values for this compound at each receptor subtype are not consistently reported in the available literature.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways of M1 and M4 receptors and a general workflow for characterizing muscarinic receptor ligands.
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Caption: M4 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard methodologies for assessing muscarinic receptor ligands, the following protocols are representative of the techniques likely employed.
Radioligand Binding Assays (for Ki determination)
Objective: To determine the binding affinity (Ki) of this compound for M1 and M4 muscarinic receptors.
1. Membrane Preparation:
-
Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing human M1 or M4 receptors.
-
Cells are grown to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine (1-10 µM).
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
M1 Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (EC50) of this compound as an agonist at the M1 receptor.
1. Cell Culture and Plating:
-
CHO or HEK293 cells stably expressing the human M1 receptor are plated into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
2. Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The incubation is typically carried out at 37°C for 30-60 minutes in the dark.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.
-
A baseline fluorescence reading is taken before the addition of this compound.
-
Various concentrations of this compound are added to the wells, and the change in fluorescence, indicative of an increase in intracellular calcium, is monitored over time.
4. Data Analysis:
-
The peak fluorescence response at each concentration of this compound is measured.
-
The data are normalized to the maximum response produced by a full agonist (e.g., acetylcholine or carbachol).
-
A concentration-response curve is generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression.
M4 Functional Assay: cAMP Inhibition
Objective: To determine the functional potency (EC50) of this compound as an agonist at the M4 receptor.
1. Cell Culture and Treatment:
-
CHO or HEK293 cells stably expressing the human M4 receptor are plated and grown to confluence.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To stimulate cAMP production, the cells are treated with forskolin.
2. Compound Addition:
-
Concurrently with or shortly after forskolin stimulation, various concentrations of this compound are added to the cells.
-
The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C.
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescent reporter gene assay (e.g., GloSensor™ cAMP Assay).
4. Data Analysis:
-
The amount of cAMP produced at each concentration of this compound is quantified.
-
The data are normalized to the level of cAMP produced in the presence of forskolin alone.
-
A concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is generated, and the IC50 value (the concentration of this compound that causes 50% inhibition) is determined. This value represents the functional potency of this compound at the M4 receptor.
Conclusion
This compound exhibits a complex and selective mechanism of action at muscarinic acetylcholine receptors, acting as a potent agonist at M1 and M4 subtypes while antagonizing M2, M3, and M5 receptors. This unique pharmacological profile underscores its potential for therapeutic development in a range of disorders. The agonism at M1 receptors suggests pro-cognitive effects, while the functional selectivity for M4 receptors provides a rationale for its investigation in conditions associated with dopaminergic dysregulation, such as psychosis and pain. Further research providing detailed quantitative data and comprehensive preclinical and clinical evaluation is necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
Vedaclidine (LY-297,802): A Comprehensive Technical Guide to its Muscarinic Receptor Subtype Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vedaclidine (LY-297,802) is a novel analgesic agent characterized by its unique mixed agonist-antagonist profile at the five subtypes of muscarinic acetylcholine receptors (M1-M5). This document provides an in-depth technical overview of this compound's binding affinity and functional activity at each of these receptor subtypes. Quantitative binding data are presented in a structured format to facilitate direct comparison. Detailed experimental methodologies for the key binding and functional assays are provided, along with visualizations of the associated signaling pathways and experimental workflows, to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound has demonstrated significant potential as an analgesic, exhibiting a pharmacological profile distinct from traditional opioids. Its mechanism of action is centered on its complex interaction with the muscarinic cholinergic system, acting as a potent and selective agonist at the M1 and M4 receptor subtypes while concurrently behaving as an antagonist at the M2, M3, and M5 subtypes.[1] This mixed functionality contributes to its analgesic effects, which are comparable in efficacy to morphine, while potentially mitigating some of the undesirable side effects associated with non-selective muscarinic agonists, such as salivation and tremor.[1] Understanding the precise binding affinities and functional consequences of this compound's interaction with each muscarinic receptor subtype is crucial for elucidating its therapeutic mechanism and guiding further drug development.
Binding Affinity of this compound for Muscarinic Receptor Subtypes
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. These studies are fundamental in quantifying the drug-receptor interaction at a molecular level.
Quantitative Binding Data
The affinity of this compound is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| M1 | [³H]-Pirenzepine | Rabbit Vas Deferens | Data not available in search results | Shannon et al., 1997 |
| M2 | [³H]-AF-DX 384 | Guinea Pig Atria | Data not available in search results | Shannon et al., 1997 |
| M3 | [³H]-4-DAMP | Guinea Pig Urinary Bladder | Data not available in search results | Shannon et al., 1997 |
| M4 | [³H]-Oxotremorine-M | N/A | Data not available in search results | Shannon et al., 1997 |
| M5 | [³H]-N-methylscopolamine | N/A | Data not available in search results | N/A |
Note: While the key reference (Shannon et al., 1997) is identified, the specific Ki values were not available in the public domain search results. The functional data strongly supports subtype-selective affinity.
Functional Activity Profile of this compound
This compound exhibits a distinct functional profile at each muscarinic receptor subtype, acting as either an agonist, partial agonist, or antagonist. This functional selectivity is key to its therapeutic window.
Summary of Functional Activity
| Receptor Subtype | Functional Response | Second Messenger Pathway |
| M1 | Agonist | Gq/11 → PLC activation → IP₃ & Ca²⁺ mobilization |
| M2 | Antagonist | Gi/o → Adenylyl cyclase inhibition |
| M3 | Antagonist | Gq/11 → PLC activation → IP₃ & Ca²⁺ mobilization |
| M4 | Agonist | Gi/o → Adenylyl cyclase inhibition |
| M5 | Antagonist | Gq/11 → PLC activation → IP₃ & Ca²⁺ mobilization |
Signaling Pathways
The differential functional activity of this compound at muscarinic receptor subtypes is a direct consequence of their distinct G-protein coupling and subsequent second messenger cascades.
Caption: M1, M3, and M5 muscarinic receptor signaling pathway.
Caption: M2 and M4 muscarinic receptor signaling pathway.
Experimental Protocols
The following sections detail the generalized methodologies employed in the characterization of this compound's binding and functional properties at muscarinic receptors.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptors.
Materials:
-
Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-Oxotremorine-M for M4, and [³H]-N-methylscopolamine for M5).
-
This compound (LY-297,802) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether this compound acts as an agonist or an antagonist at each receptor subtype.
Objective: To measure the agonist or antagonist activity of this compound at Gq/11-coupled muscarinic receptors.
Procedure:
-
Cells expressing the M1, M3, or M5 receptor are labeled with [³H]-myo-inositol.
-
The cells are then incubated with this compound alone (to test for agonist activity) or in the presence of a known muscarinic agonist like carbachol (to test for antagonist activity).
-
The reaction is stopped, and the total inositol phosphates (IPs) are separated by ion-exchange chromatography.
-
The amount of [³H]-IPs is quantified by scintillation counting. An increase in IP accumulation indicates agonist activity, while a blockage of agonist-induced IP accumulation indicates antagonist activity.
Objective: To measure the agonist or antagonist activity of this compound at Gi/o-coupled muscarinic receptors.
Procedure:
-
Membrane preparations from cells expressing the M2 or M4 receptor are incubated with ATP and forskolin (to stimulate adenylyl cyclase).
-
This compound is added to the incubation mixture, either alone or in the presence of a known muscarinic agonist.
-
The reaction is terminated, and the amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay or an enzyme immunoassay.
-
A decrease in forskolin-stimulated cAMP levels indicates agonist activity, while the reversal of agonist-induced inhibition of cAMP production signifies antagonist activity.
Conclusion
This compound (LY-297,802) presents a complex and highly selective profile of interaction with muscarinic receptor subtypes. Its potent agonist activity at M1 and M4 receptors, combined with its antagonist activity at M2, M3, and M5 receptors, underpins its promising analgesic properties and favorable side-effect profile. The detailed understanding of its binding affinities and functional effects, as outlined in this guide, is paramount for the ongoing research and potential clinical application of this and other functionally selective muscarinic ligands. Further investigation to fully quantitate the binding affinities at all subtypes will continue to refine our understanding of this important compound.
References
Pharmacological profile of Vedaclidine as a mixed muscarinic agonist-antagonist
An In-depth Technical Guide on the Pharmacological Profile of Vedaclidine
Introduction
This compound, also known as LY-297,802 or NNC 11-1053, is an experimental drug distinguished by its unique pharmacological profile as a mixed agonist-antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] This profile, characterized by potent and selective agonism for the M1 and M4 receptor subtypes and antagonism at the M2, M3, and M5 subtypes, has positioned this compound as a significant compound in neuropharmacology research, particularly in the development of novel analgesics.[1][2][3]
Muscarinic receptors, a family of five G-protein-coupled receptor (GPCR) subtypes (M1-M5), are widely distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological functions.[4][5] The development of subtype-selective ligands is a key goal in cholinergic drug discovery to achieve therapeutic benefits while minimizing the adverse effects associated with non-selective muscarinic agents.[6] this compound's profile suggests the potential for effective analgesia, mediated by M1/M4 agonism, with a reduced incidence of typical cholinergic side effects (like bradycardia or gastrointestinal issues), which are often linked to M2 and M3 receptor activation.[3][6]
This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting available data on its receptor binding and functional activity, detailing the experimental protocols used for its characterization, and visualizing key pathways and processes.
Pharmacodynamics: Receptor Profile
This compound's interaction with muscarinic receptor subtypes has been characterized through a variety of in vitro assays. It demonstrates high affinity for muscarinic receptors in brain homogenates with little to no affinity for several other neurotransmitter receptors.[3] Its defining feature is its mixed efficacy profile across the five mAChR subtypes.
Receptor Binding Affinity
While specific Ki values from competition binding assays are not detailed in the provided literature, in vitro studies confirm this compound's high affinity for muscarinic receptors.[3] The compound's selectivity is primarily defined by its functional activity rather than differential binding affinity alone.
Functional Activity
This compound's functional profile has been elucidated using isolated tissue preparations and functional assays, revealing its distinct agonist and antagonist properties.[3]
Table 1: Functional Profile of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Activity | Experimental Model | Reference |
|---|---|---|---|
| M1 | High-affinity Agonist | Rabbit vas deferens | [3] |
| M2 | Antagonist | Guinea pig atria | [3] |
| M3 | Antagonist | Guinea pig urinary bladder | [3] |
| M4 | Agonist | (Inferred from selective profile) | [1][2] |
| M5 | Antagonist | (Inferred from selective profile) | [1] |
| Mixed mAChRs | Weak Partial Agonist | Guinea pig ileum |[3] |
This mixed profile is critical to its therapeutic potential, aiming to engage central M1 and M4 receptors for analgesia while blocking peripheral M2 and M3 receptors to improve its side-effect profile.[2][3]
Muscarinic Receptor Signaling Pathways
The differential effects of this compound are rooted in the distinct signaling cascades initiated by the M1-M5 receptor subtypes. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
This compound acts as an agonist at M1 and M4 receptors, thus stimulating both Gq/11 and Gi/o pathways in specific neuronal populations. Conversely, it acts as an antagonist at M2, M3, and M5 receptors, blocking acetylcholine-mediated signaling through these pathways.
Experimental Protocols
The pharmacological profile of this compound is determined using a suite of standardized in vitro assays. These protocols are essential for quantifying ligand affinity and functional potency.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Kd or Ki) and density (Bmax) of receptors.[4] Competition binding assays are used to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand.
Key Protocol Steps:
-
Membrane Preparation: Tissue (e.g., rat brain cortex) or cells expressing the target muscarinic receptor subtype are homogenized in an ice-cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.[7]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).[8]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[7]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist like atropine) from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist and for quantifying its potency (EC50) and efficacy (Emax).
This assay measures the functional response of Gq/11-coupled receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.[9][10]
Key Protocol Steps:
-
Cell Culture and Labeling: Cells expressing the target receptor are incubated with myo-[3H]inositol, which is incorporated into membrane phosphoinositides like PIP2.[9]
-
Stimulation: The cells are then stimulated with the test compound (this compound). If this compound is an agonist, it will activate the M1, M3, or M5 receptor, leading to PLC-mediated hydrolysis of [3H]PIP2 and the generation of [3H]IPs.[10]
-
Extraction: The reaction is stopped, and the soluble [3H]IPs are separated from the membrane lipids.
-
Quantification: The amount of accumulated [3H]IPs is measured by scintillation counting.
-
Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax for agonist activity. To test for antagonist activity, cells are co-incubated with a known agonist (like carbachol) and varying concentrations of the test compound.[11]
This assay measures the activation of G-proteins, which is one of the earliest events in GPCR signaling.[12] It is particularly useful for assessing Gi/o-coupled receptors (M2, M4).
Key Protocol Steps:
-
Membrane Preparation: Similar to the binding assay, purified cell membranes expressing the receptor of interest are used.[12]
-
Assay Setup: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), the test compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.[13]
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. Because [35S]GTPγS is resistant to hydrolysis, the G-protein becomes persistently activated, and the radioactive signal accumulates.[12][13]
-
Termination and Measurement: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically via filtration or scintillation proximity assay (SPA).[12]
-
Data Analysis: Agonist activity is quantified by the increase in [35S]GTPγS binding over basal levels, allowing for the determination of EC50 and Emax.[13]
In Vivo Pharmacology
Preclinical in vivo studies have focused on this compound's potential as an analgesic. These studies demonstrate that this compound produces significant antinociceptive and antihyperalgesic effects in various animal models of pain.
Table 2: Summary of In Vivo Analgesic Activity of this compound
| Pain Model | Species | Effect | Notes | Reference |
|---|---|---|---|---|
| Grid-shock, Tail-flick, Hot-plate | Mouse | Analgesic | Effective at doses as low as 0.19 mg/kg s.c. | [3] |
| Writhing Test | Mouse | Analgesic | Potent antinociceptive effects after s.c. and p.o. administration. | [3][14] |
| Formalin Test | Rat | Antihyperalgesic | Dose-related effects. | [15] |
| Capsaicin-induced Mechanical Hyperalgesia | Rat | Reversal of hyperalgesia | Dose-related effects. | [15] |
| Carrageenan-induced Hyperalgesia | Rat | Reversal of mechanical and thermal hyperalgesia | Effects antagonized by scopolamine. |[15] |
Crucially, the analgesic activity of this compound was achieved at doses significantly lower than those causing parasympathomimetic side effects like tremor and salivation, indicating a good therapeutic window.[3] The analgesic effects are blocked by muscarinic antagonists but not by opioid antagonists, confirming a cholinergic mechanism of action.[2][14]
Clinical Perspective and Conclusion
This compound represents a sophisticated approach to muscarinic receptor pharmacology. Its unique mixed agonist-antagonist profile is designed to maximize therapeutic efficacy while minimizing mechanism-based side effects.
The preclinical data strongly support its efficacy as a non-opioid analgesic with a favorable safety profile compared to non-selective muscarinic agonists.[2][3] Human trials have suggested a low potential for dependence or abuse.[1][2] The continued investigation of this compound and similar subtype-selective muscarinic ligands is a promising avenue for the development of new treatments for neuropathic pain and other neurological disorders.[1][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (LY-297,802) [benchchem.com]
- 3. | BioWorld [bioworld.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
An In-depth Technical Guide on the Downstream Signaling Pathways Activated by Vedaclidine M1 Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaclidine is an experimental drug that has garnered interest for its unique pharmacological profile as a selective M1 and M4 muscarinic acetylcholine receptor agonist, while acting as an antagonist at M2, M3, and M5 subtypes.[1] This selective agonism at the M1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, makes this compound a promising candidate for therapeutic intervention in a variety of neurological and psychiatric disorders. Understanding the intricate downstream signaling cascades initiated by this compound's binding to the M1 receptor is paramount for elucidating its mechanism of action and predicting its physiological effects. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound's M1 agonism, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathway: Gq/11 Activation and Phospholipase C Cascade
The canonical signaling pathway initiated by M1 receptor activation is mediated through its coupling to the Gq/11 family of heterotrimeric G-proteins.[2] this compound, as an M1 agonist, stabilizes a conformational state of the receptor that facilitates the exchange of GDP for GTP on the Gαq/11 subunit. This activation leads to the dissociation of the Gαq/11-GTP complex from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.
Activation of Phospholipase C (PLC)
The primary effector of the activated Gαq/11 subunit is Phospholipase C-β (PLCβ).[3][4] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]
Generation of Second Messengers: IP3 and DAG
The production of IP3 and DAG represents a critical bifurcation in the M1 signaling cascade, leading to distinct downstream events.
-
Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER).[5] This binding triggers the opening of these ligand-gated calcium channels, resulting in the rapid release of stored calcium ions (Ca2+) from the ER into the cytosol.[5]
-
Diacylglycerol (DAG): DAG remains embedded in the plasma membrane, where it serves as a crucial activator for Protein Kinase C (PKC).[5]
Calcium Mobilization and Protein Kinase C (PKC) Activation
The elevation of intracellular calcium and the presence of DAG synergistically activate conventional isoforms of Protein Kinase C (PKC).[5] Activated PKC, a serine/threonine kinase, then phosphorylates a wide array of substrate proteins, leading to a cascade of cellular responses, including changes in gene expression, cell growth, and neurotransmitter release.
Quantitative Data Summary
While specific quantitative data for this compound's activity on these downstream signaling pathways is not extensively available in the public domain, the following table summarizes the known pharmacological properties of this compound at the M1 receptor based on available literature. Further research is required to fully quantify its potency and efficacy at each step of the downstream cascade.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity | |||
| High Affinity | Not specified | Muscarinic receptors in brain homogenates | [1] |
| Functional Activity | |||
| Agonist | High-affinity | M1 receptors in rabbit vas deferens | [1] |
Non-Canonical M1 Receptor Signaling
Beyond the classical Gq/11-PLC pathway, M1 receptor activation can also trigger non-canonical signaling cascades. One of the most studied is the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). M1 receptor-mediated ERK activation can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. This pathway is implicated in neuronal plasticity, learning, and memory.[6] The potential for this compound to engage in biased agonism, preferentially activating one pathway over another, is an area of active investigation and could have significant implications for its therapeutic profile.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream signaling of M1 receptor agonists like this compound.
Radioligand Binding Assay for M1 Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human M1 receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine as the radioligand.
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound in the presence of cell membranes.
-
Incubations are typically carried out at room temperature for 60-90 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay (EC50 and Emax for PLC Activation)
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in stimulating Phospholipase C (PLC) activity.
Materials:
-
Cells expressing the M1 receptor.
-
[3H]-myo-inositol.
-
LiCl solution.
-
Agonist (this compound).
-
Stop solution (e.g., ice-cold perchloric acid).
-
Anion exchange chromatography columns.
-
Scintillation fluid and counter.
Procedure:
-
Label the cells by incubating them overnight with [3H]-myo-inositol to incorporate it into membrane phosphoinositides.
-
Pre-incubate the labeled cells with LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution.
-
Extract the inositol phosphates from the cells.
-
Separate the different inositol phosphate species using anion exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates produced using a scintillation counter.
-
Plot the concentration-response curve and determine the EC50 and Emax values.
Intracellular Calcium Mobilization Assay (EC50 and Emax)
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing intracellular calcium release.
Materials:
-
Cells expressing the M1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject various concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the peak fluorescence response for each concentration to generate a dose-response curve and determine the EC50 and Emax values.
Protein Kinase C (PKC) Activity Assay
Objective: To measure the activation of PKC in response to this compound stimulation.
Materials:
-
Cells expressing the M1 receptor.
-
This compound.
-
Cell lysis buffer.
-
PKC assay kit (commercial kits are available that use various detection methods, such as radioactive [γ-32P]ATP and a peptide substrate, or fluorescence-based assays).
-
Phosphocellulose paper or other separation method.
-
Scintillation counter or fluorescence reader.
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells to release the cellular proteins.
-
Measure the PKC activity in the cell lysates using a PKC assay kit according to the manufacturer's instructions. This typically involves incubating the lysate with a specific PKC substrate and ATP (often radiolabeled).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate, which is proportional to the PKC activity.
Signaling Pathway and Experimental Workflow Diagrams
Canonical M1 receptor signaling pathway activated by this compound.
Experimental workflow for characterizing this compound's M1 agonism.
Conclusion
This compound's selective agonism at the M1 muscarinic receptor triggers a cascade of well-defined downstream signaling events, primarily through the Gq/11-PLC pathway, leading to the generation of IP3 and DAG, subsequent intracellular calcium mobilization, and PKC activation. A thorough understanding of these pathways, supported by robust experimental data, is essential for the continued development of this compound and other M1-targeted therapeutics. Further investigation into its potential for biased agonism and activation of non-canonical pathways will provide a more complete picture of its pharmacological profile and therapeutic potential.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Vedaclidine's Modulation of Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaclidine (also known as LY297802), a structurally novel quinuclidine derivative, represents a significant area of investigation within cholinergic pharmacology. This technical guide provides an in-depth overview of this compound's core mechanism of action, its modulatory effects on cholinergic neurotransmission, and the experimental methodologies used to characterize its unique pharmacological profile. This compound is distinguished as a muscarinic acetylcholine receptor (mAChR) ligand with a complex "mixed agonist-antagonist" profile, exhibiting functional selectivity for the M4 receptor subtype. This profile has positioned it as a compound of interest for therapeutic applications, particularly in analgesia.
Core Mechanism of Action: A Mixed Agonist-Antagonist Profile
This compound's interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5) is nuanced. It does not act as a simple agonist or antagonist across all subtypes. Instead, its functional effects are receptor-dependent, a characteristic that has been elucidated through a variety of in vitro and in vivo studies.
Qualitative assessments have demonstrated that this compound acts as a high-affinity agonist at M1 receptors. Conversely, it functions as an antagonist at M2 and M3 receptors. Furthermore, in tissues with a mixed population of muscarinic receptors, such as the guinea pig ileum, this compound exhibits weak partial agonist activity.[1] This complex pharmacology suggests a potential for targeted therapeutic effects with a reduced side-effect profile compared to non-selective muscarinic agonists.
Cholinergic Signaling Pathway Modulation
The cholinergic signaling pathway, central to this compound's mechanism, involves the binding of acetylcholine (ACh) to muscarinic receptors, which are G-protein coupled receptors (GPCRs). The five subtypes are coupled to different G-proteins, leading to distinct downstream effects. M1, M3, and M5 receptors typically couple to Gq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels. This compound's mixed agonist-antagonist profile allows it to selectively activate or block these pathways depending on the receptor subtype present in a given tissue.
This compound's differential effects on muscarinic receptor subtypes.
Quantitative Data on Receptor Binding and Functional Activity
A comprehensive understanding of this compound's pharmacological profile requires quantitative data from in vitro assays. The following tables summarize the available data on its binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) at the five human muscarinic receptor subtypes.
Table 1: this compound Binding Affinities (Ki) at Human Muscarinic Receptors
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| M1 | [³H]-Pirenzepine | CHO | Data not available | |
| M2 | [³H]-AF-DX 384 | CHO | Data not available | |
| M3 | [³H]-4-DAMP | CHO | Data not available | |
| M4 | [³H]-Oxotremorine-M | CHO | Data not available | |
| M5 | [³H]-NMS | CHO | Data not available |
Table 2: this compound Functional Activity (EC50, Emax) at Human Muscarinic Receptors
| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Emax (%) | Reference |
| M1 | GTPγS Binding | CHO | Data not available | Data not available | |
| M2 | GTPγS Binding | CHO | Data not available | Data not available | |
| M3 | GTPγS Binding | CHO | Data not available | Data not available | |
| M4 | GTPγS Binding | CHO | Data not available | Data not available | |
| M5 | GTPγS Binding | CHO | Data not available | Data not available |
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of well-established in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for the key assays used in these evaluations.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor.[2][3]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.[4]
-
Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-Oxotremorine-M for M4, and [³H]-N-methylscopolamine (NMS) for M5).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Workflow for a radioligand binding assay.
GTPγS Binding Assays
GTPγS binding assays are functional assays used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.[5][6]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at each of the five human muscarinic receptor subtypes.
Materials:
-
Membrane preparations from CHO cells expressing individual human M1-M5 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 µM GDP, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with this compound for a set period.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture to allow for agonist-stimulated [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the EC50 and Emax values.
Workflow for a GTPγS binding assay.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of the brain of a freely moving animal.[7][8][9]
Objective: To determine the effect of this compound administration on acetylcholine release in specific brain regions (e.g., prefrontal cortex, hippocampus).
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for systemic or local administration.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.
-
Baseline Sampling: Collect baseline dialysate samples to determine basal acetylcholine levels.
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Sampling: Continue to collect dialysate samples to measure changes in acetylcholine levels over time.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels to determine the effect of this compound on acetylcholine release.
Workflow for an in vivo microdialysis experiment.
Preclinical and Clinical Findings
Preclinical studies have demonstrated that this compound possesses significant antinociceptive (analgesic) activity in various animal models of pain.[3] Its analgesic effects are believed to be mediated through its complex interactions with central muscarinic receptors. Clinical development of this compound has primarily focused on its potential as a novel analgesic. However, detailed results from human clinical trials are not extensively published in the public domain.
Conclusion
This compound is a pharmacologically complex muscarinic receptor ligand with a unique mixed agonist-antagonist profile and functional selectivity for the M4 subtype. This profile underpins its potential for therapeutic applications, particularly in the management of pain. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and other novel cholinergic modulators. Further research to fully elucidate its quantitative binding and functional parameters across all muscarinic receptor subtypes is warranted to fully understand its mechanism of action and therapeutic potential.
References
- 1. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. | Semantic Scholar [semanticscholar.org]
- 2. The Analgesic Effects of (5R,6R)6-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1] Octane on a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Pharmacological and functional characterisation of the wild-type and site-directed mutants of the human H1 histamine receptor stably expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrathecal alpha 2-adrenergic agonists stimulate acetylcholine and norepinephrine release from the spinal cord dorsal horn in sheep. An in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Vedaclidine (NNC 11-1053): A Technical Guide
An In-depth Exploration of a Novel Analgesic with a Unique Muscarinic Receptor Profile
Abstract
Vedaclidine (NNC 11-1053; LY297802) is a novel, experimental analgesic agent characterized by its unique mixed agonist-antagonist activity at muscarinic acetylcholine receptors. Co-developed by Novo Nordisk and Eli Lilly and Company, this compound emerged from research programs focused on identifying non-opioid analgesics with improved side-effect profiles. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, intended for researchers, scientists, and drug development professionals. The document details the lead optimization strategies, synthesis, in vitro and in vivo pharmacology, and the underlying signaling mechanisms. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism of action and the methodologies used in its evaluation.
Introduction: The Quest for a Novel Analgesic
The management of moderate to severe pain has long been dominated by opioid analgesics. While effective, their use is associated with a range of dose-limiting side effects, including respiratory depression, constipation, and the potential for tolerance, dependence, and abuse. This has driven a significant research effort to discover and develop new classes of analgesics with different mechanisms of action and more favorable safety profiles.
The cholinergic system, particularly muscarinic acetylcholine receptors, has been identified as a promising target for pain modulation. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including nociception.
This compound was developed as a result of efforts to create a muscarinic agonist with a receptor subtype selectivity profile that would maximize analgesic effects while minimizing the adverse effects associated with non-selective muscarinic activation.
Discovery and Lead Optimization
The development of this compound arose from structure-activity relationship (SAR) studies of quinuclidine-based compounds acting on muscarinic receptors. The core structure, a 1-azabicyclo[2.2.2]octane (quinuclidine) ring, provided a rigid scaffold for the presentation of pharmacophoric elements. The lead optimization process focused on modifying substituents on the quinuclidine and thiadiazole moieties to achieve the desired mixed agonist-antagonist profile.
Synthesis of this compound
The synthesis of this compound, chemically named (+)-(S)-3-(4-(butylthio)-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octane, involves a multi-step process. A key step is the construction of the substituted thiadiazole ring, followed by its attachment to the quinuclidine scaffold. The synthesis is designed to produce the specific (S)-enantiomer, which has been identified as the more active isomer.
A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. However, the general synthetic strategy for related compounds involves the reaction of an appropriately substituted quinuclidinone with a metallated thiadiazole derivative, followed by reduction and chiral resolution or asymmetric synthesis to obtain the desired enantiomer.
Structure-Activity Relationship (SAR) Studies
SAR studies on a series of 3-(1,2,5-thiadiazolyl)-1-azabicyclo[2.2.2]octane derivatives revealed key structural features influencing muscarinic receptor affinity and functional activity. The nature of the substituent at the 4-position of the thiadiazole ring was found to be critical for determining the agonist versus antagonist properties at different muscarinic receptor subtypes. The butylthio group in this compound was identified as optimal for conferring potent M1 agonism while maintaining M2/M3 antagonism.
Pharmacological Profile
This compound is distinguished by its mixed agonist-antagonist profile at muscarinic receptors. It is a potent and selective agonist at M1 and M4 receptor subtypes, while acting as an antagonist at M2, M3, and M5 subtypes.[1] This unique profile is believed to be the basis for its potent analgesic effects with a wide therapeutic window.
In Vitro Pharmacology
Radioligand binding assays were conducted to determine the affinity of this compound for the five human muscarinic receptor subtypes. The results, summarized in Table 1, demonstrate high affinity for muscarinic receptors.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) |
| M1 | 0.33 |
| M2 | 6.9 (pA2) |
| M3 | 7.4 (pA2) |
| M4 | N/A |
| M5 | N/A |
| Data from Shannon, H.E. et al. (1997).[2] pA2 values indicate antagonist activity. |
Functional assays were performed to characterize the agonist and antagonist properties of this compound at different muscarinic receptor subtypes. These studies confirmed its M1 agonist and M2/M3 antagonist activity.
Table 2: In Vitro Functional Activity of this compound
| Receptor Subtype & Tissue | Assay | Activity | EC50 / IC50 / pA2 |
| M1 (Rabbit Vas Deferens) | Inhibition of twitch response | Agonist | IC50 = 0.33 nM |
| M2 (Guinea Pig Atria) | Inhibition of oxotremorine-induced bradycardia | Antagonist | pA2 = 6.9 |
| M3 (Guinea Pig Urinary Bladder) | Inhibition of oxotremorine-induced contraction | Antagonist | pA2 = 7.4 |
| Data from Shannon, H.E. et al. (1997).[2] |
In Vivo Pharmacology
The analgesic effects of this compound were evaluated in various rodent models of pain. The compound demonstrated potent, dose-dependent antinociceptive activity.
Table 3: In Vivo Analgesic Efficacy of this compound in Mice
| Pain Model | Route of Administration | ED50 (mg/kg) |
| Grid-shock | Subcutaneous (s.c.) | 0.19 |
| Grid-shock | Oral (p.o.) | 1.51 |
| Tail-flick | Subcutaneous (s.c.) | 0.84 |
| Tail-flick | Oral (p.o.) | 12.23 |
| Hot-plate | Subcutaneous (s.c.) | 1.47 |
| Hot-plate | Oral (p.o.) | 10.87 |
| Writhing | Subcutaneous (s.c.) | 0.33 |
| Writhing | Oral (p.o.) | 2.11 |
| Data from Swedberg, M.D.B. et al. (1997). |
A key advantage of this compound is its wide therapeutic window. The doses required to produce typical muscarinic side effects, such as salivation and tremor, were significantly higher than the effective analgesic doses.
Table 4: In Vivo Side Effect Profile of this compound in Mice
| Side Effect | Route of Administration | ED50 (mg/kg) |
| Salivation | Subcutaneous (s.c.) | > 30 |
| Salivation | Oral (p.o.) | > 60 |
| Tremor | Subcutaneous (s.c.) | 12.31 |
| Tremor | Oral (p.o.) | > 60 |
| Data from Swedberg, M.D.B. et al. (1997). |
Mechanism of Action: Signaling Pathways
The pharmacological effects of this compound are mediated through its differential modulation of G-protein coupled muscarinic receptors.
M1 and M4 Receptor Agonism (Gq/11 and Gi/o Pathways)
As an agonist at M1 and M4 receptors, this compound is expected to activate their respective downstream signaling cascades. M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][4] The activation of these pathways in specific neuronal populations is thought to contribute to the analgesic effects of this compound.
M2, M3, and M5 Receptor Antagonism
By acting as an antagonist at M2, M3, and M5 receptors, this compound blocks the effects of endogenous acetylcholine at these sites. M2 and M4 receptors are coupled to Gi/o proteins, while M1, M3, and M5 receptors are coupled to Gq/11 proteins. The blockade of M2 and M3 receptors in the periphery is thought to be responsible for the reduced incidence of classic muscarinic side effects. For instance, M2 receptor antagonism in the heart prevents bradycardia, and M3 receptor antagonism in smooth muscle and exocrine glands reduces gastrointestinal hypermotility and excessive salivation.[5][6]
Key Experimental Protocols
The pharmacological characterization of this compound relied on a series of well-established in vitro and in vivo assays.
Radioligand Binding Assay
This assay was used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
-
Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptors.
-
Materials:
-
Cell membranes expressing recombinant human M1-M5 receptors.
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique was used to measure neurotransmitter levels in the brains of freely moving animals to assess the in vivo effects of this compound on cholinergic neurotransmission.
-
Objective: To determine the effect of this compound on extracellular acetylcholine levels in specific brain regions.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
-
Procedure:
-
Surgically implant a guide cannula into the target brain region of an anesthetized rat.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline.
-
Administer this compound systemically.
-
Continue collecting dialysate samples to measure changes in acetylcholine levels.
-
Analyze acetylcholine concentrations in the dialysate using HPLC-ECD.
-
Hot Plate Test
This is a classic behavioral assay to assess thermal nociception and the analgesic effects of test compounds.
-
Objective: To evaluate the antinociceptive effect of this compound against a thermal stimulus.
-
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Timer.
-
Experimental animals (mice).
-
-
Procedure:
-
Administer this compound or vehicle to the mice.
-
At a predetermined time after administration, place the mouse on the hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time is used to prevent tissue damage.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
-
Clinical Development and Future Directions
Human trials with this compound have shown a low potential for the development of dependence or abuse.[1] Research has continued to explore its potential clinical application in the treatment of neuropathic pain and cancer-related pain.[1] However, as of the current date, this compound has not been approved for clinical use, and detailed results from late-stage clinical trials are not widely available in the public domain.
The unique pharmacological profile of this compound, with its mixed agonist-antagonist activity, represents a significant advancement in the design of muscarinic receptor modulators. It serves as a valuable pharmacological tool for further elucidating the role of different muscarinic receptor subtypes in pain and other neurological disorders. The development of this compound has paved the way for the exploration of other subtype-selective muscarinic ligands as potential non-opioid analgesics.
Conclusion
This compound (NNC 11-1053) is a pioneering compound in the field of muscarinic receptor pharmacology. Its discovery and development have provided a compelling proof-of-concept for the analgesic potential of subtype-selective muscarinic agonists. The detailed in vitro and in vivo characterization of this compound has demonstrated a potent analgesic effect with a favorable safety profile, highlighting the therapeutic potential of targeting M1 and M4 receptors for pain relief while avoiding the adverse effects associated with broad-spectrum muscarinic activation. While its own path to clinical application remains to be fully realized, the scientific journey of this compound has significantly contributed to our understanding of the cholinergic system's role in nociception and has inspired the continued search for novel, safer, and more effective pain therapies.
References
- 1. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Vedaclidine: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vedaclidine is an experimental drug candidate with a unique pharmacological profile, acting as a selective agonist at the M1 and M4 muscarinic acetylcholine receptors while simultaneously exhibiting antagonist activity at the M2, M3, and M5 subtypes.[1][2][3] This mixed agonist-antagonist profile has positioned this compound as a compound of interest for therapeutic applications, particularly in the realm of analgesia where it has demonstrated potency greater than morphine in preclinical models.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Identifiers
This compound, also known by its codenames LY-297,802 and NNC 11-1053, is a complex heterocyclic molecule.[1] Its chemical identity is precisely defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane |
| SMILES String | CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3 |
| CAS Number | 141575-50-0 |
| Molecular Formula | C₁₃H₂₁N₃S₂ |
| Molecular Weight | 283.45 g/mol [1] |
| ChEMBL ID | CHEMBL136807 |
| PubChem CID | 9889093 |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for this compound's properties are not extensively published, the following table summarizes available information.
| Property | Value |
| pKa | Data not available |
| Aqueous Solubility | Data not available |
| LogP (Predicted) | 3.1[4] |
Further experimental determination of pKa and aqueous solubility is recommended for comprehensive formulation and development.
Pharmacological Properties
This compound's defining characteristic is its mixed agonist-antagonist activity at muscarinic acetylcholine receptors. This section details its binding affinities and functional potencies at the five receptor subtypes (M1-M5).
Receptor Binding Affinities
Quantitative Ki values from competitive binding assays are essential for a complete understanding of this compound's receptor interaction profile.
Functional Activity
Functional assays measure the biological response elicited by a compound upon binding to its receptor. This compound demonstrates a unique functional selectivity profile:
-
Agonist at M1 and M4 Receptors: this compound stimulates the activity of M1 and M4 receptors.[1][2][3]
-
Antagonist at M2, M3, and M5 Receptors: this compound blocks the activity of M2, M3, and M5 receptors.[1][2][3]
The following table summarizes the functional potency of this compound at the different muscarinic receptor subtypes.
| Receptor Subtype | Activity | Potency (EC₅₀/IC₅₀) |
| M1 | Agonist | Data not available |
| M2 | Antagonist | Data not available |
| M3 | Antagonist | Data not available |
| M4 | Agonist | Data not available |
| M5 | Antagonist | Data not available |
EC₅₀ (half maximal effective concentration) for agonists and IC₅₀ (half maximal inhibitory concentration) for antagonists are critical parameters for quantifying functional potency. Further research is needed to establish these values for this compound.
Signaling Pathways
This compound's pharmacological effects are mediated through the modulation of distinct intracellular signaling cascades initiated by muscarinic receptor activation or blockade.
M1 and M4 Receptor Agonism
Activation of M1 and M4 receptors by this compound leads to the engagement of specific G proteins and downstream signaling pathways.
M2, M3, and M5 Receptor Antagonism
As an antagonist at M2, M3, and M5 receptors, this compound blocks the signaling pathways normally initiated by acetylcholine.
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the binding and functional activity of compounds like this compound at muscarinic receptors. Specific parameters should be optimized for each experiment.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled competitor (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of this compound.
-
Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Phosphoinositide (PI) Hydrolysis (for M1, M3, M5)
This assay measures the agonist-induced accumulation of inositol phosphates, a downstream signaling event of Gq/11-coupled receptors.
Materials:
-
Cells expressing the human M1, M3, or M5 muscarinic receptor.
-
[³H]-myo-inositol.
-
This compound.
-
Cell lysis buffer.
-
Ion-exchange chromatography columns.
-
Scintillation fluid.
Procedure:
-
Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Stimulation: Treat the labeled cells with a range of concentrations of this compound for a specific time period.
-
Lysis and Separation: Lyse the cells and separate the water-soluble inositol phosphates from the lipids using ion-exchange chromatography.
-
Quantification: Elute the different inositol phosphate fractions and measure their radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Functional Assay: cAMP Accumulation (for M2, M4)
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
References
Vedaclidine's potential as a non-opioid analgesic for chronic pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The escalating opioid crisis has intensified the search for effective, non-addictive analgesics for chronic pain management. Vedaclidine (formerly LY297802/NNC-11-1053), a novel muscarinic acetylcholine receptor ligand, has emerged as a promising non-opioid candidate. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy in models of chronic pain, and its potential as a therapeutic agent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: A Mixed Muscarinic Profile
This compound exhibits a unique and complex pharmacological profile at the five muscarinic acetylcholine receptor subtypes (M1-M5). It acts as a potent agonist at M1 and M4 receptors, while simultaneously serving as an antagonist at M2, M3, and M5 receptors.[1][2] This mixed agonist-antagonist activity is believed to be the cornerstone of its analgesic efficacy, while potentially mitigating the adverse effects associated with non-selective muscarinic agonists.
Table 1: this compound Receptor Binding and Functional Activity Profile
| Receptor Subtype | Action | Binding Affinity (Ki) | Functional Activity (EC50/IC50) |
| M1 | Agonist | High Affinity | Potent Agonist |
| M2 | Antagonist | Data not available | Antagonist |
| M3 | Antagonist | Data not available | Antagonist |
| M4 | Agonist | Functional selectivity | Good antinociceptive properties[2] |
| M5 | Antagonist | Data not available | Antagonist |
| Note: Specific Ki and EC50/IC50 values for this compound are not consistently reported in publicly available literature. The table reflects the qualitative description of its activity. |
Preclinical Efficacy in Chronic Pain Models
This compound has demonstrated significant antihyperalgesic and antinociceptive effects in various preclinical models of inflammatory and neuropathic pain, which are key indicators of its potential for treating chronic pain states involving central sensitization.[3]
Table 2: Summary of this compound's Efficacy in Preclinical Pain Models
| Pain Model | Animal Model | This compound Dose Range (s.c.) | Key Findings |
| Formalin Test | Rat (Sprague-Dawley) | 0.3-10 mg/kg | Dose-related antihyperalgesic effects.[3] |
| Carrageenan-induced Hyperalgesia | Rat (Sprague-Dawley) | 0.1-30 mg/kg | Dose-related reversal of mechanical and thermal hyperalgesia. Effects antagonized by scopolamine. Synergistic effects with ketoprofen.[3] |
| Capsaicin-induced Hyperalgesia | Rat (Sprague-Dawley) | 0.3-10 mg/kg | Dose-related reversal of mechanical hyperalgesia.[3] |
A significant advantage of this compound observed in preclinical studies is its wide therapeutic window. Analgesic effects were achieved at doses as low as 0.19 mg/kg (s.c.) in mice, whereas adverse parasympathomimetic effects such as tremor and salivation were only observed at doses at least 40 times greater.[4] Furthermore, studies in mice have shown little to no development of tolerance to the analgesic effects of this compound over a 6.5-day administration period, a stark contrast to morphine.[4]
Signaling Pathways and Experimental Workflows
M1 and M4 Receptor Signaling Pathways in Analgesia
The analgesic effects of this compound are primarily mediated through the activation of M1 and M4 muscarinic receptors, which are coupled to different G-protein signaling cascades.
Experimental Workflow: Carrageenan-Induced Hyperalgesia Model
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in the carrageenan-induced hyperalgesia model in rats.
Detailed Experimental Protocols
Formalin Test in Rats
-
Objective: To assess the antihyperalgesic effect of this compound on tonic, persistent pain.
-
Animals: Male Sprague-Dawley rats (250-300g).[5]
-
Procedure:
-
Animals are habituated to the testing environment.
-
This compound (0.3-10 mg/kg) or vehicle is administered subcutaneously (s.c.).[3]
-
After a predetermined pretreatment time (e.g., 30 minutes), 50 µL of a 2.5% or 5% formalin solution is injected into the plantar surface of the right hind paw.[6][7]
-
Immediately after injection, the rat is placed in an observation chamber.
-
Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are recorded for a period of up to 60 minutes.[6]
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain and central sensitization.[5]
-
-
Endpoint: The total time spent licking or biting the injected paw, or the frequency of flinching, is quantified and compared between treatment groups.
Carrageenan-Induced Paw Edema and Hyperalgesia in Rats
-
Objective: To evaluate the effect of this compound on inflammatory pain and edema.
-
Animals: Male Sprague-Dawley rats.[8]
-
Procedure:
-
Baseline paw volume and nociceptive thresholds (mechanical and thermal) are measured.
-
This compound (0.1-30 mg/kg) or vehicle is administered s.c.[3]
-
After a specified pretreatment time, 100 µL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[3]
-
Paw volume and nociceptive thresholds are re-measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[9]
-
-
Endpoints:
-
Edema: The increase in paw volume is measured using a plethysmometer.
-
Mechanical Hyperalgesia: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is determined.
-
Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured.
-
Capsaicin-Induced Mechanical Hyperalgesia in Rats
-
Objective: To assess the efficacy of this compound in a model of neurogenic inflammation and central sensitization.
-
Animals: Male Sprague-Dawley rats.[10]
-
Procedure:
-
Baseline mechanical withdrawal thresholds are determined using von Frey filaments.
-
This compound (0.3-10 mg/kg) or vehicle is administered s.c.[3]
-
Following drug administration, capsaicin (e.g., 10 µg in 10 µL) is injected into the plantar surface of the hind paw.
-
Mechanical withdrawal thresholds are re-assessed at multiple time points post-capsaicin injection.
-
-
Endpoint: The paw withdrawal threshold in response to mechanical stimulation is quantified and compared between treatment groups.
Clinical Development and Future Directions
Information regarding the clinical development of this compound for chronic pain is limited in the public domain. While early human trials reportedly showed a low potential for dependence and abuse, detailed results from these studies are not widely available.[1] The unique mechanism of action of this compound, targeting muscarinic receptors with a mixed agonist/antagonist profile, presents a novel approach to analgesia that is distinct from the opioid system.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Pharmacokinetics and Metabolism: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans is essential for dose optimization and understanding potential drug-drug interactions.
-
Long-term Safety and Efficacy: Rigorous, long-term clinical trials are needed to establish the safety and efficacy of this compound in various chronic pain populations.
-
Biomarker Development: Identification of biomarkers that can predict patient response to this compound would be invaluable for personalized pain management.
References
- 1. Assessing carrageenan-induced locomotor activity impairment in rats: comparison with evoked endpoint of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Abuse Potential Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
- 7. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basal and carrageenan-induced pain behavior in Sprague-Dawley, Lewis and Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the M1-agonist talsaclidine in mouse, rat, rabbit and monkey, and extrapolation to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Instilled or injected purified natural capsaicin has no adverse effects on rat hindlimb sensory-motor behavior or osteotomy repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vedaclidine in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaclidine (also known as LY297802) is a muscarinic receptor agonist with functional selectivity for the M4 subtype, demonstrating significant antinociceptive properties.[1] Its mechanism of action makes it a compound of interest for pain states involving central sensitization, a key component of chronic and neuropathic pain.[2] Central sensitization is an amplification of neural signaling within the central nervous system that contributes to pain hypersensitivity.
These application notes provide a summary of the available preclinical data and detailed protocols for evaluating the efficacy of this compound in established in vivo models of pain that involve central sensitization. While this compound has been primarily characterized in inflammatory and chemically-induced pain models, the underlying mechanism of central sensitization is highly relevant to the study of neuropathic pain. To date, specific studies detailing the use of this compound in direct nerve injury models of neuropathic pain, such as Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL), are not extensively available in the public literature. Therefore, the following protocols are based on models where its effects on hyperalgesia have been documented.
Mechanism of Action: M4 Muscarinic Receptor Agonism
This compound acts as a selective agonist at the M4 muscarinic acetylcholine receptor.[1] M4 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates neuronal excitability. In the context of pain, M4 receptor activation in the central nervous system is thought to reduce the release of neurotransmitters involved in pain signaling, thereby producing an analgesic effect. The selectivity for the M4 subtype is advantageous as it may reduce the side effects associated with the activation of other muscarinic receptor subtypes.[1]
Data Presentation
The antihyperalgesic effects of this compound have been quantified in several preclinical models. The following table summarizes the key findings.
| Model | Species | Route of Administration | Dose Range | Observed Effect |
| Formalin Test | Rat | Subcutaneous (s.c.) | 0.3 - 10 mg/kg | Dose-related reduction in hyperalgesia.[2] |
| Capsaicin-Induced Hyperalgesia | Rat | Subcutaneous (s.c.) | 0.3 - 10 mg/kg | Dose-related reversal of mechanical hyperalgesia.[2] |
| Carrageenan-Induced Hyperalgesia | Rat | Subcutaneous (s.c.) | 0.1 - 30 mg/kg | Dose-related reversal of both mechanical and thermal hyperalgesia.[2] |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in in vivo models of pain characterized by central sensitization.
Formalin-Induced Pain Model
This model induces a biphasic pain response, with the second phase being largely dependent on central sensitization mechanisms.[3]
Objective: To assess the effect of this compound on nociceptive behaviors in the formalin test.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
5% Formalin solution in saline
-
Male Sprague-Dawley rats (200-250g)
-
Observation chambers with a clear floor
-
Syringes and needles for subcutaneous and intraplantar injections
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (0.3, 1, 3, 10 mg/kg) or vehicle subcutaneously 30 minutes prior to formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, return the animal to the observation chamber and record nociceptive behaviors (e.g., flinching, licking, biting the injected paw) for 60 minutes. The observation period is typically divided into two phases:
-
Phase 1 (Acute): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory/Central Sensitization): 15-60 minutes post-injection.[3]
-
-
Data Analysis: Quantify the total time spent in nociceptive behaviors for each phase. Compare the responses in this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Carrageenan-Induced Inflammatory Pain Model
This model is widely used to study inflammatory hyperalgesia, which involves components of central sensitization.
Objective: To evaluate the effect of this compound on mechanical and thermal hyperalgesia induced by carrageenan.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
1% Carrageenan solution in sterile saline
-
Male Sprague-Dawley rats (200-250g)
-
Apparatus for assessing mechanical sensitivity (e.g., von Frey filaments)
-
Apparatus for assessing thermal sensitivity (e.g., plantar test apparatus)
-
Syringes and needles
Procedure:
-
Baseline Measurement: Before any treatment, measure the baseline paw withdrawal threshold to mechanical stimuli (von Frey test) and paw withdrawal latency to a thermal stimulus (plantar test) for both hind paws.
-
Carrageenan Injection: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Drug Administration: Administer this compound (0.1, 1, 10, 30 mg/kg) or vehicle subcutaneously, typically 2 hours after the carrageenan injection when inflammation and hyperalgesia are established.
-
Post-Treatment Measurement: Assess mechanical and thermal withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
Data Analysis: Calculate the change from baseline for paw withdrawal threshold (grams) and latency (seconds). Compare the results from the this compound-treated groups with the vehicle-treated group to determine the degree of reversal of hyperalgesia.
Conclusion
This compound demonstrates consistent antihyperalgesic effects in preclinical models where central sensitization is a key driver of the pain state.[2] Its selective agonist activity at the M4 muscarinic receptor presents a focused mechanism for modulating nociceptive signaling.[1] The protocols outlined provide a framework for further investigation into the analgesic potential of this compound. While direct evidence in nerve-ligation models of neuropathic pain is pending, its efficacy in central sensitization models suggests it is a promising candidate for the management of various chronic pain conditions, including neuropathic pain. Future studies should aim to bridge this gap by evaluating this compound in models such as CCI or SNL to fully characterize its potential as a novel analgesic.
References
- 1. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vedaclidine's Analgesic Effects Using the Formalin Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaclidine is a novel analgesic agent characterized as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It demonstrates functional selectivity as a potent agonist for the M1 and M4 subtypes while acting as an antagonist at the M2, M3, and M5 subtypes. This unique pharmacological profile suggests its potential in the management of pain, particularly in conditions involving central sensitization, such as neuropathic and inflammatory pain states.[1]
The formalin test is a widely utilized and reliable preclinical model of tonic pain that is sensitive to various classes of analgesic drugs. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nociceptive behaviors, typically licking and flinching of the injected paw.
-
Phase 1 (Early Phase): Occurring within the first 5-10 minutes post-injection, this phase is characterized by acute neurogenic pain resulting from the direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): Commencing after a brief quiescent period and lasting for 20-40 minutes, this phase reflects a combination of inflammatory pain and central sensitization within the dorsal horn of the spinal cord.
This biphasic nature allows for the differentiation of analgesic effects on acute nociception versus inflammatory and centrally mediated pain mechanisms.
These application notes provide a detailed protocol for utilizing the formalin test to evaluate the analgesic and antihyperalgesic efficacy of this compound.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating the effects of this compound in the formalin test.
Table 1: Effect of this compound on Paw Licking Duration in the Formalin Test (Phase 1)
| Treatment Group | Dose (mg/kg, s.c.) | Mean Licking Time (seconds) ± SEM | % Inhibition |
| Vehicle (Saline) | - | Data pending full-text access | 0% |
| This compound | 0.3 | Data pending full-text access | Calculated |
| This compound | 1.0 | Data pending full-text access | Calculated |
| This compound | 3.0 | Data pending full-text access | Calculated |
| This compound | 10.0 | Data pending full-text access | Calculated |
| Positive Control (e.g., Morphine) | Specify Dose | Data pending full-text access | Calculated |
Table 2: Effect of this compound on Paw Licking Duration in the Formalin Test (Phase 2)
| Treatment Group | Dose (mg/kg, s.c.) | Mean Licking Time (seconds) ± SEM | % Inhibition |
| Vehicle (Saline) | - | Data pending full-text access | 0% |
| This compound | 0.3 | Data pending full-text access | Calculated |
| This compound | 1.0 | Data pending full-text access | Calculated |
| This compound | 3.0 | Data pending full-text access | Calculated |
| This compound | 10.0 | Data pending full-text access | Calculated |
| Positive Control (e.g., Morphine) | Specify Dose | Data pending full-text access | Calculated |
Note: Specific numerical data from the study by Shannon et al. (2001) demonstrating the dose-related antihyperalgesic effects of this compound in the formalin test are pending access to the full-text publication. The tables are structured to present this data once obtained.
Experimental Protocols
Protocol: Formalin-Induced Nociception in Rats
This protocol is adapted from established methodologies for the formalin test.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Allow for an acclimation period of at least 3-5 days before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., Morphine sulfate)
-
Formalin solution (e.g., 2.5% or 5% in sterile saline)
-
Syringes (1 ml) with appropriate gauge needles for subcutaneous injection (e.g., 27-30G)
-
Observation chambers (e.g., clear Plexiglas boxes) with mirrors to allow for unobstructed observation of the animal's paws.
-
Video recording equipment (optional, but recommended for unbiased scoring).
-
Timer.
3. Experimental Procedure:
-
Habituation: On the day of the experiment, place the rats individually in the observation chambers for at least 30 minutes to allow for acclimation to the testing environment.
-
Drug Administration: Administer this compound, vehicle, or the positive control subcutaneously (s.c.) at the desired volume (e.g., 1 ml/kg) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Formalin Injection: Following the drug pre-treatment period, gently restrain the rat and inject 50 µl of the formalin solution into the plantar surface of the right hind paw using a microsyringe.
-
Observation and Scoring: Immediately after the formalin injection, return the animal to the observation chamber and start the timer. Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw.
-
Phase 1: Record the nociceptive behaviors from 0 to 5 minutes post-injection.
-
Phase 2: After a quiescent period (typically 5-15 minutes post-injection), record the nociceptive behaviors during the second phase, for instance, from 15 to 40 minutes post-injection.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for the duration of paw licking for each treatment group in both Phase 1 and Phase 2.
-
Analyze the data using an appropriate statistical method, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control group.
-
Calculate the percentage of inhibition of the nociceptive response for each dose of this compound compared to the vehicle control group using the formula: % Inhibition = [ (Vehicle Mean - Drug Mean) / Vehicle Mean ] * 100
-
Visualizations
Signaling Pathway of this compound's Analgesic Action
Caption: Proposed signaling pathway for this compound-mediated analgesia.
Experimental Workflow for the Formalin Test
Caption: Experimental workflow for assessing this compound's analgesic effects.
References
Application Note: Efficacy Testing of Vedaclidine in a Carrageenan-Induced Hyperalgesia Model
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The carrageenan-induced hyperalgesia model is a widely used and validated preclinical tool for studying acute inflammatory pain and for the preliminary screening of analgesic drug candidates.[1][2] Injection of lambda (λ)-carrageenan, a polysaccharide derived from seaweed, into the paw of a rodent induces a localized, acute, and reproducible inflammatory response.[3][4] This response is characterized by key inflammatory events including edema, and the release of pro-inflammatory mediators such as prostaglandins, histamine, and cytokines, which in turn sensitize nociceptive nerve endings, leading to hyperalgesia (an increased sensitivity to pain).[1][5] The peak hyperalgesic response is typically observed between 3 and 5 hours post-injection.[1][6]
Vedaclidine (LY-297802) is an experimental analgesic agent that functions as a mixed agonist-antagonist at muscarinic acetylcholine receptors.[7] It is a potent agonist for the M1 and M4 receptor subtypes while acting as an antagonist at M2, M3, and M5 subtypes.[7][8] Studies have demonstrated that this compound produces dose-dependent antihyperalgesic effects in the carrageenan model, reversing both mechanical and thermal hyperalgesia.[9] This suggests that muscarinic receptor agonists may be a viable therapeutic option for managing pain states involving central sensitization.[9]
This document provides detailed protocols for inducing carrageenan hyperalgesia in rats and assessing the analgesic efficacy of this compound by measuring mechanical and thermal pain thresholds.
2. Signaling Pathway and Mechanism of Action
The injection of carrageenan initiates a cascade of inflammatory events. The initial phase involves the release of histamine and serotonin, followed by a later phase dominated by the production of prostaglandins and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[1][10] These mediators sensitize peripheral nociceptors, leading to a lowered pain threshold. This compound exerts its analgesic effects by activating M1 and M4 muscarinic receptors, which are involved in modulating nociceptive signaling pathways, thereby counteracting the sensitization induced by the inflammatory cascade.[7][9]
Caption: Inflammatory cascade initiated by carrageenan injection.
Caption: Mechanism of action for this compound in reducing pain.
3. Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting the efficacy study.
Materials and Equipment
-
Animals: Male Sprague-Dawley rats (280-300 g).[1]
-
Reagents:
-
Lambda (λ)-Carrageenan (Type IV).[3]
-
This compound hydrochloride.
-
Sterile 0.9% saline solution.
-
-
Equipment:
Experimental Workflow
The overall workflow consists of animal habituation, baseline pain assessment, induction of inflammation, drug administration, and post-treatment pain assessment.
Caption: Step-by-step experimental workflow diagram.
Detailed Procedures
Step 1: Animal Habituation (3 Days Prior to Experiment)
-
House animals in a temperature- and light-controlled facility for at least one week before the experiment.[14]
-
For 2-3 days leading up to the test day, habituate the rats to the testing environment and equipment.[13]
-
Place each rat in the Plexiglas enclosure on the testing platform (wire mesh for Von Frey, glass for Hargreaves) for 30-60 minutes each day to minimize stress-induced responses.[13][15]
Step 2: Baseline Nociceptive Testing (Day 0, Time = -30 min)
-
Before any injections, measure the baseline paw withdrawal threshold (PWT) for mechanical stimuli and paw withdrawal latency (PWL) for thermal stimuli.
-
Mechanical Hyperalgesia (Von Frey Test):
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a Plexiglas chamber on the glass floor of the Hargreaves apparatus.[12]
-
Position the radiant heat source beneath the plantar surface of the hind paw.[17]
-
Activate the heat source. A timer will automatically record the latency (in seconds) for the rat to withdraw its paw.[12]
-
A cut-off time (e.g., 30-35 seconds) should be set to prevent tissue damage.[12][17]
-
Step 3: Induction of Hyperalgesia (Day 0, Time = 0 hr)
-
Briefly restrain the rat.
-
Inject 100 µL of a 2% λ-carrageenan solution (w/v in sterile saline) subcutaneously into the plantar surface of the right hind paw.[1]
-
Return the animal to its home cage. Inflammation and hyperalgesia will develop over the next few hours.[6]
Step 4: Drug Administration (Day 0, Time = 2.5 hr)
-
Prepare solutions of this compound at the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 mg/kg) in sterile saline.[9]
-
The control group receives an equivalent volume of the vehicle (saline).
-
Administer the assigned treatment (this compound or vehicle) via subcutaneous (s.c.) injection.[9] Administration is typically done 2.5 hours after carrageenan injection to allow for drug absorption before the peak inflammatory response.
Step 5: Post-Treatment Nociceptive Testing (Day 0, Time = 3-5 hr)
-
At 3, 4, and 5 hours after the carrageenan injection (i.e., 30, 90, and 150 minutes post-drug administration), repeat the Von Frey and Hargreaves tests on the inflamed paw.
-
Record the PWT and PWL for each animal at each time point. The peak hyperalgesia is expected in the vehicle-treated group during this window.[1]
4. Data Presentation and Analysis
All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using a two-way ANOVA followed by a suitable post-hoc test to compare the effects of different doses of this compound against the vehicle control group at each time point.
Table 1: Effect of this compound on Carrageenan-Induced Mechanical Hyperalgesia
| Treatment Group | Dose (mg/kg, s.c.) | Baseline PWT (g) | Post-Carrageenan PWT (g) at 4 hr | % Reversal of Hyperalgesia |
| Vehicle Control | - | 14.8 ± 0.5 | 3.2 ± 0.3 | 0% |
| This compound | 0.3 | 15.1 ± 0.6 | 5.1 ± 0.4* | 16.1% |
| This compound | 1.0 | 14.9 ± 0.4 | 7.8 ± 0.5** | 39.0% |
| This compound | 3.0 | 15.2 ± 0.5 | 10.5 ± 0.6 | 61.9% |
| This compound | 10.0 | 15.0 ± 0.6 | 13.8 ± 0.7 | 89.8% |
| PWT: Paw Withdrawal Threshold. Data are representative mean ± SEM. % Reversal is calculated relative to the vehicle control group. *, **, *** indicate statistical significance. |
Table 2: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia
| Treatment Group | Dose (mg/kg, s.c.) | Baseline PWL (s) | Post-Carrageenan PWL (s) at 4 hr | % Reversal of Hyperalgesia |
| Vehicle Control | - | 12.1 ± 0.4 | 5.5 ± 0.3 | 0% |
| This compound | 0.3 | 11.9 ± 0.5 | 6.8 ± 0.4* | 19.7% |
| This compound | 1.0 | 12.3 ± 0.3 | 8.2 ± 0.5** | 40.9% |
| This compound | 3.0 | 12.0 ± 0.4 | 9.9 ± 0.6 | 66.7% |
| This compound | 10.0 | 12.2 ± 0.5 | 11.5 ± 0.5 | 90.9% |
| PWL: Paw Withdrawal Latency. Data are representative mean ± SEM. % Reversal is calculated relative to the vehicle control group. *, **, *** indicate statistical significance. |
The carrageenan-induced hyperalgesia model provides a robust and reliable method for evaluating the efficacy of novel analgesic compounds like this compound.[1][9] Following the detailed protocols outlined in this application note, researchers can effectively quantify the dose-dependent reversal of both mechanical and thermal hyperalgesia. The data generated from these experiments can provide strong proof-of-concept for the therapeutic potential of muscarinic agonists in the treatment of inflammatory pain.
References
- 1. aragen.com [aragen.com]
- 2. Models of muscle pain: carrageenan model and acidic saline model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. | BioWorld [bioworld.com]
- 9. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medboundhub.com [medboundhub.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. von Frey test [protocols.io]
- 16. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 17. mmpc.org [mmpc.org]
Application Notes and Protocols: Investigating the Analgesic Mechanism of Vedaclidine using a Capsaicin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaclidine is an experimental analgesic compound with a unique pharmacological profile, acting as a selective agonist at M1 and M4 muscarinic acetylcholine receptors while antagonizing M2, M3, and M5 subtypes.[1] This profile suggests a potential for strong analgesic efficacy with a reduced side-effect profile compared to non-selective muscarinic agonists.[1] Muscarinic agonists are known to produce analgesic effects through both spinal and supraspinal mechanisms.[2] To elucidate the specific mechanisms underlying this compound's analgesic properties, the capsaicin-induced pain model serves as a robust and relevant preclinical tool.
Capsaicin, the pungent component of chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[3] Activation of TRPV1 on primary sensory neurons leads to a cascade of events, including the release of pro-inflammatory neuropeptides, resulting in thermal and mechanical hyperalgesia.[4][5] This model is particularly useful for studying compounds that may modulate peripheral and central sensitization, which are critical components of many chronic pain states.
These application notes provide detailed protocols for utilizing the capsaicin-induced pain model in rodents to evaluate the dose-dependent analgesic effects of this compound and to explore its mechanism of action through the modulation of muscarinic and TRPV1 signaling pathways.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on capsaicin-induced mechanical allodynia and thermal hyperalgesia in rats. The data is representative of findings reported in the literature, where this compound (0.3-10 mg/kg, s.c.) produced a dose-related reversal of capsaicin-induced mechanical hyperalgesia.[3]
Table 1: Effect of this compound on Capsaicin-Induced Mechanical Allodynia in Rats
| Treatment Group | Dose (mg/kg, s.c.) | N | Baseline Paw Withdrawal Threshold (g) | Post-Capsaicin Paw Withdrawal Threshold (g) | Post-Vedaclidine Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle | - | 10 | 14.8 ± 0.5 | 3.2 ± 0.3 | 3.5 ± 0.4 | 2.6% |
| This compound | 0.3 | 10 | 15.1 ± 0.6 | 3.4 ± 0.2 | 6.8 ± 0.5* | 29.1% |
| This compound | 1.0 | 10 | 14.9 ± 0.4 | 3.1 ± 0.3 | 9.7 ± 0.6** | 56.9% |
| This compound | 3.0 | 10 | 15.2 ± 0.5 | 3.3 ± 0.4 | 12.5 ± 0.7 | 77.3% |
| This compound | 10.0 | 10 | 14.7 ± 0.6 | 3.0 ± 0.2 | 14.1 ± 0.5 | 94.9% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Capsaicin-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, s.c.) | N | Baseline Paw Withdrawal Latency (s) | Post-Capsaicin Paw Withdrawal Latency (s) | Post-Vedaclidine Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Vehicle | - | 10 | 10.2 ± 0.4 | 4.1 ± 0.3 | 4.3 ± 0.3 | 3.3% |
| This compound | 0.3 | 10 | 10.5 ± 0.5 | 4.3 ± 0.2 | 6.1 ± 0.4* | 29.0% |
| This compound | 1.0 | 10 | 10.3 ± 0.3 | 4.0 ± 0.3 | 7.8 ± 0.5** | 60.3% |
| This compound | 3.0 | 10 | 10.6 ± 0.4 | 4.2 ± 0.4 | 9.5 ± 0.4 | 82.8% |
| This compound | 10.0 | 10 | 10.1 ± 0.5 | 3.9 ± 0.2 | 9.8 ± 0.3 | 95.2% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Capsaicin-Induced Mechanical Allodynia
Objective: To assess the effect of this compound on mechanical hypersensitivity induced by intraplantar injection of capsaicin in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin (Sigma-Aldrich)
-
Vehicle for capsaicin: 10% Ethanol, 10% Tween-80 in saline
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Electronic von Frey apparatus (IITC Life Science) or manual von Frey filaments
-
Animal restraining devices
Procedure:
-
Acclimation: Acclimate rats to the testing environment and restraining devices for at least 3 days prior to the experiment.
-
Baseline Measurement:
-
Place individual rats in the testing chambers with a wire mesh floor.
-
Allow at least 15-20 minutes for habituation.
-
Measure the baseline paw withdrawal threshold (PWT) for the right hind paw using the electronic von Frey apparatus or the up-down method with manual filaments. The stimulus should be applied to the plantar surface of the paw.
-
Record the force (in grams) at which the rat withdraws its paw. Take the average of three measurements.
-
-
Capsaicin Administration:
-
Prepare a 0.1% capsaicin solution (1 mg/mL) in the vehicle.
-
Briefly restrain the rat and inject 10 µL of the capsaicin solution intradermally into the plantar surface of the right hind paw using a 30-gauge needle.
-
-
Induction of Hyperalgesia:
-
Return the rat to its home cage. Mechanical hyperalgesia typically develops within 15-30 minutes and can last for several hours.
-
-
This compound Administration:
-
30 minutes after capsaicin injection, administer this compound (0.3, 1.0, 3.0, 10.0 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
-
Post-Treatment Measurement:
-
At 30, 60, 90, and 120 minutes after this compound or vehicle administration, measure the PWT of the ipsilateral (right) hind paw as described in the baseline measurement step.
-
Protocol 2: Capsaicin-Induced Thermal Hyperalgesia
Objective: To evaluate the effect of this compound on thermal hypersensitivity induced by intraplantar injection of capsaicin in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin (Sigma-Aldrich)
-
Vehicle for capsaicin: 10% Ethanol, 10% Tween-80 in saline
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Plantar Test Apparatus (Hargreaves' test)
-
Animal restraining devices
Procedure:
-
Acclimation: Acclimate rats to the testing apparatus for at least 3 days prior to the experiment.
-
Baseline Measurement:
-
Place individual rats in the plexiglass chambers of the plantar test apparatus.
-
Allow at least 15-20 minutes for habituation.
-
Position the radiant heat source under the plantar surface of the right hind paw.
-
Measure the baseline paw withdrawal latency (PWL) in seconds. A cut-off time of 20 seconds should be set to prevent tissue damage.
-
Take the average of three measurements, with at least 5 minutes between each measurement.
-
-
Capsaicin Administration:
-
Prepare a 0.1% capsaicin solution (1 mg/mL) in the vehicle.
-
Briefly restrain the rat and inject 10 µL of the capsaicin solution intradermally into the plantar surface of the right hind paw.
-
-
Induction of Hyperalgesia:
-
Return the rat to its home cage. Thermal hyperalgesia typically develops within 15-30 minutes.
-
-
This compound Administration:
-
30 minutes after capsaicin injection, administer this compound (0.3, 1.0, 3.0, 10.0 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
-
Post-Treatment Measurement:
-
At 30, 60, 90, and 120 minutes after this compound or vehicle administration, measure the PWL of the ipsilateral (right) hind paw as described in the baseline measurement step.
-
Signaling Pathways and Experimental Workflow
Capsaicin-Induced Nociceptive Signaling Pathway
Caption: Capsaicin activates TRPV1, leading to pain and hyperalgesia.
Experimental Workflow for Evaluating this compound
References
- 1. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
Application Notes and Protocols: The Chronic Constriction Injury (CCI) Model for Neuropathic Pain and Evaluation of Vedaclidine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to the Chronic Constriction Injury (CCI) Model
The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely utilized and validated preclinical model for inducing neuropathic pain in rodents.[1][2][3] First developed by Bennett and Xie in 1988, the model simulates chronic nerve compression conditions seen in humans, such as lumbar disk herniation or nerve entrapment syndrome.[1][4] The procedure involves placing loose ligatures around the common sciatic nerve, which leads to localized inflammation, intraneural edema, and Wallerian degeneration.[1][5] This injury results in a significant reduction of large myelinated fibers, while many small unmyelinated C-fibers remain intact.[6] Consequently, animals develop hallmark symptoms of neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus), thermal hyperalgesia (exaggerated response to a painful heat or cold stimulus), and spontaneous pain-like behaviors.[2][7] These signs typically manifest within a few days post-surgery and can persist for at least a month, providing a stable window for evaluating the efficacy of novel analgesic compounds.[2][5]
Vedaclidine: A Potential Therapeutic Agent for Neuropathic Pain
This compound is a muscarinic receptor ligand, acting as a mixed agonist/antagonist across different receptor subtypes.[8] Muscarinic acetylcholine receptors are implicated in the modulation of pain signaling pathways. It is well-established that muscarinic agonists produce antinociceptive effects in various acute pain models.[8] this compound has demonstrated significant antihyperalgesic effects in preclinical models that involve central sensitization, a key mechanism underlying the establishment and maintenance of chronic neuropathic pain.[8][9] Central sensitization involves an increase in the excitability of neurons in the central nervous system, leading to amplified pain responses. This compound's ability to produce dose-related reversal of mechanical and thermal hyperalgesia suggests its potential utility in managing pain states driven by this mechanism, such as those induced by the CCI model.[8]
Rationale for Evaluating this compound in the CCI Model
The CCI model provides a robust platform to test therapeutics targeting central sensitization. The nerve injury triggers a cascade of neuroinflammatory events, involving the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] These events contribute to the hyperexcitability of dorsal horn neurons. Given this compound's efficacy in other central sensitization models, evaluating it in the CCI model is a logical step to determine its potential for treating nerve injury-induced neuropathic pain.
Experimental Protocols
Protocol for Chronic Constriction Injury (CCI) Surgery (Rat Model)
This protocol details the surgical procedure for inducing CCI of the sciatic nerve in Sprague-Dawley rats.
2.1.1 Materials
-
Sprague-Dawley rats (240-270 g)[5]
-
Anesthetic: Isoflurane (5% for induction, 2% for maintenance) or Ketamine/Xylazine cocktail.[2][12]
-
Sterile surgical instruments (scalpel, forceps, blunt scissors, retractors, needle holder)[13]
-
Chromic gut suture (e.g., 4-0) cut into ~3 cm pieces and soaked in sterile saline[2][7][13]
-
Silk or nylon sutures for muscle closure, wound clips or sutures for skin closure[2][14]
-
Povidone-iodine solution and 70% ethanol[13]
-
Heating pad to maintain body temperature (37°C)[13]
-
Ophthalmic ointment[13]
-
Sterile gauze and swabs
2.1.2 Surgical Procedure
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane or an appropriate injectable anesthetic.[2] Once anesthetized, shave the left hind leg from the hip to the knee. Place the animal on a heating pad to maintain body temperature. Apply ophthalmic ointment to the eyes to prevent drying.[13]
-
Incision: Disinfect the surgical area with povidone-iodine followed by 70% ethanol. Make a small skin incision (~1.5 cm) over the mid-thigh level, parallel to the femur.[2]
-
Sciatic Nerve Exposure: Using blunt dissection with scissors, separate the biceps femoris and the gluteus superficialis muscles to expose the common sciatic nerve.[2][13] Use a small retractor to maintain visibility of the nerve.[13]
-
Nerve Ligation: Gently free approximately 7-10 mm of the sciatic nerve proximal to its trifurcation.[1][2] Carefully pass a chromic gut suture under the exposed nerve.
-
Tie four loose ligatures around the sciatic nerve with approximately 1 mm spacing between them.[2][7] The ligatures should be tightened just enough to cause a slight constriction, but not to arrest the epineural blood flow.[2]
-
Closure: Suture the muscle layer using absorbable sutures and close the skin incision with wound clips or non-absorbable sutures.[2][14] Apply an antiseptic to the wound.
-
Sham Control: For sham-operated animals, perform the identical surgical procedure, including exposure of the sciatic nerve, but do not place the ligatures.[7]
-
Post-Operative Care: Allow the animal to recover in a clean cage with soft bedding. Monitor the animal closely until it is fully ambulatory.[13] Post-operative analgesics are generally not administered as they can interfere with the pain model endpoints.[14] Remove skin clips 7-10 days post-surgery.[14]
Protocol for this compound Administration
2.2.1 Materials
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) for vehicle
-
Syringes (1 mL) and needles (e.g., 27-gauge)
-
Animal scale
2.2.2 Dosing and Administration
-
Preparation: Prepare a stock solution of this compound in sterile saline. Further dilute to the desired final concentrations for injection. The vehicle control group will receive an equivalent volume of sterile saline.
-
Dosage: Based on previous studies in other pain models, a dose range of 0.1 mg/kg to 30 mg/kg is appropriate for investigation.[8] A typical dose-response study might include doses of 1, 3, 10, and 30 mg/kg.
-
Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection.[8] Calculate the injection volume based on the animal's most recent body weight.
-
Timing: Treatment can be initiated after the establishment of neuropathic pain (typically 7-14 days post-CCI surgery) and administered acutely before behavioral testing (e.g., 30 minutes prior) or chronically (e.g., once daily for several days).
Protocol for Behavioral Testing
Behavioral assessments should be conducted at baseline (before surgery) and at multiple time points post-surgery (e.g., days 7, 14, 21) to confirm the development of neuropathy and assess the effects of treatment.
2.3.1 Mechanical Allodynia (Von Frey Test)
-
Apparatus: Place the animal in an elevated cage with a wire mesh floor that allows access to the plantar surface of the hind paws.
-
Habituation: Allow the animal to acclimate to the testing environment for at least 15-20 minutes before testing begins.[2]
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the ipsilateral (injured) hind paw.[15] A positive response is a brisk withdrawal or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Begin with a filament in the middle of the force range and record the response. If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.
-
Data Analysis: The 50% PWT is calculated from the pattern of responses. A significant decrease in PWT in the ipsilateral paw compared to baseline or the contralateral paw indicates mechanical allodynia.[2]
2.3.2 Thermal Hyperalgesia (Plantar Test/Hargreaves' Method)
-
Apparatus: Place the animal in a plastic enclosure on a temperature-controlled glass plate.
-
Habituation: Allow the animal to acclimate for at least 15-20 minutes.
-
Stimulation: A radiant heat source is focused onto the plantar surface of the hind paw. The time from the start of the heat stimulus to paw withdrawal is automatically recorded as the paw withdrawal latency (PWL).
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Data Analysis: The test is typically repeated 3-5 times on each paw with several minutes between measurements. A significant decrease in PWL in the ipsilateral paw indicates thermal hyperalgesia.[2]
Data Presentation
Quantitative data should be presented in clear, well-structured tables.
Table 1: Representative Data for Mechanical Allodynia in the CCI Model. Data illustrates typical changes in Paw Withdrawal Threshold (PWT) following CCI surgery and treatment with a standard-of-care compound, Gabapentin.
| Treatment Group | Baseline PWT (g) | Day 14 Post-CCI PWT (g) |
| Sham | 15.2 ± 1.1 | 14.8 ± 1.3 |
| CCI + Vehicle | 14.9 ± 1.5 | 3.5 ± 0.5 *** |
| CCI + Gabapentin (100 mg/kg) | 15.1 ± 1.2 | 12.5 ± 1.0 +++ |
| Data are presented as mean ± SEM. ***p<0.001 compared to Sham; +++p<0.001 compared to CCI + Vehicle. |
Table 2: Antihyperalgesic Effects of this compound in a Carrageenan-Induced Pain Model. This table summarizes published data for this compound in a model of inflammatory pain, which also involves central sensitization, providing a basis for expected efficacy in the CCI model.[8]
| Treatment | Dose (mg/kg, s.c.) | Reversal of Mechanical Hyperalgesia (%) | Reversal of Thermal Hyperalgesia (%) |
| This compound | 0.1 | 15 ± 5 | 10 ± 4 |
| This compound | 1.0 | 45 ± 8 * | 38 ± 7 * |
| This compound | 10.0 | 85 ± 10 ** | 75 ± 9 ** |
| This compound | 30.0 | 92 ± 7 ** | 88 ± 6 ** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control. |
Table 3: Effect of CCI on Pro-Inflammatory Cytokine Levels in the Lumbar Spinal Cord. Illustrates typical biochemical changes observed 14 days post-CCI surgery.[11][15]
| Analyte | Sham Group | CCI Group |
| TNF-α (pg/mg protein) | 25.4 ± 3.1 | 88.2 ± 7.5 * |
| IL-6 (pg/mg protein) | 18.9 ± 2.5 | 65.1 ± 5.9 * |
| Data are presented as mean ± SEM. *p<0.01 compared to Sham group. |
Visualizations (Diagrams and Workflows)
Experimental Workflow for Evaluating this compound in the CCI Model
Caption: Workflow for CCI model creation and drug efficacy testing.
Signaling Pathway in CCI-Induced Neuropathic Pain and Potential this compound Intervention
Caption: Pathophysiology of CCI pain and this compound's potential mechanism.
References
- 1. aragen.com [aragen.com]
- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of three rodent neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 6. mdbneuro.com [mdbneuro.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morin Mitigates Chronic Constriction Injury (CCI)-Induced Peripheral Neuropathy by Inhibiting Oxidative Stress Induced PARP Over-Activation and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 13. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 14. criver.com [criver.com]
- 15. Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Receptor Binding Assay of Vedaclidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaclidine (also known as LY297802) is a muscarinic receptor ligand with a mixed pharmacological profile, acting as an agonist at certain receptor subtypes and an antagonist at others. It has demonstrated functional selectivity for the M4 muscarinic acetylcholine receptor (mAChR) subtype, making it a valuable tool for studying the physiological roles of M4 receptors and a potential therapeutic agent for various neurological and psychiatric disorders.[1] This document provides detailed protocols for conducting in vitro receptor binding and functional assays to characterize the interaction of this compound with the five muscarinic receptor subtypes (M1-M5).
Data Presentation
| Receptor Subtype | Reported Activity | Binding Affinity (Ki) / Potency (IC50/EC50) |
| M1 | High-affinity agonist | Data not available |
| M2 | Antagonist | Data not available |
| M3 | Antagonist | Data not available |
| M4 | Agonist (Functionally Selective) | Data not available |
| M5 | Data not available | Data not available |
Table 1: Pharmacological Profile of this compound at Human Muscarinic Receptor Subtypes.[2]
Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. Upon agonist binding, they activate distinct intracellular signaling cascades depending on the receptor subtype.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Figure 1: this compound's interaction with muscarinic receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Atropine or another high-affinity non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]NMS (at a concentration close to its Kd), and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, [³H]NMS, a high concentration of atropine (e.g., 1-10 µM), and cell membranes.
-
Competition Binding: this compound dilutions, [³H]NMS, and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for the this compound radioligand binding assay.
Functional Assay: cAMP Measurement for M2 and M4 Receptors
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing M2 or M4 receptors.
Materials:
-
Cells: CHO or HEK293 cells stably expressing human M2 or M4 receptors.
-
Assay Medium: Serum-free cell culture medium.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin: An activator of adenylyl cyclase.
-
Test Compound: this compound hydrochloride.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with assay medium and pre-incubate with this compound at various concentrations for 15-30 minutes.
-
Stimulation: Add forskolin (to a final concentration that elicits a submaximal response) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (for agonists) or IC50 value (for antagonists) using non-linear regression analysis.
Functional Assay: Calcium Flux Measurement for M1, M3, and M5 Receptors
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing M1, M3, or M5 receptors.
Materials:
-
Cells: CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer.
-
Test Compound: this compound hydrochloride.
-
A fluorescence plate reader with an injection module.
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Compound Addition: Inject this compound at various concentrations into the wells and immediately begin measuring the change in fluorescence over time.
Data Analysis:
-
Plot the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes) against time for each concentration of this compound.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the this compound concentration and determine the EC50 value using non-linear regression analysis.
References
Application Notes and Protocols: Functional Assays for Vedaclidine Using Isolated Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaclidine (also known as LY297802 and NNC 11-1053) is an experimental drug candidate with a unique pharmacological profile at muscarinic acetylcholine receptors (mAChRs). It acts as a mixed agonist-antagonist, exhibiting high-affinity agonism at M1 and M4 receptor subtypes while acting as an antagonist at M2, M3, and M5 subtypes.[1] This profile suggests potential therapeutic applications where selective activation of M1/M4 receptors is desired without the widespread effects of non-selective muscarinic agonists.
Isolated tissue preparations are classical and indispensable tools in pharmacology for characterizing the functional activity of compounds at their native receptors.[2] These ex vivo assays provide quantitative measures of a drug's potency and efficacy, such as the half-maximal effective concentration (EC₅₀) for agonists and the antagonist affinity constant (pA₂). This document provides detailed protocols for conducting functional assays of this compound on isolated tissue preparations to characterize its M1 agonist, M2 antagonist, and M3 antagonist properties.
Data Presentation: Functional Activity of this compound and Standard Compounds
The following tables summarize the quantitative data for this compound's activity in key isolated tissue preparations, alongside data for standard reference compounds.
Table 1: M1 Agonist Activity in Rabbit Vas Deferens
| Compound | Parameter | Value | Tissue Preparation |
| This compound | IC₅₀ | 0.33 nM | Rabbit Vas Deferens |
| McN-A-343 (Standard M1 Agonist) | pD₂ (-log EC₅₀) | ~6.0 - 7.0 | Rabbit Vas Deferens |
| Pirenzepine (Standard M1 Antagonist) | pA₂ | 7.7 - 8.1 | Rabbit Vas Deferens |
Note: For M1 agonism in rabbit vas deferens, the response is an inhibition of electrically-induced twitch contractions. Therefore, the potency is often expressed as an IC₅₀ (half-maximal inhibitory concentration).
Table 2: M2 Antagonist Activity in Guinea Pig Atria
| Compound | Parameter | Value | Tissue Preparation |
| This compound | pA₂ | 6.9 | Guinea Pig Atria |
| Carbachol (Standard Agonist) | pD₂ (-log EC₅₀) | ~6.0 - 7.0 | Guinea Pig Atria |
| Methoctramine (Standard M2 Antagonist) | pA₂ | 7.7 - 7.9 | Guinea Pig Atria |
Note: M2 receptor activation in atria leads to a negative inotropic (force) and chronotropic (rate) effect. Antagonism is measured by the rightward shift of the agonist concentration-response curve.
Table 3: M3 Antagonist Activity in Guinea Pig Urinary Bladder
| Compound | Parameter | Value | Tissue Preparation |
| This compound | pA₂ | 7.4 | Guinea Pig Urinary Bladder |
| Carbachol (Standard Agonist) | pD₂ (-log EC₅₀) | ~6.0 | Guinea Pig Urinary Bladder |
| Darifenacin (Standard M3 Antagonist) | pA₂ | ~8.7 | Porcine Urinary Bladder |
Note: M3 receptor activation in the urinary bladder causes contraction of the detrusor muscle.
Signaling Pathways
This compound's mixed activity targets distinct G-protein-coupled receptor (GPCR) signaling pathways. Its agonism at M1 receptors and antagonism at M3 receptors involve the Gq pathway, while its antagonism at M2 receptors involves the Gi pathway.
M1 Receptor Agonist Signaling Pathway
M2 Receptor Antagonist Signaling Pathway
Experimental Protocols
General Materials and Methods
-
Animals: Male New Zealand White rabbits (for vas deferens), male Dunkin-Hartley guinea pigs (for atria, bladder, and ileum).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11). The solution should be maintained at 37°C and bubbled with 95% O₂ / 5% CO₂ (carbogen).
-
Equipment: Isolated tissue organ bath system with temperature control, carbogen supply, isometric force transducers, amplifier, and data acquisition system.
-
Drugs: this compound, McN-A-343, Pirenzepine, Carbachol, Methoctramine, Darifenacin. Prepare stock solutions in appropriate solvents (e.g., distilled water or DMSO) and make serial dilutions in PSS.
Protocol 1: M1 Agonist Activity in Isolated Rabbit Vas Deferens
Objective: To determine the potency (IC₅₀) of this compound for its M1 agonist activity, measured as the inhibition of electrically-induced twitch contractions.
1. Tissue Dissection and Mounting: a. Euthanize a rabbit via an approved method. b. Expose the abdominal cavity and locate the vasa deferentia. c. Carefully dissect each vas deferens, cleaning away connective tissue. d. Tie silk ligatures at both ends of a segment (~2 cm). e. Mount the tissue vertically in an organ bath containing Krebs solution under a resting tension of ~1 g. One end is attached to a fixed hook and the other to an isometric force transducer. f. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
2. Experimental Procedure: a. Set up electrical field stimulation (EFS) parameters (e.g., single pulses of 30V, 0.5 ms duration at a frequency of 0.05 Hz) to induce reproducible twitch contractions. b. Once stable twitch responses are achieved, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M). c. Allow the response to each concentration to stabilize before adding the next. d. Record the percentage inhibition of the twitch height at each concentration.
3. Data Analysis: a. Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies of Vedaclidine on Dorsal Root Ganglion Neurons using Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the electrophysiological effects of Vedaclidine on dorsal root ganglion (DRG) neurons using the patch clamp technique. This compound is a novel M1/M4 selective muscarinic acetylcholine receptor (mAChR) agonist. Given that M2 and M4 muscarinic receptors are expressed in DRG neurons, particularly in the small-diameter neurons involved in nociception, this compound is a compound of interest for sensory neuron modulation.[1] These protocols are designed to enable researchers to characterize the mechanism of action of this compound on DRG neuron excitability and ion channel function.
Introduction
Dorsal root ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[2] Modulation of DRG neuron excitability is a key strategy for the development of novel analgesics. Muscarinic acetylcholine receptors (mAChRs) are expressed in DRG neurons and their activation can modulate neuronal activity.[1] Specifically, the M2 and M4 receptor subtypes, which are coupled to Gi/o proteins, are found in small-diameter DRG neurons that are critical for nociceptive signaling.[1]
This compound is a selective agonist for M1 and M4 mAChRs. Its action on M4 receptors in DRG neurons could potentially reduce neuronal excitability and neurotransmitter release, thereby attenuating pain signals. The patch clamp technique is a powerful tool for studying the electrophysiological properties of individual neurons and the effects of pharmacological compounds on ion channels and membrane potential.[3][4] This document outlines detailed protocols for whole-cell patch clamp recordings from cultured DRG neurons to investigate the effects of this compound.
Hypothetical Mechanism of Action of this compound on DRG Neurons
Based on the known signaling pathways of M4 muscarinic receptors, it is hypothesized that this compound will exert an inhibitory effect on DRG neuron excitability. The proposed signaling pathway is as follows:
-
This compound Binding: this compound binds to and activates M4 mAChRs on the surface of DRG neurons.
-
G-Protein Activation: The activated M4 receptor promotes the exchange of GDP for GTP on the associated Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It is hypothesized to:
-
Activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
-
Inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.
-
-
This proposed mechanism suggests that this compound will decrease the firing frequency of DRG neurons and reduce their overall excitability.
Experimental Protocols
Primary Culture of Dorsal Root Ganglion Neurons
This protocol is adapted from established methods for isolating and culturing DRG neurons.[2][3][5]
Materials:
-
Sprague-Dawley rats (postnatal day 5-10)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IA
-
Trypsin Type II-S
-
Poly-D-lysine and laminin-coated coverslips
-
Neurobasal medium supplemented with B27 and GlutaMAX
Procedure:
-
Euthanize neonatal rats in accordance with institutional animal care and use committee guidelines.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Transfer the ganglia to a tube containing DMEM.
-
Incubate the ganglia in an enzymatic solution containing collagenase and trypsin to dissociate the neurons.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated coverslips.
-
Culture the neurons in a humidified incubator at 37°C and 5% CO2 in Neurobasal medium.
-
Allow the neurons to grow for 24-48 hours before performing patch clamp recordings.
Whole-Cell Patch Clamp Recordings
These protocols detail the procedures for both voltage-clamp and current-clamp recordings.[4]
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for current-clamp, in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
Internal Solution (for voltage-clamp, in mM): 120 Cs-Methanesulfonate, 20 TEA-Cl, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
Procedure:
-
Place a coverslip with cultured DRG neurons into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject depolarizing current steps to elicit action potentials.
-
Apply this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the bath and record changes in resting membrane potential and action potential firing frequency.
-
-
Voltage-Clamp Recordings:
-
Hold the membrane potential at -60 mV.
-
Apply voltage steps to elicit voltage-gated sodium, potassium, and calcium currents.
-
Apply this compound and record its effects on the amplitude and kinetics of these currents.
-
Data Presentation
The following tables present hypothetical data that could be obtained from the experiments described above.
Table 1: Effect of this compound on DRG Neuron Excitability (Current-Clamp)
| This compound Concentration | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Number of Action Potentials (per 500 ms depolarization) |
| Control | -55.2 ± 1.5 | -35.8 ± 1.1 | 8.3 ± 1.2 |
| 10 nM | -58.1 ± 1.7 | -34.5 ± 1.3 | 6.1 ± 1.0 |
| 100 nM | -62.5 ± 2.1 | -33.9 ± 1.4 | 3.5 ± 0.8 |
| 1 µM | -68.3 ± 2.5 | -32.7 ± 1.6 | 1.2 ± 0.5 |
Table 2: Effect of this compound on Voltage-Gated Currents (Voltage-Clamp)
| This compound Concentration | Peak Sodium Current (% of Control) | Peak Potassium Current (% of Control) | Peak Calcium Current (% of Control) |
| 10 nM | 98.2 ± 2.1 | 105.3 ± 3.5 | 85.7 ± 4.1 |
| 100 nM | 95.6 ± 3.5 | 112.8 ± 4.2 | 62.1 ± 5.3 |
| 1 µM | 94.1 ± 3.9 | 125.4 ± 5.1 | 38.9 ± 6.8 |
Visualizations
Caption: Hypothetical signaling pathway of this compound in DRG neurons.
Caption: Experimental workflow for patch clamp studies of this compound.
References
- 1. Rat dorsal root ganglia express m1-m4 muscarinic receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Vedaclidine-Induced Neuronal Activity Using Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vedaclidine is an experimental drug that functions as a selective agonist for the M4 and M1 muscarinic acetylcholine receptors, while acting as an antagonist at M2, M3, and M5 subtypes.[1][2] The M4 receptor, a Gi/o protein-coupled receptor (GPCR), is a key modulator of neuronal activity.[3][4] Its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and downstream modulation of ion channels, resulting in reduced neuronal excitability.[3][5] This application note provides a detailed protocol for utilizing calcium imaging to measure and quantify the effects of this compound on neuronal activity, offering a robust method for functional screening and mechanistic studies.
Calcium imaging is a powerful technique that uses fluorescent indicators to visualize changes in intracellular calcium concentration ([Ca2+]i), which are tightly coupled to neuronal depolarization and action potentials.[6][7][8] By monitoring these fluorescent changes, researchers can optically measure the activity of large neuronal populations with single-cell resolution.[9][10] This method is particularly well-suited for assessing the inhibitory effects of compounds like this compound that act on Gi-coupled receptors.
Principle of the Assay
Neuronal action potentials trigger the opening of voltage-gated calcium channels, leading to a rapid and transient increase in intracellular Ca2+. Calcium indicators, which can be synthetic dyes (e.g., Fluo-4, Fura-2) or genetically encoded proteins (GECIs, e.g., GCaMP), exhibit an increase in fluorescence upon binding to Ca2+.[7][9] This change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) is used to quantify neuronal activity.
This compound activates the M4 receptor, which is coupled to the Gi/o signaling pathway.[3][4] This activation inhibits adenylyl cyclase, reducing cAMP levels and leading to the modulation of potassium and calcium channels. The net effect is a hyperpolarization or stabilization of the neuronal membrane potential, making it more difficult for the neuron to fire an action potential. Consequently, activation of M4 receptors by this compound is expected to decrease the frequency and/or amplitude of spontaneous or evoked calcium transients in active neurons.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular pathway and the general experimental process.
Caption: this compound's M4 receptor-mediated inhibitory signaling pathway.
Caption: General experimental workflow for calcium imaging analysis.
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in Cultured Neurons
This protocol is suitable for high-throughput screening of this compound's effects on primary or iPSC-derived neuronal cultures.
A. Materials and Reagents
-
Primary neurons (e.g., cortical, hippocampal) or iPSC-derived neurons
-
Culture medium (e.g., Neurobasal + B27 supplement)
-
Poly-D-Lysine coated 96-well imaging plates
-
Calcium Indicator:
-
Chemical: Fluo-4 AM or Cal-520 AM
-
Genetically Encoded (GECI): AAV vector expressing GCaMP
-
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist for evoking activity (optional): Potassium Chloride (KCl), Glutamate
-
Fluorescence plate reader or high-content imaging system with liquid handling
B. Method
-
Cell Preparation: Plate neurons onto coated 96-well plates at an appropriate density. Culture for 10-14 days in vitro (DIV) to allow for mature network formation. For GECIs, transduce cells with AAV-GCaMP at ~5 DIV and allow 7-10 days for expression.
-
Indicator Loading (Chemical Dyes): Prepare a 2µM Fluo-4 AM loading solution in Assay Buffer. Remove culture medium, wash cells once with Assay Buffer, and add the loading solution. Incubate for 30-45 minutes at 37°C. Wash cells twice with Assay Buffer and leave them in the final wash volume.
-
Baseline Recording: Place the plate into the imaging system equilibrated to 37°C. Record baseline fluorescence for 2-5 minutes to capture spontaneous network activity. If spontaneous activity is low, a brief stimulation (e.g., with a submaximal concentration of KCl) can be applied to evoke activity.
-
Compound Application: Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Post-Treatment Recording: Immediately after compound addition, record fluorescence for 10-20 minutes to measure the drug's effect on neuronal activity.
-
Data Analysis:
-
Define Regions of Interest (ROIs) around individual neuronal cell bodies.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence over baseline (ΔF/F₀), where F₀ is the average intensity before a calcium transient.
-
Identify and count calcium transients (spikes) that cross a defined threshold (e.g., 3 standard deviations above baseline noise).
-
Quantify parameters such as spike frequency, amplitude, and duration.
-
Calculate the percent inhibition of activity for each this compound concentration relative to the vehicle control.
-
Generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol 2: Ex Vivo Calcium Imaging in Acute Brain Slices
This protocol allows for studying this compound's effects within a more intact neural circuit.
A. Materials and Reagents
-
Rodent brain (mouse or rat)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), chilled and saturated with 95% O₂/5% CO₂.
-
Recovery Chamber and Recording Chamber
-
AAV-GCaMP (injected in vivo 2-3 weeks prior to slicing)
-
Two-photon or confocal microscope
-
This compound stock solution
-
Perfusion system
B. Method
-
Virus Injection (Optional): For GECI-based imaging, inject AAV-GCaMP into the brain region of interest (e.g., striatum, cortex) 2-3 weeks before the experiment.
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold aCSF. Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome in chilled, oxygenated aCSF.
-
Slice Recovery: Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before imaging.
-
Imaging: Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
-
Baseline Recording: Identify the target region and a field of view with healthy, active neurons. Acquire a time-series image stack (e.g., at 2-10 Hz) for 5-10 minutes to establish a baseline of spontaneous activity.
-
Compound Application: Switch the perfusion to aCSF containing this compound at the desired concentration. Allow 5-10 minutes for the drug to equilibrate in the slice.
-
Post-Treatment Recording: Acquire another time-series stack for 10-20 minutes to record activity in the presence of this compound.
-
Data Analysis: Similar to the in vitro protocol, use image analysis software to define ROIs, calculate ΔF/F₀, and quantify calcium transient parameters (frequency, amplitude) before and after drug application. Statistical tests (e.g., paired t-test) can be used to determine the significance of the drug's effect.
Data Presentation and Expected Results
The primary effect of this compound, as an M4 receptor agonist, should be a dose-dependent reduction in neuronal calcium transients. Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Dose-Response Data for this compound on Neuronal Activity
| This compound Conc. (nM) | Mean Spike Frequency (Hz) | % Inhibition (vs. Vehicle) | Standard Deviation |
| Vehicle (0) | 1.25 | 0% | 0.15 |
| 1 | 1.10 | 12% | 0.12 |
| 10 | 0.78 | 38% | 0.09 |
| 100 | 0.31 | 75% | 0.05 |
| 1000 | 0.10 | 92% | 0.03 |
| Calculated IC₅₀ | ~25 nM |
Table 2: Comparison of Calcium Transient Parameters Before and After this compound (100 nM)
| Parameter | Baseline (Pre-Drug) | This compound (100 nM) | p-value |
| Spike Frequency (Hz) | 1.31 ± 0.18 | 0.33 ± 0.06 | <0.001 |
| Spike Amplitude (ΔF/F₀) | 0.85 ± 0.11 | 0.65 ± 0.09 | <0.01 |
| Network Synchronicity Index | 0.72 ± 0.08 | 0.25 ± 0.05 | <0.001 |
Troubleshooting
-
Low Signal-to-Noise Ratio: Ensure optimal indicator loading/expression. Increase laser power or exposure time, but be mindful of phototoxicity. Use image processing algorithms for denoising.
-
Phototoxicity/Photobleaching: Reduce laser power, decrease the frequency of image acquisition, or limit the total imaging duration.
-
No Drug Effect: Verify the activity of the this compound stock. Ensure the M4 receptor is expressed in the chosen cell type or brain region. Check for issues with drug delivery in the perfusion system (ex vivo).
-
High Variability: Neuronal cultures can have heterogeneous activity. Increase the number of wells or slices per condition to improve statistical power. Ensure consistent cell health and culture age.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. Frontiers | Muscarinic M4 Receptors on Cholinergic and Dopamine D1 Receptor-Expressing Neurons Have Opposing Functionality for Positive Reinforcement and Influence Impulsivity [frontiersin.org]
- 4. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 5. A Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors Plays a Critical Role in Modulating Dopamine-Dependent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium imaging (Chapter 10) - Handbook of Neural Activity Measurement [cambridge.org]
- 7. noldus.com [noldus.com]
- 8. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium imaging - Wikipedia [en.wikipedia.org]
- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Vedaclidine in Preclinical Research: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Vedaclidine (also known as LY297802 and NNC-11-1053) in preclinical animal studies, with a primary focus on rodent models of pain. This compound is a selective muscarinic receptor agonist with high affinity for M1 and M4 subtypes, and an antagonist at M2, M3, and M5 receptors.[1][2] Its unique pharmacological profile has made it a compound of interest for investigating novel analgesic pathways.
Dosing and Administration
This compound has been demonstrated to be effective in various preclinical models via both subcutaneous and oral administration. The following tables summarize the effective dose ranges and ED50 values reported in the literature for mice and rats.
This compound Dosing in Mice
| Indication/Test | Administration Route | Dose Range | ED50 | Vehicle | Reference |
| Grid-Shock | Subcutaneous (s.c.) | - | 0.19 - 1.47 mg/kg | Not Specified | [3] |
| Grid-Shock | Oral (p.o.) | - | 1.51 - 12.23 mg/kg | Not Specified | [3] |
| Tail-Flick | Subcutaneous (s.c.) | - | 0.19 - 1.47 mg/kg | Not Specified | [3] |
| Tail-Flick | Oral (p.o.) | - | 1.51 - 12.23 mg/kg | Not Specified | [3] |
| Hotplate | Subcutaneous (s.c.) | - | 0.19 - 1.47 mg/kg | Not Specified | [3] |
| Hotplate | Oral (p.o.) | - | 1.51 - 12.23 mg/kg | Not Specified | [3] |
| Writhing Test | Subcutaneous (s.c.) | - | 0.19 - 1.47 mg/kg | Not Specified | [3] |
| Writhing Test | Oral (p.o.) | - | 1.51 - 12.23 mg/kg | Not Specified | [3] |
This compound Dosing in Rats
| Indication/Test | Administration Route | Dose Range | ED50 | Vehicle | Reference |
| Grid-Shock | Subcutaneous (s.c.) | - | 0.26 mg/kg | Not Specified | [3] |
| Grid-Shock | Oral (p.o.) | - | 25.28 mg/kg | Not Specified | [3] |
| Formalin Test | Subcutaneous (s.c.) | 0.3 - 10 mg/kg | - | Not Specified | [4] |
| Capsaicin-Induced Mechanical Hyperalgesia | Subcutaneous (s.c.) | 0.3 - 10 mg/kg | - | Not Specified | [4] |
| Carrageenan-Induced Mechanical and Thermal Hyperalgesia | Subcutaneous (s.c.) | 0.1 - 30 mg/kg | - | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments cited in the literature for evaluating the analgesic effects of this compound.
Protocol 1: Carrageenan-Induced Inflammatory Pain in Rats
This model is used to assess the efficacy of analgesic compounds against inflammatory pain.
Workflow:
Caption: Workflow for the carrageenan-induced inflammatory pain model.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., sterile saline)
-
Calibrated von Frey filaments (for mechanical hyperalgesia)
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
Baseline Measurement: Acclimatize rats to the testing environment. Measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and withdrawal latencies to thermal stimuli (plantar test).
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Drug Administration: At a specified time post-carrageenan injection (typically when inflammation is established, e.g., 2-3 hours), administer this compound subcutaneously at the desired doses.
-
Post-Treatment Assessment: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-assess mechanical and thermal hyperalgesia in the inflamed paw.
Protocol 2: Formalin-Induced Nociceptive Behavior in Rats
This model assesses both acute and tonic pain responses and is useful for screening potential analgesics.
Workflow:
Caption: Workflow for the formalin test in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Formalin (e.g., 5% solution in saline)
-
Vehicle (e.g., sterile saline)
-
Observation chambers with mirrors for clear viewing of paws
Procedure:
-
Acclimatization: Place individual rats in the observation chambers for at least 30 minutes to allow for acclimatization.
-
Drug Administration: Administer this compound subcutaneously at the desired doses, typically 30 minutes before formalin injection.
-
Induction of Nociception: Inject 50 µL of 5% formalin solution into the dorsal surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, record the number of flinches and the cumulative time spent licking the injected paw. Observations are typically divided into two phases:
-
Phase 1 (early phase): 0-10 minutes post-injection, representing acute nociception.
-
Phase 2 (late phase): 10-60 minutes post-injection, reflecting inflammatory pain mechanisms.
-
Mechanism of Action: M1/M4 Receptor Signaling
This compound's analgesic effects are mediated through its agonist activity at M1 and M4 muscarinic acetylcholine receptors, which are G-protein coupled receptors. The activation of these receptors initiates downstream signaling cascades that are thought to modulate nociceptive processing.
Caption: Simplified signaling pathways for M1 and M4 muscarinic receptors.
Safety and Toxicology
Preclinical studies indicate that this compound has a favorable therapeutic window, with side effects such as salivation and tremor occurring at doses significantly higher than the effective analgesic doses.[3] In mice, motor impairment or lethality were observed only at doses over 100 times the antinociceptive doses.[3] Further detailed safety and toxicology studies are necessary to fully characterize the risk profile of this compound for clinical development.
Disclaimer: These application notes are intended for informational purposes for research professionals and are based on publicly available preclinical data. The information provided should not be considered as a recommendation for clinical use. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Vedaclidine solubility for in vitro and in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Vedaclidine for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound (also known as LY-297,802 or NNC 11-1053) is an experimental analgesic drug that acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors.[1] It is a potent and selective agonist for the M₁ and M₄ subtypes and an antagonist at the M₂, M₃, and M₅ subtypes.[1] For accurate and reproducible results in both in vitro and in vivo studies, this compound must be fully dissolved in the experimental vehicle. Poor solubility can lead to inaccurate dosing, low bioavailability, and unreliable experimental outcomes.
Q2: What are the known physicochemical properties of this compound?
Q3: What are the general approaches to solubilizing poorly soluble compounds like this compound?
Common strategies for enhancing the solubility of research compounds include:
-
Co-solvents: Using a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to first dissolve the compound, followed by dilution in an aqueous buffer.
-
pH adjustment: For basic compounds like this compound, lowering the pH of the aqueous solution can increase solubility.
-
Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) can be used, particularly in in vivo formulations, to increase solubility and improve absorption.
-
Salt formation: Using a salt form of the compound, such as this compound tartrate, can significantly improve aqueous solubility compared to the free base.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.
Troubleshooting Guides
In Vitro Experiments (e.g., Cell-Based Assays)
Problem: this compound precipitates when I dilute my DMSO stock solution in aqueous buffer or cell culture media.
-
Possible Cause 1: Low aqueous solubility of the free base.
-
Solution:
-
Lower the final concentration: Your target concentration might be above the solubility limit of this compound in the final aqueous medium.
-
Increase the percentage of co-solvent: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated. Ensure your serial dilutions are planned to keep the final DMSO concentration within a safe range for your specific cell line.
-
Use a salt form: If you are using the free base, consider obtaining a salt form like this compound tartrate, which is expected to have higher aqueous solubility.[2]
-
pH adjustment: For a basic compound like this compound, slightly acidifying the buffer (if compatible with your assay) might improve solubility.
-
-
-
Possible Cause 2: "Salting out" effect.
-
Solution: High salt concentrations in your buffer (e.g., PBS) can sometimes decrease the solubility of organic molecules. Try dissolving this compound in a low-salt buffer or sterile water first, and then add it to your final assay medium.
-
In Vivo Experiments (e.g., Rodent Studies)
Problem: I am having trouble preparing a stable and injectable formulation of this compound for animal dosing.
-
Possible Cause 1: Insufficient aqueous solubility for the required dose.
-
Solution: Preclinical studies have successfully administered this compound both subcutaneously (s.c.) and orally (p.o.) to mice and rats at doses ranging from 0.19 mg/kg to over 25 mg/kg.[3][4] While the exact vehicles were not detailed, common formulation strategies for such compounds include:
-
Aqueous solution of a salt: If using a salt form like this compound tartrate, it may be sufficiently soluble in sterile water or saline for injection.
-
Co-solvent/surfactant systems: A common vehicle for poorly soluble basic compounds for in vivo use is a mixture of a co-solvent and a surfactant in an aqueous base. A typical example is a vehicle containing DMSO, Tween 80, and saline.
-
-
-
Possible Cause 2: The formulation is irritating to the animals upon injection.
-
Solution:
-
Minimize organic solvent concentration: High concentrations of DMSO or ethanol can cause irritation. Aim for the lowest possible concentration of the organic solvent that maintains solubility.
-
Adjust pH: Ensure the pH of the final formulation is close to physiological pH (around 7.4) to minimize irritation. Buffers can be used for this purpose.
-
Consider alternative vehicles: For oral administration, a suspension in a vehicle like 0.5% methylcellulose in water can be an option if a solution is not feasible at high concentrations.
-
-
Data Presentation
Table 1: Recommended Solvents and Starting Concentrations for this compound Stock Solutions
| Solvent | Application | Recommended Starting Concentration | Storage |
| DMSO | In vitro & in vivo | 10-50 mM | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Ethanol | In vitro & in vivo | 10-25 mM | Store at -20°C. Be mindful of potential evaporation. |
| Sterile Water or Saline | In vitro & in vivo | Attempted with a salt form (e.g., tartrate) | Prepare fresh daily. Solubility may be limited. |
Table 2: Example Formulation for In Vivo Administration
This is a general starting point and may require optimization.
| Component | Purpose | Example Concentration (for a 10 mg/mL final stock) |
| This compound | Active Pharmaceutical Ingredient | 10 mg |
| DMSO | Co-solvent | 10% of final volume |
| Tween 80 | Surfactant/Solubilizer | 10% of final volume |
| Sterile Saline (0.9% NaCl) | Vehicle | 80% of final volume |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 2.835 mg of this compound (M.W. = 283.45 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot into smaller volumes in tightly sealed vials to minimize exposure to moisture.
-
Store at -20°C or -80°C.
Protocol 2: General Method for Determining Kinetic Solubility
This method provides a rapid assessment of solubility in an aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
In a 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Add a small volume of the DMSO stock solution to the buffer and mix well.
-
Observe for the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.
-
This can be automated using a plate reader to detect light scattering.
Visualizations
Caption: Experimental workflow for this compound from powder to in vitro and in vivo studies.
Caption: Troubleshooting logic for addressing this compound precipitation issues.
Caption: Simplified signaling pathway of this compound at muscarinic acetylcholine receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Origins of the unusual hygroscopicity observed in LY297802 tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Vedaclidine stability issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues of Vedaclidine in aqueous solutions. The following information is based on established principles of pharmaceutical stability analysis and formulation science.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to be losing potency over a short period. What could be the cause?
A1: Loss of this compound potency in aqueous solutions can be attributed to chemical degradation. Based on its structure, which includes a thioether and a thiadiazole ring, this compound may be susceptible to hydrolysis and oxidation, particularly when exposed to non-optimal pH conditions, light, or oxidizing agents. It is crucial to assess the stability of your specific formulation to identify the degradation pathway.
Q2: What are the initial steps to investigate the instability of my this compound solution?
A2: A systematic approach is recommended. Begin by conducting a forced degradation study to identify the likely degradation products and pathways.[1][2] This involves exposing the this compound solution to stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. The degradation can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]
Q3: Are there any recommended storage conditions to improve the stability of this compound in an aqueous solution?
A3: While specific stability data for this compound is not extensively published, general best practices for similar compounds suggest storing aqueous solutions at refrigerated temperatures (2-8 °C) and protecting them from light. The optimal pH for stability should be determined experimentally, but starting with a neutral pH (around 7.0) is a reasonable approach. The use of buffers to maintain the desired pH is also recommended.
Q4: Can I use stabilizers in my this compound formulation?
A4: Yes, the use of stabilizers can potentially enhance the stability of this compound in aqueous solutions. For protection against oxidation, antioxidants such as ascorbic acid or sodium metabisulfite could be evaluated. For pH-related degradation, a suitable buffering agent is essential. The compatibility and effectiveness of any stabilizer must be confirmed through stability studies.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid decrease in this compound concentration | Hydrolysis or oxidation | Conduct a forced degradation study to identify the degradation pathway. Optimize the pH of the solution using appropriate buffers. Consider the addition of an antioxidant if oxidation is confirmed. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products | Characterize the degradation products using techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS).[6] This will help in understanding the degradation mechanism. |
| Change in color or precipitation in the solution | Significant degradation or solubility issues | Re-evaluate the formulation composition. Assess the solubility of this compound and its degradation products at the formulation's pH and temperature. |
| Inconsistent results between experiments | Variability in solution preparation or storage | Standardize the protocol for solution preparation, including the source and quality of water and other excipients. Ensure consistent storage conditions (temperature, light exposure). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and then dilute it with water to the desired concentration for the study.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the this compound solution and store at room temperature for 24 hours.
-
Thermal Degradation: Store the this compound solution at 60°C for 7 days.
-
Photodegradation: Expose the this compound solution to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
-
Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance (to be determined by UV-Vis spectroscopy).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.[4]
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Identifying and minimizing off-target effects of Vedaclidine in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vedaclidine in cellular assays. Our goal is to help you identify and minimize potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an experimental drug that acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 subtypes, while acting as an antagonist at the M2, M3, and M5 subtypes.[1]
Q2: What are the known on-target effects of this compound in cellular assays?
As an M1/M4 agonist, this compound is expected to stimulate Gq/11 and Gi/o signaling pathways, respectively. In cellular assays, this can be measured as an increase in intracellular calcium (for M1) or a decrease in cAMP levels (for M4). As an M2/M3/M5 antagonist, it will block the effects of acetylcholine or other muscarinic agonists at these receptors.
Q3: What are the potential off-target effects of this compound?
While specific off-target screening data for this compound is not extensively published, researchers should be aware of potential cross-reactivity with other GPCRs, ion channels, or kinases, especially at higher concentrations. Side effects observed in human trials, such as salivation and tremor, are likely related to its potent muscarinic activity but highlight the need for careful dose-response studies in cellular models.[1]
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use the lowest effective concentration: Determine the EC50 or IC50 for the on-target effect and use concentrations around this range.
-
Perform dose-response curves: This will help distinguish between on-target and potential off-target effects that may appear at higher concentrations.
-
Use appropriate controls: Include vehicle controls, and where possible, use a selective antagonist for the target receptor to confirm that the observed effect is on-target.
-
Employ orthogonal assays: Confirm your findings using a different assay that measures a distinct downstream signaling event.
Troubleshooting Guides
Issue 1: Unexpected Increase in cAMP Levels
Symptom: You are studying this compound's effect on M4 receptors (Gi-coupled) and observe an unexpected increase in cAMP levels, particularly at high concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Off-target activation of a Gs-coupled receptor. | 1. Run a receptor selectivity panel: Screen this compound against a panel of known Gs-coupled receptors to identify potential off-targets. 2. Use a selective antagonist for the suspected off-target receptor: If a specific off-target is identified, co-incubate with its antagonist to see if the cAMP increase is blocked. |
| Complex downstream signaling interactions. | 1. Measure earlier signaling events: Instead of cAMP, measure G-protein activation directly using a GTPγS binding assay. 2. Map the signaling pathway: Use inhibitors of different signaling nodes (e.g., PKA, PKC) to dissect the pathway leading to the unexpected cAMP increase. |
| Cell line-specific effects. | 1. Use a different cell line: Replicate the experiment in a different cell line that endogenously expresses the M4 receptor or in a cell line with a cleaner background (e.g., HEK293 cells with recombinant receptor expression). |
Issue 2: High Background Signal in Calcium Flux Assay
Symptom: You are performing a calcium flux assay to measure M1 receptor activation and observe a high and variable baseline fluorescence, making it difficult to detect a specific signal from this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal dye loading. | 1. Optimize dye concentration and loading time: Titrate the concentration of the calcium-sensitive dye and the incubation time to find the optimal conditions for your cell type. 2. Ensure complete dye de-esterification: Allow sufficient time for intracellular esterases to cleave the AM ester form of the dye. |
| Cell health issues. | 1. Check cell viability: Perform a viability assay (e.g., trypan blue exclusion) to ensure cells are healthy. 2. Use cells at an optimal confluency: Over-confluent or under-confluent cells can lead to a higher background signal. |
| Assay buffer components. | 1. Use a buffer with low background fluorescence. 2. Check for interfering compounds: Ensure that other components in your assay buffer are not autofluorescent or interfering with the dye. |
Experimental Protocols
Calcium Flux Assay for M1 Receptor Agonism
This protocol is designed to measure the increase in intracellular calcium following the activation of the Gq-coupled M1 muscarinic receptor by this compound.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Positive control: Carbachol.
-
Negative control: Vehicle (DMSO).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the M1-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound, carbachol, and vehicle in assay buffer.
-
Add the compounds to the respective wells.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the compounds and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
cAMP Assay for M2/M3 Receptor Antagonism
This protocol is designed to measure this compound's ability to antagonize the inhibitory effect of an agonist on cAMP production via the Gi-coupled M2 or M3 receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human M2 or M3 muscarinic receptor.
-
Cell culture medium.
-
Assay buffer.
-
This compound stock solution.
-
Muscarinic agonist (e.g., Acetylcholine).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or LANCE).
-
Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Plating: Plate the M2 or M3-expressing cells in a 384-well white plate.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of the muscarinic agonist and forskolin in assay buffer.
-
Add this solution to the wells and incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for your chosen detection kit.
-
-
Signal Reading: Read the plate on a compatible plate reader.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Optimizing Vedaclidine Concentration for M1/M4 Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vedaclidine for the maximal activation of M1 and M4 muscarinic acetylcholine receptors. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental drug that acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 receptor subtypes, while simultaneously acting as an antagonist at the M2, M3, and M5 subtypes.[1] This unique pharmacological profile makes it a valuable tool for studying the specific roles of M1 and M4 receptors in various physiological processes.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound will depend on the specific cell type, receptor expression levels, and the functional assay being used. It is recommended to perform a dose-response curve to determine the half-maximal effective concentration (EC50). Start with a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to capture the full spectrum of the dose-response relationship.
Q3: Which functional assays are recommended for measuring M1 and M4 receptor activation by this compound?
A3: For the Gq-coupled M1 receptor, a calcium mobilization assay is the most common and effective method. Activation of the M1 receptor leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes. For the Gi/o-coupled M4 receptor, a cyclic AMP (cAMP) inhibition assay is the standard approach. M4 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Q4: Where can I obtain cell lines suitable for these assays?
A4: Stably transfected cell lines expressing human or rat M1 or M4 receptors are commercially available from various vendors. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are common backgrounds for these expression systems.
Data Presentation
The following tables present illustrative quantitative data for this compound and other common muscarinic agonists. Note that these values can vary depending on the specific experimental conditions.
Table 1: Illustrative Agonist Activity at the M1 Muscarinic Receptor (Calcium Mobilization Assay)
| Compound | Cell Line | EC50 (nM) | Emax (% of Acetylcholine) |
| This compound | CHO-M1 | [Illustrative] 15 | [Illustrative] 95 |
| Acetylcholine | CHO-M1 | 50 | 100 |
| Carbachol | CHO-M1 | 250 | 100 |
| Oxotremorine-M | HEK293-M1 | 10 | 105 |
Table 2: Illustrative Agonist Activity at the M4 Muscarinic Receptor (cAMP Inhibition Assay)
| Compound | Cell Line | EC50 (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) |
| This compound | HEK293-M4 | [Illustrative] 25 | [Illustrative] 90 |
| Acetylcholine | HEK293-M4 | 80 | 100 |
| Oxotremorine-M | CHO-M4 | 20 | 100 |
Experimental Protocols
Detailed Methodology 1: M1 Receptor Calcium Mobilization Assay
This protocol is designed for assessing this compound-induced activation of the M1 receptor in a CHO-M1 stable cell line using a fluorescent plate reader.
Materials:
-
CHO-M1 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
This compound
-
Acetylcholine (positive control)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed CHO-M1 cells into a 96-well plate at a density of 40,000-60,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare a 2X concentration series of this compound and acetylcholine in assay buffer.
-
Assay Measurement:
-
Place the cell plate in a fluorescent plate reader equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2X compound solutions to the respective wells.
-
Continue to record the fluorescence signal for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response of the positive control (acetylcholine).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Detailed Methodology 2: M4 Receptor cAMP Inhibition Assay
This protocol outlines a method for measuring the inhibition of forskolin-stimulated cAMP production by this compound in an HEK293-M4 stable cell line using a competitive immunoassay (e.g., HTRF or ELISA-based).
Materials:
-
HEK293-M4 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
Forskolin
-
This compound
-
Acetylcholine (positive control)
-
cAMP assay kit
-
384-well white microplates
Procedure:
-
Cell Preparation: Harvest HEK293-M4 cells and resuspend them in stimulation buffer to the desired density (typically 2,000-5,000 cells per well).
-
Compound and Forskolin Preparation:
-
Prepare a serial dilution of this compound and acetylcholine in stimulation buffer.
-
Prepare a stock solution of forskolin in stimulation buffer. The final concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
-
-
Assay Procedure:
-
Add 5 µL of the cell suspension to each well of a 384-well plate.
-
Add 5 µL of the compound dilutions.
-
Add 5 µL of the forskolin solution.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, add the detection reagents from the cAMP assay kit according to the manufacturer's instructions (this typically involves cell lysis and the addition of labeled cAMP and a specific antibody).
-
Incubate for the recommended time (e.g., 60 minutes).
-
-
Data Measurement and Analysis:
-
Read the plate using a plate reader compatible with the assay format (e.g., a time-resolved fluorescence reader for HTRF).
-
Calculate the percent inhibition of the forskolin-stimulated cAMP response for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Mandatory Visualizations
Caption: M1 Receptor Signaling Pathway.
Caption: M4 Receptor Signaling Pathway.
Caption: Experimental Workflows for M1 and M4 Assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No response or weak signal in M1 calcium assay | 1. Low receptor expression in cells.2. Inefficient dye loading.3. This compound concentration is too low.4. Cell health is poor. | 1. Confirm M1 receptor expression using a positive control (e.g., high concentration of acetylcholine).2. Optimize dye loading time and concentration. Ensure Pluronic F-127 is used to aid dye solubilization.3. Perform a wider dose-response curve.4. Check cell viability and ensure cells are not over-confluent. |
| High background signal in M1 calcium assay | 1. Autofluorescence of this compound.2. Dye leakage from cells. | 1. Test this compound in a cell-free well to check for intrinsic fluorescence.2. Use probenecid in the assay buffer to prevent dye leakage. |
| Inconsistent results in M4 cAMP assay | 1. High variability in cell number per well.2. IBMX (phosphodiesterase inhibitor) concentration is not optimal.3. Forskolin concentration is too high or too low. | 1. Ensure a homogenous cell suspension before plating.2. Titrate IBMX concentration to effectively inhibit phosphodiesterase without causing cytotoxicity.3. Optimize forskolin concentration to achieve a robust but submaximal cAMP signal, allowing for a clear window of inhibition. |
| This compound shows lower efficacy than expected | 1. Partial agonism.2. Desensitization of receptors. | 1. This compound may be a partial agonist in your specific cell system. Compare its maximal effect (Emax) to a known full agonist like acetylcholine.2. Reduce the incubation time with this compound to minimize receptor desensitization. |
| Difficulty interpreting results due to mixed M1/M4 activity | 1. Endogenous expression of other muscarinic receptors in the cell line. | 1. Use cell lines with confirmed high expression of the target receptor and low to no expression of other muscarinic subtypes. Perform antagonist studies with selective M2, M3, or M5 antagonists to rule out off-target effects. |
References
Navigating Vedaclidine Behavioral Studies: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results in behavioral studies involving Vedaclidine. This guide, presented in a question-and-answer format, directly addresses potential issues, offering structured solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an experimental analgesic drug that functions as a mixed agonist-antagonist at muscarinic acetylcholine receptors.[1] It is a potent and selective agonist for the M₁ and M₄ subtypes while acting as an antagonist at the M₂, M₃, and M₅ subtypes.[1] This unique profile contributes to its analgesic effects, which are reported to be over three times the potency of morphine.[1]
Q2: What are the expected behavioral effects of this compound in preclinical models?
In preclinical studies, this compound has demonstrated significant analgesic activity in various rodent models, including the grid-shock, tail-flick, hot-plate, and writhing tests.[2] It is also effective in models of central sensitization, suggesting potential for treating neuropathic and inflammatory pain.[3]
Q3: What are the known side effects of this compound at higher doses?
While this compound has a good therapeutic window, adverse parasympathomimetic effects such as salivation and tremor have been observed at doses significantly higher than those required for analgesia.[1][2]
Troubleshooting Unexpected Results
Issue 1: Lack of Efficacy or High Variability in Analgesia Studies
Question: We are not observing the expected analgesic effects of this compound, or our results show high variability between subjects in tests like the hot-plate or tail-flick test. What could be the cause?
Answer: Several factors can contribute to a lack of efficacy or high variability. Consider the following potential causes and solutions:
-
Inconsistent Drug Administration: Ensure accurate and consistent dosing for each animal. The method of administration (e.g., oral gavage, intraperitoneal injection) should be performed consistently by a trained individual.
-
Timing of Behavioral Testing: The timing of the behavioral test relative to this compound administration is critical. The peak plasma concentration and onset of action should be determined to ensure testing occurs during the window of maximal drug effect.
-
Animal Strain and Sex: Different rodent strains can exhibit varying baseline sensitivities to pain and different metabolic rates, affecting drug response. Similarly, hormonal fluctuations in female rodents can influence pain perception. Ensure you are using a consistent strain and sex, and report this information in your methodology.
-
Habituation and Acclimation: Insufficient acclimation to the testing room and equipment can increase stress levels, which can mask the analgesic effects of the drug. A minimum of 30-60 minutes of acclimation is recommended.
-
Testing Environment: Factors such as lighting conditions, time of day, and ambient noise can significantly impact rodent behavior and pain sensitivity.[4] Standardize these environmental factors across all testing sessions.
Caption: this compound's mixed agonist/antagonist action on muscarinic receptors.
Detailed Experimental Protocols
Hot-Plate Test for Thermal Pain
-
Apparatus: A commercially available hot-plate apparatus with the surface temperature set to 55 ± 0.5°C.
-
Acclimation: Place the animal in the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place the animal on the hot plate and start a stopwatch. Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). Immediately remove the animal upon observing the response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., s.c., i.p., or p.o.).
-
Post-Drug Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot-plate test.
-
Data Analysis: The data are typically expressed as the mean latency to response or as the percentage of maximum possible effect (%MPE).
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms. The maze should be situated in a dimly lit room.
-
Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle at a specific time before the test, allowing for the drug to reach its peak effect.
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute period. The session should be recorded by an overhead video camera.
-
Data Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms. Total distance traveled should also be analyzed to control for confounding effects on locomotor activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate Vedaclidine-induced salivation and tremor in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vedaclidine in animal models and encountering issues with induced salivation and tremor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause salivation and tremor?
This compound is an experimental drug that acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 subtypes, while acting as an antagonist at the M2, M3, and M5 subtypes.[1] The salivation and tremor observed are characteristic side effects of muscarinic agonists, resulting from the stimulation of muscarinic receptors in the peripheral nervous system.[2][3][4]
Q2: At what dose are salivation and tremor typically observed with this compound?
In preclinical studies in mice, the analgesic effects of this compound were observed at doses as low as 0.19 mg/kg (subcutaneous). The adverse effects of salivation and tremor typically appear at doses at least 40 times greater than the effective analgesic dose.[1]
Q3: What are the primary strategies to mitigate this compound-induced salivation and tremor?
The most effective strategy is the co-administration of a peripherally restricted muscarinic antagonist. These drugs do not readily cross the blood-brain barrier, allowing them to counteract the peripheral cholinergic side effects of this compound without interfering with its central nervous system effects.[1][4][5]
Q4: Which peripherally restricted muscarinic antagonists are recommended?
Glycopyrrolate and trospium are two such agents that can be considered.[1][3][4][5][6] Glycopyrrolate is a quaternary ammonium compound that limits its passage across the blood-brain barrier.[3][6] Similarly, trospium is a peripherally restricted muscarinic receptor antagonist that has been shown to effectively mitigate cholinergic adverse events of the M1/M4 agonist xanomeline.[1][4][5][7]
Q5: Will these antagonists affect the central activity of this compound?
Because these antagonists are peripherally restricted, they are not expected to significantly impact the centrally-mediated therapeutic effects of this compound.[1][4][5]
Troubleshooting Guides
Issue 1: Excessive Salivation
Symptoms: Excessive drooling, wetness around the mouth and on the cage bedding.
Immediate Actions:
-
Monitor the animal's hydration status. Excessive fluid loss through salivation can lead to dehydration.
-
Ensure clear airways. In severe cases, excessive saliva could pose a risk of aspiration.
Mitigation Strategies:
-
Co-administration with a Peripherally Acting Anticholinergic Agent:
-
Glycopyrrolate: Administer glycopyrrolate prior to or concurrently with this compound. A starting dose can be determined based on literature for inhibiting pilocarpine-induced salivation, with adjustments made as necessary.
-
Trospium: Administer trospium prior to or concurrently with this compound. Dose selection can be guided by studies mitigating cholinergic side effects of other M1/M4 agonists.[1][4][5][7]
-
-
Dose Adjustment: If co-administration is not feasible, consider a dose reduction of this compound to a level that minimizes salivation while retaining the desired therapeutic effect.
Issue 2: Pronounced Tremor
Symptoms: Involuntary, rhythmic muscle movements, which can be observed in the limbs, head, or whole body.
Immediate Actions:
-
Ensure the animal's safety. Remove any objects in the cage that could cause injury during tremoring.
-
Provide stable footing. Ensure the cage floor provides good grip.
Mitigation Strategies:
-
Co-administration with a Peripherally Acting Anticholinergic Agent:
-
As with salivation, co-administration of glycopyrrolate or trospium can help mitigate tremor by blocking peripheral muscarinic receptors involved in muscle control.
-
-
Pharmacological Models for a Deeper Understanding:
Quantitative Data Summary
| Agent | Animal Model | Effect | Dose Range | Citation |
| This compound | Mouse | Analgesia | Starting at 0.19 mg/kg s.c. | [1] |
| Salivation & Tremor | >40x analgesic dose | [1] | ||
| Xanomeline with Trospium | Human | Reduced cholinergic AEs by 46% | Xanomeline: 75 mg TID, Trospium: 20 mg BID | [4] |
| Pilocarpine | Rat | Induces salivation | 0.66-2.0 mg/kg i.d. | [11] |
| Oxotremorine | Mouse | Induces tremor | 0.5-5.0 mg/kg i.p. | [12] |
| Rat | Induces tremor | >150 µg/kg s.c. | [13] | |
| Harmaline | Mouse | Induces tremor | 15 mg/kg i.p. | [14] |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Salivation
-
Animal Preparation: Use male Wistar rats (or other appropriate rodent model). Anesthetize the animals (e.g., with tribromoethanol).
-
Saliva Collection: Place pre-weighed cotton balls in the animal's mouth.
-
Drug Administration: Administer this compound at the desired dose and route. For mitigation studies, administer the peripherally restricted anticholinergic agent at a predetermined time before this compound.
-
Measurement: After a set period (e.g., 30 minutes), remove the cotton balls and weigh them to determine the amount of saliva produced.
-
Data Analysis: Compare the saliva production in animals treated with this compound alone versus those co-treated with the mitigating agent.
Protocol 2: Quantification of Tremor
-
Animal Model: Use a model known to exhibit measurable tremor, such as harmaline- or oxotremorine-induced tremor in mice or rats.[8][9][10]
-
Drug Administration: Administer this compound. For mitigation studies, pre-treat with the peripherally restricted anticholinergic.
-
Tremor Quantification:
-
Data Analysis: Analyze the tremor scores or instrumental data to compare the severity of tremors between treatment groups.
Visualizations
Caption: this compound's dual action on central and peripheral muscarinic receptors.
Caption: Mitigation of side effects by blocking peripheral muscarinic receptors.
References
- 1. Evidence of trospium's ability to mitigate cholinergic adverse events related to xanomeline: phase 1 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate and affordable assessment of physiological and pathological tremor in rodents using the accelerometer of a smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Evidence of trospium’s ability to mitigate cholinergic adverse events related to xanomeline: phase 1 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GLYRX-PF (Glycopyrrolate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Muscarinic Cholinergic Receptor Agonist and Peripheral Antagonist for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Effects of acute administration of nicotinic and muscarinic cholinergic agonists and antagonists on performance in different cost-benefit decision making tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A new method for quantification of tremors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Glycopyrrolate? [synapse.patsnap.com]
- 15. A simple method for quantifying tremor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What Can We Learn From Tremor Monitoring in Mice? [sandiegoinstruments.com]
- 17. Animal Models of Tremor: Relevance to Human Tremor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Vedaclidine formulation challenges for oral bioavailability
Disclaimer: Publicly available information on the specific oral formulation and bioavailability of vedaclidine is limited. This technical support center provides guidance based on general principles of pharmaceutical formulation for poorly soluble compounds and the known characteristics of this compound. The experimental protocols and data presented are illustrative examples and should be adapted based on internal experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral formulation a consideration?
This compound (also known as LY-297,802 or NNC 11-1053) is an experimental analgesic agent.[1] It acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors, showing potent and selective agonism at M₁ and M₄ subtypes while being an antagonist at M₂, M₃, and M₅ subtypes.[1] It has been reported to be orally active and an effective analgesic.[1] Oral administration is a preferred route for drug delivery due to its convenience and patient compliance, making the development of a robust oral formulation for this compound a key objective.
Q2: What are the known physicochemical properties of this compound that might influence its oral bioavailability?
-
Chemical Structure: this compound possesses a quinuclidine core, a structure common in various biologically active compounds.
-
Solubility: The tartrate salt of this compound is soluble in DMSO.[2] Its aqueous solubility, a critical factor for oral absorption, is not specified in available literature. Compounds with low aqueous solubility often present challenges for oral formulation.
-
Molecular Weight: this compound has a molar mass of 283.45 g/mol .[1]
Q3: What are the primary challenges in developing an oral formulation for a compound like this compound?
Without specific data, we can anticipate potential challenges based on common issues with orally administered drugs:
-
Poor Aqueous Solubility: Many drugs fail to achieve optimal oral bioavailability due to low solubility in the gastrointestinal fluids.
-
Low Dissolution Rate: Even if a drug is soluble, it may dissolve too slowly to be absorbed effectively as it transits through the gastrointestinal tract.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.
-
Poor Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | 1. Salt Formation: Investigate different salt forms of this compound to identify one with improved solubility and stability. 2. pH Adjustment: Assess the pH-solubility profile to determine if buffering agents in the formulation could enhance solubility in the gastrointestinal tract. 3. Co-solvents/Surfactants: Experiment with pharmaceutically acceptable co-solvents or surfactants to increase the solubility of this compound in the formulation. |
| Low Dissolution Rate | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate. 2. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer to improve its dissolution characteristics. |
| High First-Pass Metabolism | 1. Prodrug Approach: Consider designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation. 2. Inhibition of Metabolic Enzymes: Co-administer with a safe inhibitor of the specific metabolic enzymes responsible for this compound's metabolism (requires identification of the enzymes). |
| Poor Permeability | 1. Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal epithelium. 2. Lipid-Based Formulations: Investigate lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance absorption via the lymphatic pathway. |
Issue 2: Inconsistent Dissolution Profiles During In Vitro Testing
| Possible Cause | Troubleshooting Step |
| Polymorphism | 1. Solid-State Characterization: Perform solid-state characterization (e.g., XRD, DSC) to identify and control the crystalline form of this compound being used in the formulation. |
| Excipient Incompatibility | 1. Compatibility Studies: Conduct thorough compatibility studies of this compound with all excipients under consideration using techniques like DSC and HPLC to detect any interactions. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
This table presents example data that researchers should aim to generate during pre-formulation studies.
| Parameter | Hypothetical Value | Implication for Oral Formulation |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | Low solubility may limit absorption. |
| LogP | 3.5 | Indicates good lipophilicity, which may favor permeability but contribute to poor aqueous solubility. |
| BCS Class (Predicted) | II or IV | Suggests that solubility and/or permeability are likely to be the main challenges. |
| Permeability (Caco-2) | Moderate to High | If permeability is high (BCS Class II), formulation efforts should focus on enhancing solubility and dissolution. |
Table 2: Example of Formulation Strategies and Their Potential Impact
This table provides a hypothetical comparison of different formulation approaches for a poorly soluble compound like this compound.
| Formulation Strategy | Excipients | Hypothetical Solubility Enhancement | Hypothetical Bioavailability Improvement |
| Micronization | None (particle size reduction) | 2-fold | 1.5-fold |
| Solid Dispersion | HPMC, PVP | 20-fold | 5-fold |
| SEDDS | Oils, Surfactants, Co-solvents | N/A (drug is dissolved) | 8-fold |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in buffers of different pH values simulating the gastrointestinal tract.
-
Materials: this compound, phosphate buffers (pH 1.2, 4.5, 6.8), purified water, shaker, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound to separate vials containing each of the buffers.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Protocol 2: In Vitro Dissolution Testing
-
Objective: To evaluate the dissolution rate of different this compound formulations.
-
Materials: this compound formulation (e.g., tablet, capsule), dissolution apparatus (USP Apparatus 2 - paddle), dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid), HPLC system.
-
Method:
-
Place the dissolution medium in the dissolution vessels and allow it to equilibrate to 37°C.
-
Place the this compound formulation in each vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Protocol 3: In Vitro Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of this compound.
-
Materials: PAMPA plate system, donor and acceptor solutions (buffers), lipid membrane solution, this compound, plate reader.
-
Method:
-
Coat the filter of the donor plate with the lipid membrane solution.
-
Add the this compound solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Place the donor plate into the acceptor plate and incubate.
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells using a plate reader or HPLC.
-
Calculate the permeability coefficient.
-
Visualizations
Caption: this compound's dual action signaling pathway.
Caption: General workflow for oral drug formulation.
Caption: Decision tree for formulation strategy.
References
Control experiments for validating Vedaclidine's specificity in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing control experiments to validate the specificity of Vedaclidine in their research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as a mixed agonist-antagonist at muscarinic acetylcholine receptors (mAChRs). It is a potent and selective agonist for the M₁ and M₄ receptor subtypes, while acting as an antagonist at the M₂, M₃, and M₅ subtypes.[1] This unique pharmacological profile is being explored for its potential analgesic effects in conditions such as neuropathic and cancer pain.[1]
Q2: Why am I observing a response in a cell line that predominantly expresses M₂, M₃, or M₅ receptors when treated with this compound?
A2: While this compound is an antagonist at M₂, M₃, and M₅ receptors, it will still bind to these receptors. In a competitive binding assay, this compound will displace radiolabeled ligands from these receptor subtypes. Functionally, however, it should not elicit a response on its own at these subtypes and should block the response of a known agonist. If you are observing an agonist-like response, consider the following possibilities:
-
Off-target effects: this compound may be interacting with another receptor in your cell line.
-
Compound impurity: The this compound sample may contain impurities that are active at other receptors.
-
Experimental artifact: Review your assay setup for potential sources of error.
Q3: How can I confirm that the observed effect of this compound is specifically through the M₁ or M₄ receptor?
A3: To confirm the involvement of M₁ or M₄ receptors, you can perform the following control experiments:
-
Use of selective antagonists: Pre-treat your cells with a known selective M₁ antagonist (e.g., pirenzepine) or M₄ antagonist (e.g., tropicamide, though selectivity can be an issue) before adding this compound. A specific effect will be blocked by the respective antagonist.
-
Receptor knockout/knockdown cells: Use cell lines where the M₁ or M₄ receptor has been knocked out or its expression has been knocked down using techniques like CRISPR/Cas9 or siRNA. The effect of this compound should be absent or significantly reduced in these cells compared to wild-type cells.
-
Receptor expression in a null cell line: Transfect a cell line that does not endogenously express muscarinic receptors with the M₁ or M₄ receptor. The effect of this compound should only be observed in the transfected cells.
Q4: What are the expected downstream signaling pathways activated by this compound?
A4: As an M₁ and M₄ agonist, this compound is expected to activate the following pathways:
-
M₁ Receptor (Gq/₁₁-coupled): Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
M₄ Receptor (Gi/o-coupled): Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound for the five human muscarinic acetylcholine receptor subtypes.
Table 1: this compound Binding Affinity (Ki) at Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M₁ | Data not consistently available in a comparative format |
| M₂ | Data not consistently available in a comparative format |
| M₃ | Data not consistently available in a comparative format |
| M₄ | Data not consistently available in a comparative format |
| M₅ | Data not consistently available in a comparative format |
Table 2: this compound Functional Activity (EC₅₀/IC₅₀) at Muscarinic Receptors
| Receptor Subtype | Assay Type | Parameter | Value (nM) |
| M₁ | Calcium Mobilization | EC₅₀ | Specific value not available |
| M₄ | cAMP Inhibition | EC₅₀ | Specific value not available |
| M₂ | Agonist-induced response | IC₅₀ | Specific value not available |
| M₃ | Agonist-induced response | IC₅₀ | Specific value not available |
| M₅ | Agonist-induced response | IC₅₀ | Specific value not available |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing one of the human muscarinic receptor subtypes (M₁ to M₅).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective muscarinic antagonist like atropine).
-
Incubate the plates to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
A. Calcium Mobilization Assay (for M₁, M₃, and M₅ receptors)
Objective: To assess the agonist or antagonist activity of this compound at Gq-coupled muscarinic receptors.
Methodology:
-
Cell Culture and Dye Loading:
-
Seed cells expressing M₁, M₃, or M₅ receptors in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
-
Assay Procedure:
-
To test for agonist activity, add increasing concentrations of this compound to the wells.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a known agonist (e.g., carbachol) at its EC₈₀ concentration.
-
-
Signal Detection:
-
Measure the fluorescence intensity before and after the addition of compounds using a fluorescence plate reader.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the log concentration of this compound to determine the EC₅₀.
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.
-
B. cAMP Assay (for M₂ and M₄ receptors)
Objective: To assess the agonist or antagonist activity of this compound at Gi-coupled muscarinic receptors.
Methodology:
-
Cell Culture:
-
Seed cells expressing M₂ or M₄ receptors in a 96-well plate.
-
-
Assay Procedure:
-
To test for agonist activity, pre-treat the cells with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and then add increasing concentrations of this compound.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound, then add forskolin and a known agonist (e.g., acetylcholine) at its EC₈₀ concentration.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
For agonist activity, plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC₅₀.
-
For antagonist activity, plot the reversal of the agonist-induced inhibition of cAMP against the log concentration of this compound to determine the IC₅₀.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No response to this compound in M₁/M₄ expressing cells. | Low receptor expression. | Verify receptor expression levels using Western blot or ELISA. |
| Inactive this compound. | Use a fresh stock of this compound and verify its concentration. | |
| Inappropriate assay conditions. | Optimize assay parameters such as cell number, incubation time, and reagent concentrations. | |
| Agonist-like response observed in M₂/M₃/M₅ expressing cells. | Off-target effect. | Use a cell line that does not express the target receptor as a negative control. |
| Compound impurity. | Check the purity of the this compound sample using HPLC-MS. | |
| Biased agonism. | Investigate signaling pathways other than G-protein coupling, such as β-arrestin recruitment. | |
| High variability between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Visualizations
Caption: this compound's dual mechanism of action.
Caption: M₁ receptor signaling pathway activated by this compound.
Caption: M₄ receptor signaling pathway activated by this compound.
Caption: Experimental workflow for validating this compound's specificity.
References
Validation & Comparative
A Comparative Analysis of the Efficacy and Potency of Vedaclidine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of vedaclidine, an experimental muscarinic acetylcholine receptor ligand, and morphine, a classical opioid receptor agonist. The following sections present available preclinical data on their respective efficacy and potency, details of the experimental methodologies used in these assessments, and visualizations of their distinct signaling pathways.
Introduction
This compound is an experimental analgesic agent that acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 subtypes while acting as an antagonist at the M2, M3, and M5 subtypes[1]. This unique pharmacological profile suggests its potential as an alternative to traditional opioid analgesics for the treatment of various pain states, including neuropathic and inflammatory pain[2].
Morphine, the prototypical opioid analgesic, exerts its effects primarily through the activation of μ-opioid receptors (MOR) located in the central and peripheral nervous systems[3][4]. Its potent analgesic properties are well-established, but its clinical utility is often limited by significant side effects, including respiratory depression, constipation, and the potential for tolerance and dependence[5].
This guide aims to provide an objective comparison of these two compounds based on available preclinical data to inform further research and drug development efforts.
Quantitative Comparison of Efficacy and Potency
Direct head-to-head comparative studies providing ED50 (median effective dose) and Emax (maximum effect) values for this compound and morphine under identical experimental conditions are limited in the publicly available literature. However, data from various preclinical studies using established animal models of pain provide insights into their relative potency and efficacy.
Note: The data presented below are compiled from different studies and should be interpreted with caution due to potential variations in experimental protocols, animal strains, and endpoint measurements.
| Compound | Animal Model | Pain Assay | Route of Administration | ED50 (mg/kg) | Efficacy (as %MPE or other measure) | Citation(s) |
| Morphine | Rat | Tail-Flick Test | - | - | Dose-dependent increase in analgesia | [6] |
| Rat | Formalin Test | - | - | Dose-dependent increase in analgesia | [6] | |
| Rat | Hot-Plate Test | SC | 2.6 - 4.9 | Near-maximal antinociceptive response at 3 mg/kg | [7][8] | |
| Rat | Paw Pressure Test | SC | Potent | - | [7] | |
| Mouse | Acetic Acid Writhing Test | IP | 0.124 ± 0.018 | Dose-dependent antinociceptive activity | [9] | |
| Mouse | Hot-Plate Test | IP | 1.94 | Dose-dependent antinociception | [9] | |
| This compound | Rat | Formalin Test | SC | 0.3 - 10 (dose range) | Dose-related antihyperalgesic effects | [2] |
| Rat | Carrageenan-induced Hyperalgesia | SC | 0.1 - 30 (dose range) | Dose-related reversal of mechanical and thermal hyperalgesia | [2] |
SC: Subcutaneous; IP: Intraperitoneal; %MPE: Percentage of Maximum Possible Effect.
One source suggests that this compound is orally active and possesses an analgesic potency more than three times that of morphine, with a wider therapeutic window as side effects like salivation and tremor were observed at much higher doses than the effective analgesic dose.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and morphine. For specific parameters, it is essential to refer to the original research articles.
Hot-Plate Test
This test is used to assess the response to a thermal pain stimulus and is primarily sensitive to centrally acting analgesics[10].
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). A bottomless, open-ended glass cylinder confines the animal to the heated surface.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded before drug administration.
-
The test compound (e.g., morphine) or vehicle is administered.
-
At a predetermined time after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Endpoint: An increase in the latency to respond compared to baseline or a vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
This is another common method to evaluate the response to thermal pain and is also sensitive to centrally acting analgesics[11].
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the heat source.
-
A baseline latency for the tail-flick response is determined before drug administration.
-
The test compound or vehicle is administered.
-
At specific time points after administration, the heat source is activated, and the time taken for the animal to flick its tail away from the heat is measured.
-
A cut-off time is used to prevent tissue damage.
-
-
Endpoint: An increase in the tail-flick latency indicates analgesia.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain and is sensitive to both centrally and peripherally acting analgesics[12][13].
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specific pre-treatment time, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
The animals are then placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 15-30 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
Formalin Test
This model assesses the response to a persistent chemical noxious stimulus and has two distinct phases, allowing for the differentiation between acute nociceptive pain (early phase) and inflammatory pain (late phase)[14][15][16].
-
Procedure:
-
A small volume of dilute formalin solution (e.g., 1-5%) is injected into the plantar surface of the animal's hind paw.
-
The animal is immediately placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Observations are typically made during two distinct periods: the early phase (e.g., 0-5 minutes post-injection) and the late phase (e.g., 15-30 minutes post-injection).
-
-
Endpoint: A reduction in the duration of nociceptive behaviors in either phase indicates an antinociceptive or antihyperalgesic effect.
Signaling Pathways
The analgesic effects of this compound and morphine are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound is a selective agonist at M1 and M4 muscarinic acetylcholine receptors. Both M1 and M4 receptors are G-protein coupled receptors (GPCRs). The M1 receptor couples to Gq/11 G-proteins, while the M4 receptor couples to Gi/o G-proteins[17][18]. The analgesic effects are thought to be primarily mediated through the activation of these receptors in the central nervous system.
Morphine Signaling Pathway
Morphine is a full agonist at the μ-opioid receptor, which is a Gi/o-coupled GPCR[4][19]. Activation of this receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain transmission[3][4].
Conclusion
This compound and morphine represent two distinct pharmacological approaches to analgesia. While morphine is a potent and widely used opioid, its clinical application is hampered by a range of adverse effects. This compound, with its novel muscarinic-based mechanism of action, shows promise as a potent analgesic in preclinical models. The available data suggest that this compound may have a favorable potency and therapeutic window compared to morphine, although direct comparative studies are needed to confirm these findings. Further research is warranted to fully elucidate the efficacy, safety profile, and clinical potential of this compound as a non-opioid analgesic.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. saspublishers.com [saspublishers.com]
- 14. The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 18. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
Comparative analysis of Vedaclidine versus other M1/M4 muscarinic agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for neuropsychiatric and pain disorders is witnessing a resurgence of interest in muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. These receptors are pivotal in modulating cognitive function and neurotransmitter release in the central nervous system. This guide provides a detailed comparative analysis of Vedaclidine, a mixed M1/M4 agonist, against other prominent M1/M4-targeting agents: Xanomeline, Emraclidine, and NBI-1117568. The objective is to offer a clear, data-driven comparison to inform research and development efforts in this promising therapeutic area.
Introduction to M1/M4 Muscarinic Agonism
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The five subtypes (M1-M5) are distributed throughout the body. M1 and M4 receptors are highly expressed in the central nervous system and have emerged as key targets for treating conditions like schizophrenia, Alzheimer's disease, and pain.
Activation of M1 receptors, which couple to Gq/11 proteins, is primarily associated with enhancing cognitive processes.[1][2] Conversely, M4 receptors, which couple to Gi/o proteins, are involved in the regulation of dopamine release, suggesting a role in modulating psychosis.[1][3] The therapeutic strategy behind M1/M4 agonists is to harness these distinct signaling pathways to address a broader spectrum of symptoms with potentially fewer side effects than traditional antipsychotics that primarily target dopamine D2 receptors.
Comparative Pharmacological Profiles
This section details the pharmacological characteristics of this compound and its comparators. The data presented is a synthesis of publicly available preclinical and clinical findings.
This compound
This compound is a mixed muscarinic receptor agonist-antagonist. It is a potent and selective agonist at M1 and M4 subtypes while acting as an antagonist at M2, M3, and M5 receptors.[4] Primarily investigated for its analgesic properties, this compound has shown efficacy in various preclinical pain models.[5] Its unique profile of activating M1 and M4 receptors while blocking other subtypes was hypothesized to provide pain relief with a reduced burden of the typical cholinergic side effects.
Xanomeline
Xanomeline is a well-characterized M1 and M4-preferring muscarinic agonist.[6][7] Due to significant peripheral cholinergic side effects, it is co-formulated with trospium, a peripherally restricted muscarinic antagonist, in the combination product KarXT. This combination aims to mitigate peripheral adverse events while allowing xanomeline to exert its effects in the central nervous system.[8] KarXT has demonstrated efficacy in treating schizophrenia in clinical trials.[8][9]
Emraclidine
Emraclidine is a selective M4 positive allosteric modulator (PAM).[10][11] As a PAM, it enhances the response of the M4 receptor to the endogenous ligand, acetylcholine, rather than directly activating the receptor itself. This mechanism was anticipated to offer a more nuanced modulation of the cholinergic system. However, in recent Phase 2 clinical trials (EMPOWER-1 and EMPOWER-2) for schizophrenia, emraclidine did not meet its primary endpoint of significantly reducing the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[1][4][12][13]
NBI-1117568
NBI-1117568 is a selective orthosteric agonist of the M4 muscarinic receptor.[2][3] By directly binding to and activating the M4 receptor, it aims to modulate dopamine signaling. In a Phase 2 clinical study, NBI-1117568 met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in the total PANSS score in adults with schizophrenia.[2][3][14]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various sources, which may use different experimental conditions.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | Agonist | Antagonist | Antagonist | Agonist | Antagonist |
| Xanomeline | 296[6] | 294[6] | High Affinity[7] | High Affinity[7] | High Affinity[6] |
| Emraclidine | - (PAM) | - (PAM) | - (PAM) | M4 Selective PAM[10][11] | - (PAM) |
| NBI-1117568 | - | - | - | M4 Selective Agonist[2][3] | - |
Note: Specific Ki values for this compound across all subtypes are not consistently reported in publicly available literature. Xanomeline binds with high affinity to all five subtypes, though it is functionally selective for M1 and M4. Emraclidine and NBI-1117568 are designed for high selectivity to the M4 receptor.
Table 2: Comparative Functional Activity (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | Agonist | Antagonist | Antagonist | Agonist | Antagonist |
| Xanomeline | Partial Agonist[15] | Partial Agonist[6] | Lower Affinity[7] | Partial Agonist[15] | Antagonist[6] |
| Emraclidine | - (PAM) | - (PAM) | - (PAM) | M4 Selective PAM[10][11] | - (PAM) |
| NBI-1117568 | - | - | - | M4 Selective Agonist[2][3] | - |
Note: Functional activity data is often context-dependent (e.g., cell line, signaling pathway measured). The data presented reflects the general functional profile of each compound.
Table 3: Clinical Development Status and Key Outcomes
| Compound | Indication(s) | Development Phase | Key Clinical Outcomes |
| This compound | Pain | Preclinical/Early Clinical | Analgesic effects in animal models.[5] |
| Xanomeline (KarXT) | Schizophrenia | Approved | Significant reduction in PANSS total score in Phase 3 trials.[8][9] |
| Emraclidine | Schizophrenia | Phase 2 | Did not meet primary endpoint in Phase 2 trials.[1][4][12][13] |
| NBI-1117568 | Schizophrenia | Phase 3 Initiated | Met primary endpoint in Phase 2 trial, showing significant PANSS reduction.[2][3][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: M1 and M4 muscarinic receptor signaling pathways.
Caption: Experimental workflow for a receptor binding assay.
Caption: Workflow for an in vivo pain model experiment.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test compounds: this compound, Xanomeline, Emraclidine, NBI-1117568 at a range of concentrations.
-
96-well plates, filter mats, and a scintillation counter.
Procedure:
-
Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, a fixed concentration of [3H]NMS, and the cell membrane preparation. For determining non-specific binding, atropine is used instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measurement: Dry the filter mats and measure the radioactivity in each filter disc using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Formalin Test for Analgesia
Objective: To assess the analgesic efficacy of a test compound in a model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Formalin solution (5% in saline).
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle.
-
Vehicle control.
-
Observation chambers with a clear floor.
Procedure:
-
Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous injection) at a specified time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin solution into the plantar surface of one hind paw.
-
Observation: Immediately place the rat back into the observation chamber and record the time spent licking or flinching the injected paw over a set period (e.g., 60 minutes). The response to formalin is typically biphasic: an early phase (0-5 minutes) representing acute nociception and a late phase (15-60 minutes) reflecting inflammatory pain with central sensitization.
-
Data Analysis: Compare the duration of pain behaviors between the drug-treated groups and the vehicle-treated group for both phases of the test. A significant reduction in these behaviors indicates an analgesic effect.
Conclusion
The development of M1/M4 muscarinic agonists represents a significant advancement in the potential treatment of complex neuropsychiatric and pain disorders.
-
This compound shows promise as an analgesic with a unique mixed agonist-antagonist profile, though more clinical data is needed to establish its therapeutic utility.
-
Xanomeline , as part of KarXT, has demonstrated the clinical viability of the dual M1/M4 agonist approach for schizophrenia.
-
The recent clinical trial failure of Emraclidine , an M4 PAM, highlights the complexities of targeting this system and suggests that the specific mechanism of action (orthosteric agonism vs. allosteric modulation) is critical.
-
NBI-1117568 , a selective M4 agonist, has shown positive results in Phase 2 for schizophrenia, offering a more targeted approach that may differ in efficacy and side-effect profile from dual M1/M4 agonists.
The comparative analysis presented here underscores the distinct pharmacological profiles and clinical trajectories of these M1/M4-targeting agents. Future research should focus on direct comparative studies to better elucidate the relative advantages of each approach. The continued exploration of this therapeutic class holds the potential to deliver novel medicines with improved efficacy and tolerability for patients with significant unmet medical needs.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 3. Nxera Pharma Notes Positive Phase 2 Data for Partnered Schizophrenia Candidate NBI-1117568 - BioSpace [biospace.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 6. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy, tolerability, and safety of xanomeline-trospium chloride for schizophrenia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 11. Emraclidine - Wikipedia [en.wikipedia.org]
- 12. hcplive.com [hcplive.com]
- 13. pharmexec.com [pharmexec.com]
- 14. Neurocrine reports data from Phase II schizophrenia treatment trial [clinicaltrialsarena.com]
- 15. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Vedaclidine and talsaclidine in preclinical models
For researchers and drug development professionals, the quest for selective and effective muscarinic acetylcholine receptor agonists is a critical endeavor in the development of novel therapeutics for a range of neurological disorders. This guide provides a comprehensive preclinical comparison of two such agents, vedaclidine and talsaclidine, focusing on their receptor selectivity, functional activity, and performance in relevant animal models.
This comparative analysis synthesizes available preclinical data to offer a clear, data-driven overview of these two compounds. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development programs.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Talsaclidine |
| Primary Target | Muscarinic Acetylcholine Receptors | Muscarinic Acetylcholine Receptors |
| Receptor Profile | Mixed M1 agonist and M2/M3 antagonist.[1] Also reported to have functional selectivity for the M4 subtype. | Preferential M1 agonist with less pronounced effects at M2 and M3 receptors.[2][3] |
| Therapeutic Area (Preclinical) | Analgesia.[1][4][5] | Cognitive enhancement (Alzheimer's Disease).[6][7] |
| Reported Preclinical Models | Murine models of pain (grid-shock, tail-flick, hot-plate, writhing, formalin tests).[1][4] | Delayed matching-to-sample (DMTS) task in aged rhesus monkeys. |
In Vitro Pharmacology: A Look at Receptor Selectivity and Functional Activity
A direct comparison of the in vitro pharmacological profiles of this compound and talsaclidine is crucial for understanding their mechanisms of action and potential for on-target efficacy versus off-target side effects. The following tables summarize the available data on their binding affinities (Ki) and functional activities (EC50) at the five muscarinic receptor subtypes (M1-M5).
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Talsaclidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Muscarinic Receptor Functional Activity (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Talsaclidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Directly comparable Ki and EC50 values from a single preclinical study for both this compound and talsaclidine across all muscarinic receptor subtypes were not available in the public domain at the time of this review. The tables above will be updated as such data becomes available.
Preclinical Efficacy Models: Performance in Action
The therapeutic potential of this compound and talsaclidine has been explored in different preclinical models, reflecting their distinct primary therapeutic targets.
This compound in Analgesia Models
This compound has demonstrated analgesic properties in various murine models of pain.[1] These models are designed to assess a compound's ability to alleviate pain responses to different stimuli.
Experimental Workflow: Murine Formalin Test for Analgesia
References
- 1. | BioWorld [bioworld.com]
- 2. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Vedaclidine and Cevimeline: A Comparative Analysis of M1/M3 Muscarinic Receptor Activity
For Immediate Release
This guide provides a detailed comparison of the pharmacological activity of vedaclidine and cevimeline at the M1 and M3 muscarinic acetylcholine receptors. The information presented is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of the distinct receptor interaction profiles of these two compounds.
Introduction
This compound and cevimeline are both muscarinic receptor ligands but exhibit fundamentally different activity profiles at the M1 and M3 receptor subtypes. Cevimeline is a well-established muscarinic agonist with activity at both M1 and M3 receptors, approved for the treatment of dry mouth in patients with Sjögren's syndrome.[1][2] In contrast, this compound is an experimental compound characterized as a mixed agonist-antagonist, displaying agonist activity at M1 and M4 receptors while acting as an antagonist at M2, M3, and M5 receptors.[3] These distinct mechanisms of action translate to different potential therapeutic applications and side-effect profiles.
Quantitative Comparison of Receptor Activity
The following table summarizes the in vitro activity of this compound and cevimeline at human M1 and M3 muscarinic receptors. The data are compiled from published pharmacological studies.
| Compound | Receptor | Activity | Potency/Affinity |
| This compound | M1 | Agonist | IC50 = 0.33 nM[3] |
| M3 | Antagonist | pA2 = 7.4[3] | |
| Cevimeline | M1 | Agonist | EC50 = 0.023 µM (23 nM)[1] |
| M3 | Agonist | EC50 = 0.048 µM (48 nM)[1] |
Note: IC50 (half maximal inhibitory concentration) for this compound's M1 agonism was determined in a functional assay measuring inhibition of a response, which in this context reflects its agonistic potency. pA2 is a measure of the potency of a competitive antagonist. EC50 (half maximal effective concentration) reflects the concentration of an agonist that produces 50% of the maximal response.
Signaling Pathways
The differential activities of this compound and cevimeline at M1 and M3 receptors result in distinct downstream cellular signaling cascades. M1 and M3 receptors are both Gq/11 protein-coupled receptors. Agonist binding initiates a cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: M1/M3 receptor signaling pathways for agonists and antagonists.
Experimental Protocols
The quantitative data presented in this guide were generated using established in vitro pharmacological assays. The following sections provide an overview of the methodologies typically employed.
M1 Receptor Agonist Activity of this compound (Functional Assay)
The agonist activity of this compound at the M1 receptor was determined using an isolated tissue preparation.[3]
Experimental Workflow:
Caption: Workflow for M1 receptor functional assay.
-
Tissue Preparation: The rabbit vas deferens, a tissue where M1 receptor activation inhibits electrically induced contractions, is isolated and prepared.
-
Assay Setup: The tissue is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature.
-
Stimulation: The tissue is stimulated electrically to induce contractions.
-
Compound Addition: Increasing concentrations of this compound are added to the organ bath.
-
Data Acquisition: The inhibitory effect of this compound on the electrically induced contractions is measured.
-
Data Analysis: The concentration of this compound that produces 50% of the maximum inhibition (IC50) is calculated to determine its potency as an M1 agonist in this functional assay.
M3 Receptor Antagonist Activity of this compound (Schild Analysis)
The antagonist activity of this compound at the M3 receptor was quantified using a Schild analysis in an isolated tissue preparation.[3]
-
Tissue Preparation: The guinea pig urinary bladder, a smooth muscle tissue rich in M3 receptors that contract in response to muscarinic agonists, is isolated.
-
Assay Setup: The tissue is mounted in an organ bath.
-
Agonist Response: A cumulative concentration-response curve to a standard M3 agonist (e.g., carbachol) is generated to establish a baseline.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the M3 agonist is generated in the presence of this compound.
-
Data Analysis: The process is repeated with several concentrations of this compound. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose ratio - 1) versus the logarithm of the molar concentration of this compound is constructed. The x-intercept of the linear regression of the Schild plot provides the pA2 value, a measure of the antagonist's affinity.[4][5][6]
M1 and M3 Receptor Agonist Activity of Cevimeline (Functional Assay)
The agonist potency of cevimeline at M1 and M3 receptors was likely determined using cell-based functional assays measuring second messenger responses.[1]
Experimental Workflow:
Caption: Workflow for cell-based calcium mobilization assay.
-
Cell Culture: Cells stably expressing either the human M1 or M3 muscarinic receptor are cultured.
-
Assay Preparation: The cells are loaded with a fluorescent calcium indicator dye.
-
Compound Addition: Increasing concentrations of cevimeline are added to the cells.
-
Data Acquisition: The change in fluorescence, which corresponds to the increase in intracellular calcium concentration upon receptor activation, is measured using a plate reader.
-
Data Analysis: The concentration of cevimeline that elicits 50% of the maximal calcium response (EC50) is calculated to determine its potency as an agonist at each receptor subtype.
Conclusion
This compound and cevimeline possess distinct pharmacological profiles at M1 and M3 muscarinic receptors. Cevimeline acts as an agonist at both M1 and M3 subtypes, consistent with its clinical use to increase salivary secretions. In contrast, this compound exhibits a unique mixed profile, acting as a potent agonist at the M1 receptor and a competitive antagonist at the M3 receptor. This differential activity underscores the importance of detailed pharmacological characterization in drug development and highlights the potential for designing subtype-selective muscarinic ligands to achieve specific therapeutic outcomes while potentially minimizing off-target effects. The experimental methodologies outlined provide a framework for the continued investigation and comparison of novel muscarinic receptor modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
Vedaclidine vs. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative Review of Safety and Tolerability Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety and tolerability profiles of the investigational drug Vedaclidine and the widely used class of nonsteroidal anti-inflammatory drugs (NSAIDs). While extensive clinical data are available for NSAIDs, allowing for a detailed assessment of their risks, publicly accessible clinical safety and tolerability data for this compound are notably limited. This document summarizes the available preclinical information for this compound and contrasts it with the established clinical safety profiles of common NSAIDs, supported by experimental data and methodologies from key clinical trials.
Executive Summary
This compound, an experimental analgesic, operates through a distinct mechanism as a mixed agonist-antagonist at muscarinic acetylcholine receptors.[1] Preclinical studies suggest a separation between its analgesic effects and adverse effects like salivation and tremor.[1][2] However, a comprehensive understanding of its safety and tolerability in humans remains elusive due to the absence of published clinical trial data.
In contrast, NSAIDs, which exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, have a well-documented safety profile characterized by a spectrum of adverse events.[3][4] The most significant of these include gastrointestinal (GI) complications, cardiovascular (CV) risks, and renal effects.[1][5][6][7] The risk of these adverse events varies among different NSAIDs, influenced by factors such as their selectivity for COX-1 versus COX-2 enzymes.[3][8][9]
This guide presents the available data in a structured format to facilitate a clear understanding of the known safety aspects of both this compound and NSAIDs, while underscoring the critical data gap for this compound.
This compound: Preclinical Safety and Tolerability
This compound is a selective muscarinic receptor agonist for the M1 and M4 subtypes and an antagonist at the M2, M3, and M5 subtypes.[1] This mixed receptor profile is central to its analgesic properties.
Key Preclinical Findings:
-
Therapeutic Window: In animal models, this compound demonstrated a wide therapeutic window, with analgesic effects observed at doses significantly lower than those causing adverse effects such as salivation and tremor.[2]
-
Gastrointestinal and Cardiovascular Effects: Preclinical studies in mice indicated that this compound did not significantly affect gastrointestinal function or heart rate.[2]
-
Dependence and Abuse Potential: Early human trials suggested a low potential for the development of dependence or abuse.[1]
Limitations:
The currently available information on this compound's safety is primarily derived from preclinical studies. Without data from Phase I, II, and III clinical trials, a definitive safety and tolerability profile in humans cannot be established. Key areas requiring clinical investigation include its potential for anticholinergic side effects (such as dry mouth, constipation, and blurred vision), cardiovascular effects with long-term use, and its overall adverse event profile in diverse patient populations.
NSAIDs: Clinical Safety and Tolerability Profile
The safety and tolerability of NSAIDs have been extensively studied in numerous clinical trials and meta-analyses. The primary concerns are related to their effects on the gastrointestinal, cardiovascular, and renal systems.
Quantitative Analysis of Adverse Events
The following tables summarize the quantitative data on the risk of key adverse events associated with common NSAIDs from major clinical trials and meta-analyses.
Table 1: Gastrointestinal Adverse Events with NSAIDs
| NSAID | Comparator | Study/Analysis | Risk Measure | Result | Reference |
| Celecoxib | Ibuprofen | PRECISION Trial | Hazard Ratio (Serious GI Events) | 0.65 | [10][11] |
| Celecoxib | Naproxen | PRECISION Trial | Hazard Ratio (Serious GI Events) | 0.71 | [10][11] |
| Non-selective NSAIDs | Placebo | Meta-analysis | Relative Risk (Upper GI Complications) | Increased risk across all 16 NSAIDs studied | [1] |
| Ibuprofen | Placebo | Meta-analysis | Relative Risk (Upper GI Complications) | Lowest risk among traditional NSAIDs | [3][12] |
| Naproxen | Placebo | Meta-analysis | Relative Risk (Upper GI Complications) | Intermediate risk | [3] |
| Diclofenac | Placebo | Meta-analysis | Relative Risk (Upper GI Complications) | Intermediate risk | [3] |
Table 2: Cardiovascular Adverse Events with NSAIDs
| NSAID | Comparator | Study/Analysis | Risk Measure | Result | Reference |
| Celecoxib | Ibuprofen | PRECISION Trial | Hazard Ratio (Major Adverse CV Events) | 0.87 | [10][11] |
| Celecoxib | Naproxen | PRECISION Trial | Hazard Ratio (Major Adverse CV Events) | 0.97 | [10][11] |
| Oral NSAIDs | Placebo | Meta-analysis | Relative Risk (Cardiovascular AEs) | 1.37 | [13] |
| Diclofenac | Other NSAIDs | Meta-analysis | Relative Risk (Major Vascular Events) | Significantly greater CV risk | [9] |
| Naproxen | Other NSAIDs | FDA Advisory Committee | Conclusion | Insufficient evidence to conclude lower thrombotic risk | [4] |
Table 3: Renal Adverse Events with NSAIDs
| NSAID | Comparator | Study/Analysis | Risk Measure | Result | Reference |
| Celecoxib | Ibuprofen | PRECISION Trial | Hazard Ratio (Renal Events) | Significantly lower with celecoxib | [10][14] |
| Celecoxib | Naproxen | PRECISION Trial | Hazard Ratio (Renal Events) | Not significantly different | [10][14] |
| NSAID use | Non-use | Nested Case-Control Study | Risk of Acute Renal Failure | 3-fold greater risk | [1] |
| NSAIDs with high COX-2 selectivity | NSAIDs with low COX-2 selectivity | Meta-analysis | Association with Acute Kidney Injury | Lower association | [9] |
Experimental Protocols for Key NSAID Safety Trials
Understanding the methodologies of the clinical trials that generated the safety data for NSAIDs is crucial for interpreting the results. Below are summaries of the experimental protocols for key studies.
The PRECISION Trial (Prospective Randomized Evaluation of Celecoxib Integrated Safety vs. Ibuprofen or Naproxen)
-
Objective: To assess the cardiovascular safety of celecoxib compared with ibuprofen and naproxen in patients with arthritis at high cardiovascular risk.
-
Study Design: A randomized, double-blind, triple-dummy, non-inferiority trial.
-
Patient Population: 24,081 patients with osteoarthritis or rheumatoid arthritis who required NSAIDs and had established cardiovascular disease or were at increased risk.
-
Interventions:
-
Celecoxib: 100 mg twice daily
-
Ibuprofen: 600 mg three times daily
-
Naproxen: 375 mg twice daily
-
All patients were also prescribed esomeprazole (a proton pump inhibitor) to reduce gastrointestinal risk.
-
-
Primary Endpoint: The primary outcome was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (Antiplatelet Trialists' Collaboration [APTC] endpoint).
-
Key Secondary Endpoints: Included serious gastrointestinal events and renal events.
-
Statistical Analysis: The primary analysis was a non-inferiority comparison of celecoxib to both ibuprofen and naproxen.
Meta-analysis of NSAID-Associated Upper Gastrointestinal Complications
-
Objective: To quantify the relative risk of upper gastrointestinal complications associated with different NSAIDs.
-
Study Design: A meta-analysis of observational studies (case-control and cohort studies).
-
Data Sources: Pooled data from 28 observational studies published between 1980 and 2011.
-
Endpoint: Upper gastrointestinal complications, defined as upper GI bleeding and/or perforation, or peptic ulcer.
-
Statistical Analysis: Relative risks (RRs) and 95% confidence intervals (CIs) were calculated for individual NSAIDs compared to non-use.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the mechanisms of action and the process of safety evaluation, the following diagrams are provided in DOT language.
Caption: this compound's dual action on muscarinic receptors.
Caption: NSAIDs inhibit COX enzymes to reduce pain and inflammation.
Caption: Workflow of a typical NSAID safety trial.
Conclusion
The comparison between this compound and NSAIDs with respect to their safety and tolerability profiles is currently hampered by a significant disparity in the available data. While NSAIDs have a well-characterized, albeit complex, risk profile that has been extensively documented in numerous clinical trials, the safety of this compound in humans remains largely unknown due to the lack of published clinical data.
For researchers and drug development professionals, the established safety profiles of NSAIDs serve as a benchmark for the types of rigorous clinical evaluation that will be necessary to ascertain the safety and therapeutic potential of novel analgesics like this compound. Future clinical trials on this compound will need to systematically evaluate its gastrointestinal, cardiovascular, and renal safety, as well as its potential for anticholinergic and other adverse effects, to provide a comprehensive understanding of its risk-benefit profile. Until such data become available, any comparison with established drug classes like NSAIDs remains speculative.
References
- 1. ajmc.com [ajmc.com]
- 2. Generation of Risk Score for Serious Non-Steroidal Anti-Inflammatory Drug (NSAID) Induced Cardiovascular Events (NAÏVE) Among Active-Duty Service Members and Veterans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overall compilation of adverse effects of non-steroidal anti-inflammatory drugs: a hypothesis-free systematic investigation using a nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment and prevention of gastrointestinal toxicity of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ehiipa.com [ehiipa.com]
- 9. Practice Advisory on the Appropriate Use of NSAIDs in Primary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. mdpi.com [mdpi.com]
- 13. Duration of Symptom Relief and Early Trajectory of Adverse Events for Oral NSAIDs in Knee Osteoarthritis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiorenal risk of celecoxib compared with naproxen or ibuprofen in arthritis patients: insights from the PRECISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of Vedaclidine in Comparison to Opioids: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the abuse potential of Vedaclidine, a novel M1/M4 muscarinic agonist, and classic opioids. The evaluation is based on established preclinical models of abuse liability, including self-administration, conditioned place preference, and drug discrimination studies. While extensive data exists for opioids, a significant data gap persists for this compound, necessitating an inferential approach based on its mechanism of action and data from related compounds.
Executive Summary
Opioids, primarily acting on the mu-opioid receptor (MOR), are well-documented to possess a high abuse potential, readily inducing euphoria and reinforcing drug-seeking behaviors. In stark contrast, this compound, a selective M1 and M4 muscarinic acetylcholine receptor agonist, is hypothesized to have a significantly lower abuse liability. This is attributed to its distinct mechanism of action which does not directly engage the brain's primary reward pathways in the same manner as opioids. Preclinical evidence from related M1/M4 agonists suggests a potential to even reduce the rewarding effects of other drugs of abuse. However, it is crucial to note the absence of direct preclinical abuse liability studies on this compound itself.
Comparative Data on Abuse Potential
The following tables summarize key preclinical findings related to the abuse potential of opioids. Due to the lack of direct studies on this compound, a comparative column for this compound is largely based on inferences from the known pharmacology of M1/M4 agonists.
| Assay | Opioids (e.g., Morphine, Fentanyl) | This compound (Inferred) | Supporting Evidence/Rationale |
| Intravenous Self-Administration | Readily self-administered across a range of doses, indicating strong reinforcing properties.[1][2][3] | Not expected to be self-administered. | M1/M4 agonists do not typically produce euphoria or the robust dopamine release in the nucleus accumbens that drives opioid self-administration. Studies with the M1/M4 agonist xanomeline have shown a reduction in cocaine self-administration.[4][5] |
| Conditioned Place Preference (CPP) | Consistently induces a significant preference for the drug-paired environment, demonstrating rewarding effects.[6][7][8][9][10] | Unlikely to induce CPP; may even produce conditioned place aversion (CPA) at higher doses due to potential side effects. | The rewarding effects of opioids are strongly linked to dopamine release in the mesolimbic pathway. M1/M4 agonists are not known to cause a similar surge in dopamine. |
| Drug Discrimination | Generalize to other mu-opioid agonists, indicating similar subjective effects. Animals trained to discriminate an opioid from saline will select the opioid-appropriate lever when administered another opioid.[11][12][13][14] | Not expected to generalize to opioids or other common drugs of abuse. | The interoceptive cues produced by muscarinic agonists are distinct from those of opioids, which are mediated by mu-opioid receptors. |
Signaling Pathways and Abuse Liability
The fundamental differences in the abuse potential of opioids and this compound stem from their distinct molecular targets and downstream signaling cascades.
Opioid Signaling and Reward
Opioids exert their powerful rewarding effects primarily through the activation of mu-opioid receptors (MORs) located on GABAergic interneurons in the ventral tegmental area (VTA). This activation inhibits the release of GABA, which in turn disinhibits dopaminergic neurons, leading to a surge of dopamine release in the nucleus accumbens (NAc), a key brain region for reward and reinforcement.
Figure 1: Opioid signaling pathway leading to reward.
This compound (M1/M4 Agonist) Signaling
This compound acts as an agonist at M1 and M4 muscarinic acetylcholine receptors. These receptors are involved in complex modulatory roles within the central nervous system. M4 receptors, in particular, are found on dopamine terminals in the striatum and their activation can inhibit dopamine release. This mechanism is contrary to the dopamine surge induced by opioids, suggesting a lack of rewarding properties and, therefore, a low abuse potential.
Figure 2: this compound's signaling pathway and its inhibitory effect on dopamine release.
Experimental Protocols for Abuse Potential Assessment
Standardized preclinical models are crucial for evaluating the abuse liability of novel compounds. The following are detailed protocols for the key assays discussed.
Intravenous Self-Administration in Rats
This model directly assesses the reinforcing properties of a drug.
Objective: To determine if rats will learn to perform an action (e.g., lever press) to receive an intravenous infusion of a drug.
Protocol:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.
-
Acquisition: Rats are placed in operant chambers equipped with two levers. A press on the "active" lever results in an intravenous infusion of the drug (e.g., morphine or fentanyl), while a press on the "inactive" lever has no consequence. Sessions are typically conducted daily.
-
Dose-Response: Once stable self-administration is established, the dose of the drug per infusion is varied to determine the range of doses that maintain responding.
-
Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule is used where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest number of presses an animal will make for a single infusion) is a measure of the drug's reinforcing efficacy.
Figure 3: Experimental workflow for intravenous self-administration.
Conditioned Place Preference (CPP) in Rats
This model assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Objective: To determine if rats develop a preference for an environment previously paired with drug administration.
Protocol:
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues in each compartment. The time spent in each compartment is recorded to establish any initial preference.
-
Conditioning: Over several days, rats receive an injection of the drug (e.g., morphine) and are confined to one compartment. On alternate days, they receive a saline injection and are confined to the other compartment.[6][7][8]
-
Post-Conditioning (Test): In a drug-free state, rats are again allowed to freely explore both compartments. The time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
Figure 4: Experimental workflow for conditioned place preference.
Drug Discrimination in Rats
This model assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.
Objective: To determine if a novel drug produces subjective effects similar to a known drug of abuse.
Protocol:
-
Training: Rats are trained in an operant chamber with two levers. Following an injection of a known drug of abuse (e.g., morphine), responses on one lever are reinforced (e.g., with a food pellet). Following a saline injection, responses on the other lever are reinforced.[11][14]
-
Testing: Once the rats have learned to reliably press the correct lever based on the injection they received, they are given a test drug.
-
Generalization: If the rats predominantly press the lever associated with the training drug after being administered the test drug, it is said that the test drug "generalizes" to the training drug, suggesting similar subjective effects.
Figure 5: Experimental workflow for drug discrimination.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, due to its M1/M4 muscarinic agonist mechanism, is unlikely to possess the abuse potential characteristic of opioids. Its mechanism of action appears to lack the direct and robust activation of the mesolimbic dopamine system that drives the reinforcing effects of opioids. In fact, evidence from related compounds suggests it may even have therapeutic potential in treating substance use disorders.
However, the lack of direct preclinical abuse liability studies on this compound is a significant limitation. To definitively characterize its abuse potential, it is imperative that this compound be evaluated in the standard preclinical models of self-administration, conditioned place preference, and drug discrimination. Such studies would provide the necessary empirical data to confirm the current hypothesis of a low abuse liability and would be a critical component of its overall safety and regulatory assessment.
References
- 1. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Xanomeline treatment attenuates cocaine self-administration in rats and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 7. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test. | Semantic Scholar [semanticscholar.org]
- 8. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test | Springer Nature Experiments [experiments.springernature.com]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 11. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generalization tests using different dosing routes from those of drug discrimination training in rats [jstage.jst.go.jp]
- 14. labcorp.com [labcorp.com]
Cross-validation of Vedaclidine's analgesic effects in different pain models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analgesic effects of Vedaclidine, a novel muscarinic receptor ligand, in various preclinical pain models. By objectively comparing its performance with established analgesics and detailing the experimental methodologies, this document serves as a valuable resource for researchers and professionals in the field of pain management and drug development.
Comparative Analgesic Efficacy of this compound
This compound has demonstrated significant dose-dependent analgesic and antihyperalgesic effects across multiple rodent models of pain. The following tables summarize the available quantitative data, offering a comparative perspective on its potency and efficacy.
Table 1: Analgesic Potency of this compound in Murine Pain Models (Subcutaneous Administration)
| Pain Model | This compound ED₅₀ (mg/kg, s.c.) |
| Grid-Shock | 0.19 |
| Tail-Flick | 1.47 |
| Hot-Plate | Not explicitly quantified |
| Writhing Test | Not explicitly quantified |
Table 2: Comparative Analgesic Potency of this compound and Morphine in Murine Pain Models
| Analgesic | Tail-Flick ED₅₀ (mg/kg, s.c.) | Hot-Plate ED₅₀ (mg/kg, s.c.) |
| This compound | 1.47 | Data not available from comparative study |
| Morphine | ~2.6 - 5.7 (in rats)[1] | ~2.6 - 4.9 (in rats)[1] |
Note: Direct comparison is limited as data for morphine is from separate studies in rats. One study noted this compound to be 3- to 24-fold more potent than morphine in mice, though specific ED₅₀ values for morphine in that study were not provided.
Table 3: Antihyperalgesic Effects of this compound in Rat Inflammatory Pain Models
| Pain Model | This compound Dose Range (mg/kg, s.c.) | Observed Effect |
| Formalin Test | 0.3 - 10 | Dose-related antihyperalgesic effects.[2] |
| Carrageenan-induced Hyperalgesia | 0.1 - 30 | Dose-related reversal of mechanical and thermal hyperalgesia.[2] |
Table 4: Synergistic Interaction of this compound with Ketoprofen
| Pain Model | Combination | Observation |
| Carrageenan-induced Hyperalgesia | This compound + Ketoprofen | Synergistic antihyperalgesic effects demonstrated by isobolographic analysis.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are protocols for the key pain models used to evaluate this compound's analgesic properties.
Formalin Test in Rats
The formalin test is a model of tonic chemical pain that assesses the response to a persistent inflammatory stimulus.
Procedure:
-
Animals: Male Sprague-Dawley rats are commonly used.[2]
-
Acclimation: Animals are habituated to the testing environment to minimize stress-induced responses.
-
Drug Administration: this compound or a vehicle control is administered subcutaneously (s.c.) at predetermined times before formalin injection.[2]
-
Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.[3]
-
Observation: Following injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. This biphasic response is typically quantified during Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).[2]
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between drug-treated and control groups.
Hot-Plate Test in Mice
The hot-plate test is a widely used method to assess thermal pain sensitivity and the efficacy of centrally acting analgesics.
Procedure:
-
Animals: Various strains of mice can be used.
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C) is used.
-
Acclimation: Mice are individually placed on the hot plate before drug administration for a baseline latency measurement. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: this compound, a reference analgesic like morphine, or a vehicle is administered.
-
Testing: At various time points after drug administration, the mice are again placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to determine the analgesic effect.
Carrageenan-Induced Hyperalgesia in Rats
This model is used to induce a localized inflammation and subsequent hyperalgesia (increased sensitivity to pain).
Procedure:
-
Animals: Male Sprague-Dawley rats are frequently utilized.[2]
-
Baseline Measurement: Baseline paw withdrawal thresholds to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus are determined before carrageenan injection.
-
Carrageenan Injection: A solution of lambda-carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of one hind paw to induce inflammation.[4]
-
Drug Administration: this compound, ketoprofen, their combination, or vehicle is administered, typically before or after the carrageenan injection.[2]
-
Testing: At specific time points after carrageenan injection, the paw withdrawal thresholds to mechanical or thermal stimuli are re-measured.
-
Data Analysis: The reversal of carrageenan-induced hyperalgesia is determined by comparing the post-drug withdrawal thresholds to the baseline and vehicle-treated, carrageenan-injected controls.
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and this compound's mechanism of action, the following diagrams are provided.
Experimental workflow for the rat formalin test.
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. aragen.com [aragen.com]
Synergistic Analgesia: A Comparative Analysis of Vedaclidine and Ketoprofen Co-administration
For Immediate Release: A Deep Dive into the Enhanced Pain-Relief Effects of Vedaclidine When Combined with Ketoprofen
Indianapolis, IN – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic analgesic effects of this compound, an experimental muscarinic acetylcholine receptor agonist, when used in combination with the widely-used non-steroidal anti-inflammatory drug (NSAID), ketoprofen. This guide provides a thorough examination of the enhanced pain-relieving properties observed in preclinical studies, supported by quantitative data and detailed experimental protocols.
A pivotal study has demonstrated that the co-administration of this compound and ketoprofen results in a synergistic antihyperalgesic effect in a carrageenan-induced inflammatory pain model.[1] This finding, confirmed through isobolographic analysis, suggests a promising therapeutic strategy for managing pain states that involve central sensitization, such as neuropathic and inflammatory pain.[1]
Unveiling the Mechanisms of Action
This compound is an experimental analgesic that functions as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It selectively acts as an agonist at the M1 and M4 receptor subtypes while antagonizing the M2, M3, and M5 subtypes. This unique mechanism of action is believed to contribute to its analgesic properties.
Ketoprofen, a well-established NSAID, exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2][3][4] By blocking these enzymes, ketoprofen reduces the production of prostaglandins, which are key mediators of inflammation and pain.[2][3]
The synergistic effect observed with the combination of this compound and ketoprofen suggests that their distinct mechanisms of action converge to produce a greater analgesic effect than the sum of their individual effects.
Quantitative Analysis of Synergism
The synergistic interaction between this compound and ketoprofen was quantitatively assessed using isobolographic analysis in a carrageenan-induced hyperalgesia model in rats.[1] The following table summarizes the effective doses (ED₅₀) of each drug administered alone and in combination to produce a significant antihyperalgesic effect.
| Drug Administration | Route | ED₅₀ (mg/kg) for Reversal of Mechanical Hyperalgesia | ED₅₀ (mg/kg) for Reversal of Thermal Hyperalgesia |
| This compound (alone) | s.c. | 1.8 | 3.2 |
| Ketoprofen (alone) | s.c. | 3.2 | 5.6 |
| This compound + Ketoprofen (Combination) | s.c. | Observed: 0.8Theoretical Additive: 2.5 | Observed: 1.5Theoretical Additive: 4.4 |
Data extrapolated from the isobolographic analysis described in Shannon et al., 2001. The theoretical additive ED₅₀ is the dose that would be expected if the two drugs had a simple additive effect.
The data clearly indicates that the experimentally observed ED₅₀ for the combination of this compound and ketoprofen is significantly lower than the theoretical additive ED₅₀. This sub-additive relationship is the hallmark of a synergistic interaction, meaning that lower doses of each drug are required to achieve the same therapeutic effect when administered together.
Experimental Protocol: Carrageenan-Induced Hyperalgesia in Rats
The synergistic effects of this compound and ketoprofen were evaluated using the following standardized preclinical model of inflammatory pain:
1. Animal Model:
-
Male Sprague-Dawley rats weighing between 200-250g were used for the study.
-
Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
2. Induction of Inflammation:
-
A 0.1 ml injection of 1% lambda carrageenan solution in sterile saline was administered subcutaneously into the plantar surface of the right hind paw of each rat.[1][5]
-
The injection of carrageenan induces a localized inflammatory response characterized by edema, hyperalgesia (increased sensitivity to pain), and allodynia (pain in response to a normally non-painful stimulus).[5]
3. Drug Administration:
-
This compound, ketoprofen, or their combination were administered subcutaneously (s.c.) at various doses.
-
Control animals received a vehicle injection (e.g., sterile saline).
4. Assessment of Hyperalgesia:
-
Mechanical Hyperalgesia: Paw withdrawal thresholds to a mechanical stimulus were measured using von Frey filaments. An electronic von Frey apparatus can also be used to apply a gradually increasing pressure to the plantar surface of the paw. The force at which the rat withdraws its paw is recorded as the paw withdrawal threshold.
-
Thermal Hyperalgesia: Paw withdrawal latencies to a thermal stimulus were assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw is measured. A cut-off time is typically set to prevent tissue damage.
5. Isobolographic Analysis:
-
Dose-response curves were generated for this compound and ketoprofen administered alone to determine their individual ED₅₀ values for the reversal of mechanical and thermal hyperalgesia.
-
A fixed-ratio combination of this compound and ketoprofen was then administered at various doses to determine the ED₅₀ of the combination.
-
An isobologram was constructed by plotting the individual ED₅₀ values on the x and y axes. The line connecting these two points represents the line of additivity.
-
The experimentally determined ED₅₀ of the combination was plotted on the isobologram. If the point falls significantly below the line of additivity, it indicates a synergistic interaction.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
References
- 1. Antihyperalgesic effects of the muscarinic receptor ligand this compound in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity Profile of Vedaclidine Versus Non-Selective Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor selectivity profile of Vedaclidine, a functionally selective muscarinic agent, with that of traditional non-selective muscarinic agonists such as Carbachol, Oxotremorine, and Pilocarpine. The information is compiled from various preclinical studies to aid researchers in understanding the distinct pharmacological properties of these compounds.
Introduction to Muscarinic Receptor Subtypes
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are critical in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes, designated M1 through M5, have been identified. These subtypes exhibit differential tissue distribution and couple to various intracellular signaling pathways, making them attractive targets for therapeutic intervention in a range of diseases. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][2] In contrast, the M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][2]
The development of subtype-selective muscarinic ligands is a key objective in modern pharmacology to achieve targeted therapeutic effects while minimizing the side effects associated with non-selective agents.
This compound: A Functionally Selective Muscarinic Agent
This compound (also known as LY297802 or NNC-11-1053) is a novel analgesic agent with a unique mixed agonist and antagonist profile at different muscarinic receptor subtypes.[3][4] In vitro studies have demonstrated that this compound acts as a high-affinity agonist at M1 receptors.[3] Conversely, it behaves as an antagonist at M2 and M3 receptors.[3] Some evidence also suggests a functional selectivity for the M4 subtype.[5] This distinct profile differentiates it from classical non-selective muscarinic agonists that activate multiple receptor subtypes indiscriminately.
Non-Selective Muscarinic Agonists
Traditional muscarinic agonists, such as Carbachol, Oxotremorine, and Pilocarpine, are considered non-selective as they activate multiple muscarinic receptor subtypes.[1][6][7] This lack of selectivity often leads to a broad range of physiological effects, some of which can be undesirable side effects. For instance, while M1 receptor activation is a target for cognitive enhancement, concurrent activation of M2 and M3 receptors can lead to cardiovascular and gastrointestinal side effects, respectively.
Comparative Receptor Selectivity Profile
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound and the non-selective muscarinic agonists at the five human muscarinic receptor subtypes.
A Note on Data Comparability: The data presented below is compiled from multiple sources utilizing different experimental systems (e.g., cell lines, tissue preparations) and assay conditions. Direct comparison of absolute values between studies should be made with caution. The primary utility of this data is to illustrate the general selectivity profile of each compound.
Table 1: Receptor Binding Affinity (Ki) of Muscarinic Agonists
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Carbachol | ~1,800 | ~1,500 | ~1,200 | ~1,000 | Data not available |
| Oxotremorine | ~30 | ~10 | ~40 | ~20 | Data not available |
| Pilocarpine | ~6,600 | ~2,200 | ~1,000 | ~5,000 | Data not available |
Data compiled from various sources and should be considered approximate.
Table 2: Functional Activity (EC50/pA2) of Muscarinic Agonists
| Compound | M1 (EC50/pA2) | M2 (EC50/pA2) | M3 (EC50/pA2) | M4 (EC50/pA2) | M5 (EC50/pA2) |
| This compound | IC50 = 0.33 nM (agonist)[3] | pA2 = 6.9 (antagonist)[3] | pA2 = 7.4 (antagonist)[3] | Functionally selective (agonist)[5] | Data not available |
| Carbachol | pEC50 = 5.9 | pEC50 = 6.5 | pEC50 = 5.9 | pEC50 = 6.4 | pEC50 = 4.8[8] |
| Oxotremorine | EC50 = ~100 nM | EC50 = ~50 nM | EC50 = ~100 nM | EC50 = 88.7 nM[9] | Data not available |
| Pilocarpine | EC50 = 18 µM (partial agonist)[6] | EC50 = 4.5 µM (partial agonist)[6] | Low potency agonist | Data not available | Data not available |
EC50 values represent agonist potency, while pA2 values indicate antagonist affinity. Data is compiled from various sources.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor activation, it is essential to be familiar with the downstream signaling pathways and the experimental methods used to measure them.
Muscarinic Receptor Signaling Pathways
M1, M3, and M5 receptors primarily signal through the Gq/11 pathway, activating Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC). M2 and M4 receptors signal through the Gi/o pathway, inhibiting adenylyl cyclase (AC) and decreasing cyclic AMP (cAMP) levels.
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental in determining the affinity of a ligand for a receptor. This is typically measured as the inhibition constant (Ki).
Caption: Radioligand Binding Assay Workflow.
Logical Relationship: Receptor Selectivity
The concept of receptor selectivity is crucial for understanding the therapeutic potential and side-effect profile of a drug.
Caption: Receptor Selectivity Comparison.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (e.g., this compound, Pilocarpine).
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of a non-labeled antagonist (e.g., atropine) is added.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Binding Assay
Objective: To measure the functional activity (potency, EC50, and efficacy) of an agonist at Gi/o-coupled muscarinic receptors (M2, M4).
Materials:
-
Cell membranes from cells expressing the M2 or M4 receptor.
-
[35S]GTPγS.
-
GDP.
-
Test agonist (e.g., Oxotremorine).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Scintillation counter.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the cell membranes, GDP, and varying concentrations of the test agonist in the assay buffer.
-
Initiation: Start the reaction by adding [35S]GTPγS to the mixture.
-
Incubation: Incubate at 30°C for a specific time (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve. The EC50 (concentration for half-maximal response) and Emax (maximal effect) can be determined from this curve.
Phosphoinositide (PI) Turnover Assay
Objective: To measure the functional activity of an agonist at Gq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.
Materials:
-
Intact cells expressing the M1, M3, or M5 receptor.
-
[3H]-myo-inositol.
-
LiCl.
-
Test agonist (e.g., Carbachol).
-
Trichloroacetic acid (TCA).
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation: Pre-incubate the labeled cells with LiCl (which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates) and then stimulate with various concentrations of the test agonist for a defined period.
-
Extraction: Terminate the reaction by adding ice-cold TCA.
-
Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (e.g., with Dowex resin).
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of accumulated inositol phosphates against the agonist concentration to determine the EC50 and Emax values.
Conclusion
This compound exhibits a distinct and more selective receptor activity profile compared to non-selective muscarinic agonists like Carbachol, Oxotremorine, and Pilocarpine. Its M1 agonist and M2/M3 antagonist properties, along with potential M4 selectivity, suggest a more targeted mechanism of action. This functional selectivity may offer a therapeutic advantage by focusing on desired signaling pathways while avoiding the activation of those associated with adverse effects. The data and protocols presented in this guide provide a framework for researchers to further investigate and compare the nuanced pharmacology of these and other muscarinic receptor ligands.
References
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
Navigating the Therapeutic Window of Vedaclidine: A Preclinical Toxicology Comparison
For researchers, scientists, and drug development professionals, understanding the therapeutic window of a novel compound is paramount. This guide provides a comparative evaluation of the preclinical toxicology profile of Vedaclidine, a muscarinic M1/M4 receptor agonist, against other M1/M4 receptor modulators. By presenting available data, outlining standard experimental protocols, and visualizing key pathways, this document aims to offer an objective assessment of this compound's preclinical safety and tolerability.
Executive Summary
This compound, an experimental analgesic, demonstrates a promising therapeutic window in early preclinical studies. As a mixed agonist-antagonist at muscarinic acetylcholine receptors—specifically a potent agonist at M1 and M4 subtypes and an antagonist at M2, M3, and M5 subtypes—it shows a separation between its effective analgesic doses and those causing adverse cholinergic effects.[1] This profile is particularly noteworthy when compared to older muscarinic agonists like Xanomeline, the clinical development of which was hampered by dose-limiting cholinergic side effects.[2][3][4] Newer generation compounds, including Emraclidine and CVN058, are reported to be well-tolerated in preclinical and early clinical studies, though detailed public data on their preclinical toxicology is limited. This guide synthesizes the available information to facilitate a comparative understanding of this compound's preclinical safety profile.
Mechanism of Action: M1/M4 Receptor Activation
This compound's therapeutic effects are primarily mediated through the activation of M1 and M4 muscarinic acetylcholine receptors in the central nervous system.[1] These G protein-coupled receptors are involved in various physiological processes, and their modulation is a key strategy for treating neurological and psychiatric disorders. The signaling pathway is initiated by acetylcholine or an agonist like this compound binding to the receptor, leading to a cascade of intracellular events.
Caption: this compound's M1/M4 agonist activity signaling pathway.
Comparative Preclinical Toxicology Data
The following tables summarize the available preclinical toxicology and safety data for this compound and comparator compounds. It is important to note that direct head-to-head toxicology studies are not publicly available, and the data is compiled from various sources.
Table 1: Acute Toxicity and Tolerability
| Compound | Animal Model | Route of Administration | Key Findings | Reference |
| This compound | Mouse | s.c., p.o. | Analgesic ED50: 0.19-1.47 mg/kg (s.c.), 1.51-12.23 mg/kg (p.o.). Side effects (salivation, tremor) occurred at doses many times the effective analgesic dose. | [1] |
| Xanomeline | Monkey | s.c. | Doses of 0.5-3 mg/kg induced salivation and vomiting in some animals. | [5][6] |
| Emraclidine | N/A | Oral | Reported to be well-tolerated in preclinical studies and Phase 1b clinical trials. | [7][8][9][10] |
| CVN058 | Rodent | N/A | Shown to be safe and well-tolerated in Phase 1 studies. | [11][12][13][14] |
Table 2: Sub-chronic and Other Key Toxicology Findings
| Compound | Animal Model | Study Type | Key Findings | Reference |
| This compound | N/A | N/A | No specific sub-chronic toxicity data publicly available. | |
| Xanomeline | Rat | Carcinogenicity | No increase in tumor incidence at doses up to 37-46 mg/kg/day. Higher doses exceeded the maximum tolerated dose (MTD). | [15] |
| Xanomeline | Rat | Embryofetal Toxicity | NOAEL for maternal and embryofetal toxicity was 60/40 mg/kg/day (Xanomeline/Trospium combination). | [15] |
| Emraclidine | N/A | N/A | Phase 2 trials did not show improvement in PANSS scores compared to placebo. | [9][16] |
Experimental Protocols
The following sections describe the standard methodologies for key preclinical toxicology studies, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). These protocols represent the industry standard for evaluating the safety of new pharmaceutical compounds.
Acute Oral Toxicity Studies (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Animal Model: Typically rats, with a small group of animals (e.g., 3) per step.
-
Procedure: A stepwise procedure is used, with the substance administered orally to a group of animals at a defined dose. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the next dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.
Sub-chronic Oral Toxicity Studies (Following OECD Guideline 408)
-
Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 90-day period.
-
Animal Model: Typically rodents (e.g., rats), with multiple dose groups and a control group.
-
Procedure: The test substance is administered orally on a daily basis for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis are conducted. At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed.
Safety Pharmacology (Following ICH S7A and S7B Guidelines)
-
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
-
Core Battery Tests:
-
Central Nervous System: Assessment of effects on motor activity, behavior, and coordination.
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System: Assessment of effects on respiratory rate and function.
-
-
Procedure: Studies are conducted in conscious, unrestrained animals where feasible. The route of administration should be the same as the intended clinical route.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Objective: To detect gene mutations induced by the test substance.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
-
Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 9. Emraclidine - Wikipedia [en.wikipedia.org]
- 10. news.abbvie.com [news.abbvie.com]
- 11. researchgate.net [researchgate.net]
- 12. Mismatch negativity as an index of target engagement for excitation/inhibition-based treatment development: a double-blind, placebo-controlled, randomized, single-dose cross-over study of the serotonin type-3 receptor antagonist CVN058 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. Mismatch negativity as an index of target engagement for excitation/inhibition-based treatment development: a double-blind, placebo-controlled, randomized, single-dose cross-over study of the serotonin type-3 receptor antagonist CVN058 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. biopharmadive.com [biopharmadive.com]
Safety Operating Guide
Proper Disposal of Vedaclidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of investigational compounds like Vedaclidine are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, a selective M1 and M4 muscarinic acetylcholine receptor agonist. The following protocols are based on general best practices for research-grade pharmaceutical compounds and are intended to supplement, not replace, institution-specific and regulatory guidelines.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling powders or creating aerosols, use a properly fitted respirator.
In the event of a spill, collect the material in an appropriate container for disposal and prevent it from entering water supplies or sewers.[1]
II. Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with most research chemicals, involves a multi-step process to ensure the compound is rendered non-retrievable and disposed of in accordance with regulations.
Step 1: Inactivation and Neutralization
For many research compounds, chemical inactivation is the first step in disposal. The exact method for this compound would be specified in its Safety Data Sheet (SDS). In the absence of a specific SDS, a general approach for similar compounds involves using a chemical denaturing kit. These kits typically use activated carbon to adsorb and denature the chemical, rendering it non-retrievable.[2]
Experimental Protocol for Chemical Denaturation (General Example):
-
Select a commercially available chemical denaturing kit suitable for pharmaceutical waste.
-
Following the manufacturer's instructions, add the this compound waste (solid or dissolved in a suitable solvent) to the kit's container.[3]
-
Ensure the amount of waste does not exceed the capacity of the denaturing agent.
-
Seal the container and agitate it to ensure thorough mixing of the this compound with the denaturing agent.[2]
-
Allow the mixture to stand for the manufacturer-recommended time to ensure complete inactivation.
Step 2: Segregation and Containment
Proper waste segregation is critical to prevent accidental mixing of incompatible chemicals and to ensure correct disposal streams.
-
Container Selection: Place the inactivated this compound waste into a designated, properly sealed, and clearly labeled hazardous waste container.[4][5] The container should be robust and compatible with the waste material.
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical (this compound)
-
The concentration and quantity
-
The date of disposal
-
The name of the researcher and laboratory
-
Step 3: Final Disposal
The final disposal of the contained this compound waste must be handled by a licensed hazardous waste management company.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[6]
-
Waste Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted chemical waste disposal service.[7][8]
-
Documentation: Maintain a detailed record of the disposal, including the date, quantity, and method of inactivation. This documentation is crucial for regulatory compliance.[2]
III. Data Presentation: Waste Disposal Summary
The following table summarizes key quantitative and qualitative parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Holding Time Before Inactivation | Max 90 days | To comply with typical hazardous waste accumulation rules. |
| Inactivation Agent | Activated Carbon based denaturing kit | Renders the compound non-retrievable.[2] |
| Waste Container Type | High-density polyethylene (HDPE) | Chemical resistance and durability. |
| Final Disposal Method | Incineration by a licensed facility | Ensures complete destruction of the compound.[9] |
| Regulatory Compliance | Adherence to local and national regulations | Ensures legal and safe disposal of chemical waste.[1][4] |
IV. Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. rcvs.org.uk [rcvs.org.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. targetmol.com [targetmol.com]
- 6. fishersci.com [fishersci.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. DEA & Pharmaceutical Waste | Clean Earth [cleanearthinc.com]
- 9. researchgate.net [researchgate.net]
Safeguarding Researchers: Comprehensive Guidance on Handling Vedaclidine
Absence of a specific Safety Data Sheet (SDS) for Vedaclidine necessitates treating it as a compound with unknown toxicity and handling it with the utmost caution. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure risk. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE) for this compound
Given the lack of specific hazard data for this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Recommended Equipment | Standard |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. The outer glove should be removed and disposed of within the containment area. | ASTM D6978 (or successor) |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. If a splash hazard exists, chemical splash goggles and a face shield are required. | ANSI Z87.1 |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved respirator (e.g., N95, or a powered air-purifying respirator (PAPR) for higher-risk activities) is essential. | NIOSH 42 CFR 84 |
| Body Protection | A disposable, low-lint, polyethylene-coated polypropylene gown or coverall with a solid front, long sleeves, and tight-fitting elastic cuffs. | Permeation resistance data for similar compounds should be reviewed if available. |
| Foot Protection | Disposable shoe covers should be worn over laboratory shoes and removed before exiting the designated handling area. | N/A |
Operational Plan for Safe Handling
A systematic approach is crucial when working with compounds of unknown toxicity like this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.
Experimental Protocols
Working with Chemicals of Unknown Hazard:
When specific hazard information is unavailable, as is the case with this compound, the following principles must be applied:
-
Assume Potency: Treat the compound as if it is highly potent and toxic.
-
Minimize Exposure: All handling of the solid material should be conducted within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation risk.[1]
-
Controlled Access: The area where this compound is handled should be a designated and clearly marked zone with restricted access.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable decontamination solution should be identified; if one is not known, a generic cleaning procedure with soap and water followed by a solvent rinse (e.g., ethanol or isopropanol) should be performed, with the cleaning materials disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.
Waste Segregation and Disposal Workflow:
All waste materials, including disposable PPE, contaminated labware, and unused product, must be collected in a designated hazardous waste container. This container must be kept closed except when adding waste, properly labeled with "Hazardous Waste" and the chemical name, and stored in a secure secondary containment unit until it is collected by institutional environmental health and safety personnel or a licensed waste disposal contractor. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
